molecular formula C44H52N8O5 B15614712 BAY-277

BAY-277

Cat. No.: B15614712
M. Wt: 772.9 g/mol
InChI Key: HLNCBKSDCCIOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAY-277 is a useful research compound. Its molecular formula is C44H52N8O5 and its molecular weight is 772.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H52N8O5

Molecular Weight

772.9 g/mol

IUPAC Name

3-[3-oxo-6-[1-[6-[4-[4-(7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a]phthalazin-6-yloxy)phenyl]piperidin-1-yl]hexanoyl]piperidin-4-yl]-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C44H52N8O5/c53-39-16-15-38(42(55)46-39)51-27-33-26-32(11-14-35(33)44(51)56)31-19-24-50(25-20-31)40(54)8-2-1-5-21-49-22-17-30(18-23-49)29-9-12-34(13-10-29)57-43-37-7-4-3-6-36(37)41-47-45-28-52(41)48-43/h9-14,26,28,30-31,38H,1-8,15-25,27H2,(H,46,53,55)

InChI Key

HLNCBKSDCCIOPT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

BAY-277: A Technical Guide to its Mechanism of Action as a METAP2 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-277 is a potent and selective chemical probe that functions as a degrader of Methionyl Aminopeptidase 2 (METAP2). Developed as part of an open-access initiative, this compound provides a valuable tool for investigating the biological roles of METAP2 in various physiological and pathological contexts, particularly in cancer and angiogenesis. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its operational pathways.

Introduction to METAP2 as a Therapeutic Target

Methionyl Aminopeptidase 2 (METAP2) is a metalloprotease responsible for the hydrolytic cleavage of the initiator methionine from nascent polypeptide chains.[1] Beyond this canonical function, METAP2 has been implicated in protecting the alpha subunit of eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation, a key step in cellular stress response and protein synthesis regulation.[1] Notably, METAP2 is frequently overexpressed in a wide range of human cancers.[1] Preclinical studies involving the knockout or knockdown of the METAP2 gene have demonstrated significant anti-angiogenic effects and direct inhibition of tumor growth, establishing it as a compelling target for anticancer drug development.[1]

This compound: A Chemical Probe for METAP2 Degradation

This compound is a small molecule designed to induce the degradation of the METAP2 protein. It is offered as a chemical probe alongside a structurally similar negative control compound, BAY-8805, which does not induce METAP2 degradation and is crucial for validating the on-target effects of this compound in cellular assays.[1] An additional control inhibitor, BAY-896, is also recommended for a comprehensive interpretation of experimental data.[1]

Mechanism of Action: Targeted Protein Degradation

Unlike traditional enzyme inhibitors that block the catalytic activity of a target protein, this compound functions as a "degrader." This class of molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), co-opts the cell's natural protein disposal machinery. While the specific E3 ligase engaged by this compound is not explicitly stated in the provided documents, its action leads to the ubiquitination and subsequent proteasomal degradation of METAP2. This dual-action of inhibiting METAP2's enzymatic function and removing the protein scaffold offers a powerful and sustained method of target modulation.

cluster_0 Cellular Environment BAY277 This compound METAP2 METAP2 Protein BAY277->METAP2 Binds to E3 E3 Ubiquitin Ligase BAY277->E3 Recruits Proteasome 26S Proteasome METAP2->Proteasome Targeted for Degradation E3->METAP2 Ubiquitinates Ub Ubiquitin Degraded_METAP2 Degraded METAP2 (Amino Acids) Proteasome->Degraded_METAP2 Degrades

Figure 1: Proposed mechanism of action for this compound as a METAP2 degrader.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its associated control compounds.

Table 1: In Vitro Potency and Cellular Activity
ParameterSpeciesValue (nM)Assay TypeCell Line
IC₅₀ (hMETAP2)Human5.8Biochemical AssayN/A
IC₅₀ (mMETAP2)Mouse5.9Biochemical AssayN/A
DC₅₀ (Degradation)Human8.93Capillary Electrophoresis (CE)HT1080
DC₅₀ (Degradation)Human0.2Western Blot (WB)HUVEC
IC₅₀ (Proliferation)Human122D Cell ProliferationHUVEC
Data sourced from Immunomart and EUbOPEN.[1][2]
Table 2: In Vivo Experimental Parameters
ParameterValueSpeciesDurationAdministration RouteTolerability
Dose Range5-25 mg/kgMice14 days (q2d)Intraperitoneal (IP)Good
Data sourced from EUbOPEN.[1]
Table 3: Selectivity Profile
TargetInhibition (%) at 10 µMPanel
DRD390Panlabs
HRH381Panlabs
ADRA2C79Panlabs
Data sourced from EUbOPEN.[1]

Note: The Eurofins kinase panel at 1 µM showed no significant off-target kinase activity (25 kinases > 10% inhibition, max 29% inhibition).[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

METAP2 Biochemical Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human and mouse METAP2.

  • Methodology: A biochemical assay was employed to measure the enzymatic activity of METAP2 in the presence of varying concentrations of this compound. The specific substrate and detection method are not detailed in the provided documents but would typically involve a fluorogenic or colorimetric substrate that is processed by METAP2. The resulting signal is measured, and the IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement and Degradation Assays
  • Objective: To quantify the degradation of METAP2 in cells (DC₅₀) upon treatment with this compound.

  • Methodologies:

    • Capillary Electrophoresis (CE) in HT1080 cells: HT1080 cells were treated with a concentration range of this compound. Cell lysates were prepared, and the levels of METAP2 protein were quantified using an automated capillary electrophoresis system (e.g., WES). This method provides a quantitative measure of protein levels.

    • Western Blot (WB) in HUVEC cells: Human Umbilical Vein Endothelial Cells (HUVEC) were treated with varying concentrations of this compound. Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with an antibody specific for METAP2. Protein bands were visualized and quantified to determine the extent of degradation.

cluster_1 Experimental Workflow: Cellular Degradation cluster_ce Capillary Electrophoresis (HT1080) cluster_wb Western Blot (HUVEC) start Cell Seeding (HT1080 or HUVEC) treatment Treatment with this compound (Concentration Gradient) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification ce_analysis Automated CE Analysis (e.g., WES) quantification->ce_analysis sds_page SDS-PAGE quantification->sds_page ce_result DC₅₀ Calculation ce_analysis->ce_result transfer Membrane Transfer sds_page->transfer probing Antibody Probing (Anti-METAP2) transfer->probing imaging Imaging & Densitometry probing->imaging wb_result DC₅₀ Calculation imaging->wb_result

Figure 2: Workflow for determining cellular METAP2 degradation.
2D HUVEC Proliferation Assay

  • Objective: To assess the functional consequence of METAP2 degradation on cell proliferation.

  • Methodology: HUVEC cells were seeded in a multi-well plate and treated with a dose range of this compound. Cell proliferation was measured after a defined incubation period using a standard method such as a resazurin-based assay (e.g., alamarBlue) or by quantifying DNA content (e.g., CyQUANT assay). The IC₅₀ for proliferation inhibition was then determined.

In Vivo Mouse Studies
  • Objective: To evaluate the tolerability of this compound in a preclinical in vivo model.

  • Methodology: Mice were administered this compound via intraperitoneal (IP) injection at doses ranging from 5 to 25 mg/kg every other day (q2d) for a total of 14 days. Animal health, body weight, and any signs of toxicity were monitored throughout the study to assess tolerability.

Conclusion

This compound is a well-characterized chemical probe that induces the degradation of METAP2. Its demonstrated potency in both biochemical and cellular assays, coupled with good in vivo tolerability, makes it an invaluable tool for the scientific community. The availability of a matched negative control, BAY-8805, further enhances its utility for rigorous, on-target validation studies. Researchers are encouraged to utilize this compound to further elucidate the role of METAP2 in health and disease, potentially paving the way for the development of novel therapeutics.

References

BAY-277: A Technical Whitepaper on a Novel METAP2 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of BAY-277, a novel chemical probe that functions as a degrader of Methionine Aminopeptidase 2 (METAP2). METAP2 is a metalloprotease that plays a critical role in protein maturation and is implicated in pathological processes such as angiogenesis and tumor progression. This compound offers a powerful tool for investigating the biological functions of METAP2 and holds potential for therapeutic development. This whitepaper details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to METAP2 and its Role in Disease

Methionine Aminopeptidase 2 (METAP2) is a divalent metal-dependent enzyme responsible for the co-translational cleavage of the initiator methionine from nascent polypeptide chains.[1] This process is essential for the proper folding, stability, and function of a large number of proteins. METAP2 is overexpressed in various cancer types, and its inhibition has been shown to result in anti-angiogenic effects and direct inhibition of tumor growth.[1] Beyond its role in cancer, METAP2 is also involved in regulating protein synthesis through its interaction with the alpha subunit of eukaryotic initiation factor 2 (eIF2α), protecting it from inhibitory phosphorylation.[1] Given its central role in these critical cellular processes, METAP2 has emerged as a promising therapeutic target.

This compound: A Potent and Specific METAP2 Degrader

This compound is a chemical probe designed to induce the degradation of METAP2. Unlike traditional inhibitors that only block the enzymatic activity of a target protein, degraders like this compound facilitate the complete removal of the protein from the cell, offering a distinct and potentially more potent and durable pharmacological effect.

Chemical Structure and Properties
FeatureThis compoundBAY-8805 (Negative Control)
Molecular Formula C44H52N8O5Not specified
Molecular Weight 772.93 g/mol 758.43 g/mol [1]
Chemical Structure C(CCC(N1CCC(CC1)c1ccc2C(N(Cc2c1)C1CCC(NC1=O)=O)=O)=O)CCN1CCC(CC. 1)c1ccc(cc1)OC1C2CCCCC=2c2nncn2N=1[1]C(CCC(N1CCC(CC1)c1ccc2C(N(Cc2c1)C1CCCNC1=O)=O)=O)CCN1CCC(CC1)c1ccc( cc1)OC1C2CCCCC=2c2nncn2N=1[1]
Quantitative Efficacy Data

The potency of this compound has been characterized in various in vitro assays, demonstrating its ability to induce METAP2 degradation and inhibit cell proliferation at nanomolar concentrations.

ParameterCell LineValueAssay Type
IC50 (hMETAP2) -5.8 nMBiochemical Assay
IC50 (mMETAP2) -5.9 nMBiochemical Assay
DC50 HT10808.93 nMCapillary Electrophoresis (CE)
DC50 HUVEC0.2 nMWestern Blot (WB)
IC50 HUVEC12 nM2D Cell Proliferation Assay

Data sourced from EUbOPEN.[1]

Mechanism of Action and Signaling Pathways

This compound functions as a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule that simultaneously binds to METAP2 and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity triggers the ubiquitination of METAP2, marking it for degradation by the 26S proteasome.

cluster_BAY277 This compound Mediated Degradation This compound This compound Ternary Complex METAP2 :: this compound :: E3 Ligase This compound->Ternary Complex METAP2 METAP2 METAP2->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Poly-ubiquitination of METAP2 Ternary Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation METAP2 Degradation Proteasome->Degradation cluster_pathway METAP2 Signaling Pathways cluster_degrader METAP2 METAP2 eIF2α eIF2α METAP2->eIF2α Protects from phosphorylation Angiogenesis Factors Pro-angiogenic Factors METAP2->Angiogenesis Factors Promotes p-eIF2α p-eIF2α (Inactive) eIF2α->p-eIF2α Phosphorylation Protein Synthesis Protein Synthesis Inhibition p-eIF2α->Protein Synthesis Angiogenesis Angiogenesis Inhibition Angiogenesis Factors->Angiogenesis This compound This compound Degraded METAP2 METAP2 Degradation This compound->Degraded METAP2 induces Degraded METAP2->eIF2α Leads to increased eIF2α phosphorylation Degraded METAP2->Angiogenesis Factors Reduces levels of pro-angiogenic factors Start Start Cell Seeding Seed HUVEC cells Start->Cell Seeding Treatment Treat with this compound, BAY-8805 (negative control), BAY-896 (inhibitor control), and vehicle (DMSO) for various times and concentrations Cell Seeding->Treatment Lysis Lyse cells and quantify protein Treatment->Lysis SDS-PAGE Separate proteins by SDS-PAGE Lysis->SDS-PAGE Transfer Transfer proteins to a PVDF membrane SDS-PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary Antibody Incubate with primary antibody (anti-METAP2) Blocking->Primary Antibody Secondary Antibody Incubate with HRP-conjugated secondary antibody Primary Antibody->Secondary Antibody Detection Detect with chemiluminescent substrate Secondary Antibody->Detection Analysis Analyze band intensity to determine DC50 Detection->Analysis End End Analysis->End

References

The METAP2 Degrader BAY-277: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-277, a chemical probe targeting Methionine Aminopeptidase (B13392206) 2 (METAP2). Due to the nature of this compound as a research probe, publicly available data is limited. This document synthesizes the available information and supplements it with established knowledge of METAP2 and its inhibitors to provide a comprehensive resource for researchers in oncology and drug development.

Introduction to METAP2 and Its Role in Disease

Methionine Aminopeptidase 2 (METAP2) is a ubiquitously expressed intracellular metalloprotease that plays a critical role in protein maturation.[1] It catalyzes the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step for subsequent protein modifications, stability, and function.[1] METAP2 is overexpressed in various cancers and its activity is essential for the proliferation of endothelial cells, making it a key player in angiogenesis—the formation of new blood vessels that is critical for tumor growth and metastasis.[2][3] Beyond its enzymatic function, METAP2 also protects the alpha subunit of eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation, thereby influencing protein synthesis.[2][3] Given its central role in cell proliferation and angiogenesis, METAP2 has emerged as a promising therapeutic target in oncology.[4][5]

This compound: A METAP2-Targeting Degrader

This compound is a potent and selective chemical probe designed to induce the degradation of the METAP2 protein.[2] Unlike traditional inhibitors that block the enzyme's active site, degraders like this compound function by bringing the target protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This approach can offer a more sustained and profound inhibition of the target's function.

Chemical Structure:

The chemical structure of this compound is provided in SMILES format: C(CCC(N1CCC(CC1)c1ccc2C(N(Cc2c1)C1CCC(NC1=O)=O)=O)=O)CCN1CCC(CC1)c1ccc(cc1)OC1C2CCCCC=2c2nncn2N=1[2]

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound's in vitro activity.

Table 1: In Vitro Potency of this compound Against METAP2 [4]

TargetAssay TypeIC50 (nM)
Human METAP2 (hMETAP2)Biochemical Assay5.8
Murine METAP2 (mMETAP2)Biochemical Assay5.9

Table 2: Cellular Activity of this compound [2]

Cell LineAssay TypeParameterValue (nM)
HT1080METAP2 Degradation (CE)DC508.93
HUVECMETAP2 Degradation (WB)DC500.2
HUVEC2D Cell ProliferationIC5012

Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. CE stands for Capillary Electrophoresis and WB for Western Blot.

Signaling Pathways Modulated by METAP2 Inhibition

Inhibition or degradation of METAP2 is known to impact key cellular signaling pathways, primarily the eIF2α and ERK pathways. While direct experimental data for this compound's effects on these pathways are not publicly available, the expected consequences of METAP2 degradation are outlined below.

eIF2α Phosphorylation Pathway

METAP2 normally protects eIF2α from phosphorylation.[2] Phosphorylation of eIF2α at Serine 51 is a key event in the integrated stress response, leading to a global shutdown of protein synthesis. By degrading METAP2, this compound is expected to increase the levels of phosphorylated eIF2α (p-eIF2α), thereby inhibiting protein translation and cell proliferation.[6]

eIF2a_pathway cluster_normal Normal Cellular State cluster_inhibition With this compound (METAP2 Degradation) METAP2 METAP2 eIF2a eIF2α METAP2->eIF2a protects p_eIF2a_low p-eIF2α (Low) eIF2a->p_eIF2a_low Protein_Synthesis_on Protein Synthesis p_eIF2a_low->Protein_Synthesis_on BAY277 This compound METAP2_degraded METAP2 (Degraded) BAY277->METAP2_degraded induces degradation eIF2a_unprotected eIF2α p_eIF2a_high p-eIF2α (High) eIF2a_unprotected->p_eIF2a_high phosphorylation Protein_Synthesis_off Protein Synthesis Inhibition p_eIF2a_high->Protein_Synthesis_off

Figure 1: Expected effect of this compound on the eIF2α phosphorylation pathway.
ERK Signaling Pathway

METAP2 has also been implicated in the regulation of the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[7] Some studies suggest that METAP2 can bind to and inhibit the activation of ERK1/2. Therefore, the degradation of METAP2 by this compound could potentially lead to the activation of the ERK pathway. However, the precise role and context-dependency of METAP2 in ERK signaling are still under investigation, and the net effect of METAP2 degradation on this pathway may vary depending on the cellular context.

ERK_pathway cluster_normal_erk Normal Regulation cluster_inhibition_erk With this compound (METAP2 Degradation) RAS_RAF_MEK RAS-RAF-MEK Cascade ERK ERK1/2 RAS_RAF_MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK Proliferation Cell Proliferation p_ERK->Proliferation METAP2_erk METAP2 METAP2_erk->ERK inhibits BAY277_erk This compound METAP2_degraded_erk METAP2 (Degraded) BAY277_erk->METAP2_degraded_erk induces degradation ERK_uninhibited ERK1/2 p_ERK_increased p-ERK1/2 (Potentially Increased) ERK_uninhibited->p_ERK_increased Proliferation_altered Altered Proliferation p_ERK_increased->Proliferation_altered RAS_RAF_MEK_2 RAS-RAF-MEK Cascade RAS_RAF_MEK_2->ERK_uninhibited

Figure 2: Postulated effect of this compound on the ERK signaling pathway.

Experimental Protocols

While specific protocols for this compound are not publicly available, this section provides detailed, representative methodologies for key assays used to characterize METAP2 inhibitors. These protocols are based on standard practices in the field and can be adapted for the evaluation of novel METAP2-targeting compounds.

METAP2 Enzymatic Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant METAP2.

Materials:

  • Recombinant human METAP2 enzyme

  • METAP2 substrate (e.g., Met-Pro-AMC or other suitable fluorogenic peptide)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a microplate, add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known METAP2 inhibitor as a positive control.

  • Add recombinant METAP2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the METAP2 substrate to each well.

  • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC). Read the plate kinetically for a set period (e.g., 30-60 minutes).

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HUVEC Proliferation Assay (MTS/MTT Assay)

This assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well clear tissue culture plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 medium and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in EGM-2 medium.

  • Remove the medium from the cells and replace it with the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration compared to the vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.

In Vivo Xenograft Tumor Growth Study

This in vivo assay evaluates the anti-tumor efficacy of a compound in a mouse model bearing human tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., HT1080)

  • Matrigel (optional)

  • Test compound (e.g., this compound) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., this compound at 5-25 mg/kg via intraperitoneal injection every other day) and the vehicle control to the respective groups for a specified duration (e.g., 14 days).[2]

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blot, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and characterization of a novel METAP2-targeting agent.

workflow cluster_discovery cluster_invitro cluster_cellular cluster_invivo Discovery Target Identification & Hit Finding In_Vitro In Vitro Characterization Discovery->In_Vitro Target_Validation METAP2 Target Validation Screening High-Throughput Screening or Rational Design Hit_to_Lead Hit-to-Lead Optimization Cellular Cellular & Mechanistic Studies In_Vitro->Cellular Biochemical_Assay METAP2 Enzymatic Assay (IC50) Binding_Assay Binding Affinity (Kd/Ki) Selectivity_Panel Selectivity Profiling In_Vivo In Vivo Preclinical Evaluation Cellular->In_Vivo Proliferation_Assay Cell Proliferation Assays (IC50) (e.g., HUVEC, Cancer Cell Lines) Degradation_Assay Target Degradation Assay (DC50) (Western Blot / Proteomics) Signaling_Assay Signaling Pathway Analysis (e.g., p-eIF2α, p-ERK) PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Efficacy Xenograft Efficacy Studies Tox Toxicology Studies Target_Validation->Screening Screening->Hit_to_Lead Biochemical_Assay->Binding_Assay Binding_Assay->Selectivity_Panel Proliferation_Assay->Degradation_Assay Degradation_Assay->Signaling_Assay PK_PD->Efficacy Efficacy->Tox

Figure 3: General workflow for the development of a METAP2-targeting agent.

Conclusion

This compound is a valuable research tool for studying the biological functions of METAP2 and the therapeutic potential of its degradation. The available data demonstrate its high potency in degrading METAP2 and inhibiting endothelial cell proliferation. Further research is warranted to fully elucidate its mechanism of action, preclinical pharmacokinetic and pharmacodynamic properties, and its efficacy in various cancer models. The information and protocols provided in this guide are intended to facilitate these research efforts and accelerate the development of novel METAP2-targeted therapies.

References

In-Depth Technical Guide to BAY-277: A METAP2-Targeting Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-277 is a potent and selective chemical probe that induces the degradation of Methionine Aminopeptidase 2 (METAP2). As a heterobifunctional molecule, this compound utilizes the ubiquitin-proteasome system to achieve targeted protein degradation, offering a powerful tool for studying the physiological and pathological roles of METAP2. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for assessing its activity and diagrams illustrating its mechanism and relevant signaling pathways are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex small molecule designed to bridge METAP2 with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of METAP2 by the proteasome.

Chemical Structure:

The two-dimensional chemical structure of this compound can be generated from its SMILES (Simplified Molecular Input Line Entry System) string.

SMILES String: C(CCC(N1CCC(CC1)c1ccc2C(N(Cc2c1)C1CCC(NC1=O)=O)=O)=O)CCN1CCC(CC. 1)c1ccc(cc1)OC1C2CCCCC=2c2nncn2N=1

Generated 2D Structure:

G BAY277 BAY277

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Pharmacological Properties:

A summary of the key physicochemical and pharmacological properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C44H52N8O5[1]
Molecular Weight 772.93 g/mol [1]
IC50 (hMETAP2) 5.8 nM[1]
IC50 (mMETAP2) 5.9 nM[1]
DC50 (HT1080 cells) 8.93 nM (via Capillary Electrophoresis)
DC50 (HUVEC cells) 0.2 nM (via Western Blot)
Negative Control BAY-8805

Mechanism of Action: A PROTAC Approach

This compound functions as a Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome.[2][3] In the case of this compound, it binds to METAP2 and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to METAP2, marking it for destruction by the 26S proteasome.[4]

BAY277_Mechanism cluster_0 Cellular Environment BAY277 This compound METAP2 METAP2 BAY277->METAP2 Binds to E3_Ligase E3 Ubiquitin Ligase BAY277->E3_Ligase Recruits Proteasome 26S Proteasome METAP2->Proteasome Targeted for Degradation E3_Ligase->METAP2 Ubiquitinates Ub Ubiquitin Ub->E3_Ligase Degraded_METAP2 Degraded METAP2 (Amino Acids) Proteasome->Degraded_METAP2 Degrades into

Figure 2: Mechanism of Action of this compound as a METAP2 Degrader.

METAP2 Signaling Pathway in Angiogenesis

METAP2 plays a crucial role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[5][6] It exerts its effects through various downstream signaling pathways. By degrading METAP2, this compound can effectively inhibit these pro-angiogenic signals.

METAP2_Signaling cluster_0 Upstream Signals cluster_1 METAP2-Mediated Protein Maturation cluster_2 Downstream Angiogenic Effects cluster_3 Inhibition by this compound Growth Factors Growth Factors METAP2 METAP2 Growth Factors->METAP2 Activates Mature_Proteins Mature, Functional Proteins METAP2->Mature_Proteins Cleaves N-terminal Methionine Nascent_Proteins Nascent Proteins (with N-terminal Methionine) Nascent_Proteins->METAP2 Endothelial_Cell Endothelial Cell Mature_Proteins->Endothelial_Cell Promotes Proliferation Proliferation Endothelial_Cell->Proliferation Migration Migration Endothelial_Cell->Migration Tube_Formation Tube Formation Endothelial_Cell->Tube_Formation Angiogenesis Angiogenesis BAY277 This compound BAY277->METAP2 Induces Degradation

Figure 3: Simplified Signaling Pathway of METAP2 in Angiogenesis and its Inhibition by this compound.

Experimental Protocols

Assessing the degradation of METAP2 induced by this compound is critical for its characterization. Western Blotting and Capillary Electrophoresis are two common methods employed for this purpose.

Western Blot Protocol for METAP2 Degradation

This protocol outlines the steps to quantify METAP2 levels in cells treated with this compound.[7][8]

Materials:

  • Cell culture reagents

  • This compound compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against METAP2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer to the dish, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-METAP2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the METAP2 signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of METAP2 degradation relative to the vehicle-treated control.

WB_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D Sample Denaturation C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody (anti-METAP2) G->H I Secondary Antibody (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Image Acquisition J->K L Densitometry Analysis K->L M Normalization & Quantification L->M CE_Workflow cluster_0 Sample & System Preparation cluster_1 CE Analysis cluster_2 Data Interpretation A Prepare Cell Lysates C Sample Injection A->C B Condition Capillary D Electrophoretic Separation C->D E Protein Detection D->E F Peak Identification (METAP2) E->F G Peak Area Integration F->G H Quantification of Degradation G->H

References

In Vivo Efficacy of BAY-277 in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vivo efficacy data for the METAP2 degrader BAY-277 in specific mouse cancer models is limited. This guide summarizes the available information on this compound and provides representative experimental protocols and data based on preclinical studies of other METAP2 inhibitors to serve as a comprehensive resource.

Introduction

This compound is a chemical probe that acts as a degrader of Methionine Aminopeptidase 2 (METAP2). METAP2 is a metalloenzyme that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides. In the context of oncology, METAP2 is a compelling therapeutic target due to its overexpression in various cancers and its essential role in angiogenesis and tumor cell proliferation. Inhibition or degradation of METAP2 has been shown to induce anti-angiogenic effects and directly inhibit tumor growth, making it a promising strategy for cancer therapy. This technical guide provides an in-depth overview of the available in vivo data for this compound in mouse models, detailed experimental methodologies, and relevant signaling pathways.

Core Data Presentation

In Vivo Administration of this compound

The following table summarizes the currently available information regarding the in vivo use of this compound in mice. Notably, specific tumor growth inhibition data from published studies are not yet available.

CompoundTargetMouse ModelDosing RegimenTolerabilityEfficacySource
This compound METAP2Not Specified5-25 mg/kg, Intraperitoneal (IP), every 2 days for 14 daysGoodNot Publicly AvailableEUbOPEN
BAY-8805 Negative ControlNot SpecifiedTo be used in conjunction with this compoundGoodNot ApplicableEUbOPEN
Representative In Vivo Efficacy of METAP2 Inhibitors in Mouse Xenograft Models

To provide context for the expected in vivo efficacy of a METAP2-targeting agent, the following table presents a summary of data from preclinical studies of other METAP2 inhibitors in various mouse cancer models. This data is intended to be illustrative of the potential of this class of compounds.

CompoundMouse ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
TNP-470 Nude MiceHuman Bladder Carcinoma (KU-1)30 mg/kg, subcutaneous, every other daySignificant TGI(PMID: 8662548)
A-357300 SCID MiceHuman Neuroblastoma (CHP-134) Xenograft100 mg/kg, oral, dailyT/C ratio of 0.19 (P < 0.001) at day 24(PMID: 15814649)
ZGN-1061 Diet-Induced Obese (DIO) MiceN/A (Metabolic Disease Model)Subcutaneous, 4 weeks25% reduction in body weight(PMID: 29491038)
M8891 Nude MiceHuman Colorectal Carcinoma (HCT 116) XenograftOral, dailyDose-dependent tumor growth inhibition(PMID: 37489953)

T/C Ratio: Treatment group tumor volume / Control group tumor volume.

Signaling Pathways and Experimental Workflows

METAP2 Signaling Pathway in Angiogenesis and Cell Proliferation

The following diagram illustrates the central role of METAP2 in signaling pathways that drive angiogenesis and cell proliferation. Degradation of METAP2 by this compound is expected to disrupt these processes.

METAP2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., VEGF) VEGFR VEGF Receptor Growth_Factors->VEGFR METAP2 METAP2 VEGFR->METAP2 activates downstream signaling eIF2a_P p-eIF2α (Inactive) METAP2->eIF2a_P prevents phosphorylation Degradation Proteasomal Degradation METAP2->Degradation BAY277 This compound BAY277->METAP2 induces degradation eIF2a eIF2α (Active) eIF2a_P->eIF2a dephosphorylation Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression (G1/S Transition) Protein_Synthesis->Cell_Cycle_Progression Angiogenesis Angiogenesis Cell_Cycle_Progression->Angiogenesis Tumor_Growth Tumor Growth & Proliferation Angiogenesis->Tumor_Growth

Caption: METAP2 signaling pathway in cancer.

Representative Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a compound like this compound in a mouse xenograft model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Tumor Cell Line Culture & Expansion Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Acclimatization of Immunocompromised Mice Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Monitor Tumor Growth (Calipers) Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomize Mice into Treatment Groups Tumor_Growth_Monitoring->Randomization Dosing Administer Vehicle, this compound, or Positive Control Randomization->Dosing Data_Collection Measure Tumor Volume & Body Weight (2-3x/week) Dosing->Data_Collection Endpoint Endpoint Criteria Met (e.g., Tumor Volume Limit) Data_Collection->Endpoint Euthanasia Euthanasia & Tissue Collection Endpoint->Euthanasia Tumor_Excision Tumor Excision, Weight Measurement Euthanasia->Tumor_Excision Analysis Pharmacodynamic & Histological Analysis (e.g., Western Blot, IHC) Tumor_Excision->Analysis

Caption: In vivo xenograft study workflow.

Experimental Protocols

The following is a representative, detailed protocol for a xenograft study to evaluate the in vivo efficacy of this compound. This protocol is based on standard methodologies used for other METAP2 inhibitors.

Cell Culture and Tumor Implantation
  • Cell Line Selection: Choose a human cancer cell line with known METAP2 expression (e.g., HT1080 fibrosarcoma, HUVEC endothelial cells).

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

Animal Husbandry and Study Groups
  • Animals: Use immunocompromised mice (e.g., athymic nude or SCID) to prevent rejection of the human tumor xenograft.

  • Acclimatization: Allow the mice to acclimatize for at least one week before tumor implantation.

  • Housing: House the animals in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., DMSO/PEG/Saline)

    • Group 2: this compound (e.g., 10 mg/kg)

    • Group 3: this compound (e.g., 25 mg/kg)

    • Group 4: Positive Control (a standard-of-care chemotherapy for the chosen cancer type)

Dosing and Monitoring
  • Dosing Preparation: Prepare fresh dosing solutions of this compound and the vehicle control on each day of administration.

  • Administration: Administer the treatments intraperitoneally (IP) every two days for a specified duration (e.g., 14-21 days).

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity or distress.

Endpoint and Tissue Collection
  • Endpoint Criteria: Euthanize the mice when tumors reach a predetermined endpoint (e.g., >2000 mm³), or if there is more than 20% body weight loss, or at the end of the study period.

  • Tissue Collection: At the time of euthanasia, collect blood samples for pharmacokinetic analysis. Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for molecular analysis or fix them in formalin for histological examination.

Data Analysis
  • Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical Analysis: Analyze the differences in tumor volume and body weight between the groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A p-value of < 0.05 is typically considered statistically significant.

  • Pharmacodynamic Analysis: Perform Western blotting on tumor lysates to confirm the degradation of METAP2 and assess the modulation of downstream signaling proteins.

  • Histological Analysis: Conduct immunohistochemistry (IHC) on fixed tumor sections to evaluate markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Conclusion

This compound, as a METAP2 degrader, holds promise as a potential anti-cancer agent by targeting angiogenesis and tumor cell proliferation. While specific in vivo efficacy data for this compound in mouse cancer models are not yet publicly available, the information from the EUbOPEN database on its in vivo tolerability and dosing, combined with the preclinical data from other METAP2 inhibitors, provides a strong rationale for its further investigation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to design and interpret future in vivo studies with this compound. As more data becomes available, the understanding of the in vivo efficacy and therapeutic potential of this compound will be further elucidated.

BAY-277: A Technical Guide to a Novel METAP2 Degrader for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-277 is a potent and specific chemical probe designed as a degrader of Methionyl Aminopeptidase 2 (METAP2).[1][2] METAP2 is an enzyme that plays a critical role in protein maturation by cleaving the initiator methionine from newly synthesized peptides.[1] In the context of oncology, METAP2 is frequently overexpressed in various cancer types. Its functional inhibition through knockout or knockdown has been shown to suppress tumor growth and inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors.[1] As a degrader, this compound offers a powerful research tool to investigate the therapeutic potential of eliminating METAP2 function, distinct from traditional enzymatic inhibition. This guide provides a comprehensive overview of its mechanism, preclinical data, and methodologies for its application in cancer research.

Core Mechanism of Action

This compound functions as a targeted protein degrader. Unlike classical inhibitors that merely block the active site of an enzyme, a degrader hijacks the cell's natural protein disposal machinery (the ubiquitin-proteasome system) to specifically tag the target protein—in this case, METAP2—for destruction. This approach leads to the near-complete elimination of the target protein, offering a more profound and potentially durable biological effect compared to simple inhibition. The degradation of METAP2 disrupts its essential function in processing nascent proteins and also interferes with its role in protecting the alpha subunit of eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation, thereby impacting protein synthesis and cellular stress responses.[1]

Below is a diagram illustrating the proposed signaling context and the intervention point of this compound.

G cluster_0 Cellular Protein Synthesis & Angiogenesis cluster_1 Therapeutic Intervention Ribosome Ribosome (Protein Synthesis) NascentPeptide Nascent Polypeptide (with Initiator Methionine) Ribosome->NascentPeptide Translation METAP2 METAP2 NascentPeptide->METAP2 Substrate MatureProtein Mature Protein (Function) METAP2->MatureProtein Cleaves Methionine eIF2a eIF2α-P Inhibition METAP2->eIF2a Protects from Phosphorylation Angiogenesis Angiogenesis METAP2->Angiogenesis Promotes BAY277 This compound (METAP2 Degrader) BAY277->METAP2 Induces Degradation via Ub_Proteasome Ubiquitin-Proteasome System

Caption: Mechanism of Action of this compound targeting METAP2.

Preclinical Data Summary

This compound has been characterized through various in vitro and in vivo assays to determine its potency, efficacy, and selectivity. The quantitative data are summarized below for clarity and comparison.

In Vitro Potency and Cellular Activity

The following table details the activity of this compound in biochemical and cellular assays. The data highlights its nanomolar potency in inducing METAP2 degradation and inhibiting cell proliferation.[1][2]

Assay TypeSpecies/Cell LineParameterValue (nM)
Biochemical Assay Human METAP2 (hMETAP2)IC505.8[2]
Mouse METAP2 (mMETAP2)IC505.9[2]
Cellular Degradation HT1080 (Fibrosarcoma)DC508.93[1]
HUVEC (Endothelial Cells)DC500.2[1]
Cellular Proliferation HUVEC (Endothelial Cells)IC5012[1]
  • IC50: Half-maximal inhibitory concentration.

  • DC50: Half-maximal degradation concentration.

In Vitro Selectivity Profile

Selectivity is crucial for a chemical probe. This compound was tested against a panel of kinases and other off-targets.

PanelConcentrationResults
Eurofins Kinase Panel 1 µMClean profile (max 29% inhibition for any single kinase)[1]
Panlabs Safety Panel (76 targets) 10 µMNotable off-target inhibition (% inh.): DRD3 (90%), HRH3 (81%), ADRA2C (79%)[1]
In Vivo Evaluation

This compound has been tested in mouse models to assess its tolerability and suitability for in vivo studies.

Animal ModelDosing RouteDose RangeDurationOutcome
MouseIntraperitoneal (IP)5 - 25 mg/kg14 days (q2d)Good tolerability reported[1]

Experimental Protocols and Methodologies

Detailed, step-by-step protocols are often proprietary. However, this section outlines the standard methodologies used to characterize this compound, providing a framework for researchers to design their own experiments.

METAP2 Biochemical Assay
  • Objective: To determine the direct inhibitory activity of this compound on purified METAP2 enzyme.

  • Methodology: A typical assay would involve incubating recombinant human or mouse METAP2 enzyme with a synthetic peptide substrate. The enzymatic reaction (cleavage of the peptide) is measured, often via a fluorescent or luminescent signal. The assay is run across a range of this compound concentrations to determine the IC50 value.

Cellular Target Engagement & Degradation Assays
  • Objective: To confirm that this compound induces the degradation of METAP2 protein within cells and to determine the DC50.

  • Methodology (Western Blot - WB):

    • Cell Culture: HUVEC cells are cultured under standard conditions.

    • Treatment: Cells are treated with a dilution series of this compound (and BAY-8805 as a negative control) for a specified time (e.g., 4-24 hours).

    • Lysis: Cells are harvested and lysed to extract total protein.

    • Quantification: Protein concentration is determined using a BCA or Bradford assay.

    • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is probed with a primary antibody specific to METAP2, followed by a secondary antibody conjugated to HRP. A loading control (e.g., GAPDH, β-Actin) is used to ensure equal protein loading.

    • Detection: The signal is detected using chemiluminescence, and band intensity is quantified using densitometry software. The percentage of remaining METAP2 protein relative to the vehicle control is plotted against drug concentration to calculate the DC50.

  • Methodology (Capillary Electrophoresis - CE): An alternative to WB, automated capillary electrophoresis systems (e.g., Wes™) can provide more quantitative and higher-throughput analysis of protein levels in cell lysates from treated HT1080 cells.[1]

G cluster_WB Western Blot Workflow start Seed Cells (e.g., HUVEC, HT1080) treat Treat with this compound (Dose-Response) start->treat lyse Harvest & Lyse Cells (Protein Extraction) treat->lyse quant Quantify Protein (BCA Assay) lyse->quant sdspage SDS-PAGE quant->sdspage transfer PVDF Transfer sdspage->transfer probe Antibody Probing (Anti-METAP2) transfer->probe detect Chemiluminescence Detection & Imaging probe->detect analyze Quantify Bands & Calculate DC50 detect->analyze

Caption: Experimental workflow for determining METAP2 degradation.
Cell Proliferation Assay

  • Objective: To measure the functional consequence of METAP2 degradation on cell viability and growth.

  • Methodology (2D HUVEC Proliferation):

    • Seeding: HUVEC cells are seeded in 96-well plates at a low density.

    • Treatment: After allowing cells to attach, they are treated with a concentration range of this compound.

    • Incubation: Cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Readout: Cell viability is assessed using reagents like CellTiter-Glo® (luminescence for ATP levels), MTS, or by direct cell counting.

    • Analysis: The signal is normalized to vehicle-treated controls, and the results are plotted to calculate the IC50 value.

Best Practices for Using this compound

To ensure robust and interpretable results, it is critical to use the appropriate controls in every experiment.

  • Negative Control: BAY-8805 is the recommended negative control for this compound.[1] This compound is structurally similar to this compound but does not induce METAP2 degradation. It should be used at the same concentrations as this compound to control for any potential off-target or compound-specific effects unrelated to METAP2 degradation.

  • Inhibitor Control: For dissecting the effects of degradation versus enzymatic inhibition, the control inhibitor BAY-896 can be used.[1]

The logical relationship for a well-controlled experiment is outlined below.

G cluster_compounds Compounds cluster_assays Experimental Readouts cluster_outcomes Expected Outcomes BAY277 This compound (Degrader) Degradation METAP2 Degradation (Western Blot) BAY277->Degradation Causes BAY8805 BAY-8805 (Negative Control) BAY8805->Degradation Does NOT Cause Phenotype Cellular Phenotype (e.g., Proliferation) Degradation->Phenotype Leads to Deg_Yes Degradation Observed Degradation->Deg_Yes if this compound Deg_No No Degradation Degradation->Deg_No if BAY-8805 Phen_Yes Phenotype Observed Phenotype->Phen_Yes if this compound Phen_No No Phenotype Phenotype->Phen_No if BAY-8805

Caption: Logical workflow for using this compound with its negative control.

Conclusion

This compound is a high-potency chemical probe for inducing the degradation of METAP2. Its well-characterized in vitro and in vivo properties make it an invaluable tool for the cancer research community. By enabling the specific and effective removal of the METAP2 protein, this compound allows for a deep investigation into the biological consequences of METAP2 loss in various cancer models, aiding in the validation of METAP2 as a therapeutic target for novel cancer therapies. Proper use, including the parallel application of its dedicated negative control (BAY-8805), will ensure the generation of high-quality, reproducible data.

References

The Degradation of METAP2 by BAY-277: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine aminopeptidase (B13392206) 2 (METAP2) is a metalloprotease that plays a critical role in the maturation of new proteins and has been implicated in angiogenesis and tumor growth. Its overexpression in various cancers has made it an attractive target for therapeutic intervention. BAY-277 is a chemical probe that has been identified as a potent degrader of METAP2. This technical guide provides an in-depth overview of the core principles of this compound-induced METAP2 degradation, including quantitative data on its activity, detailed experimental protocols for key assays, and a visualization of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of oncology and targeted protein degradation.

Introduction to METAP2 and this compound

Methionine aminopeptidase 2 (METAP2) is a ubiquitous enzyme responsible for the co-translational cleavage of the initiator methionine from nascent polypeptide chains, a crucial step in protein maturation.[1] Beyond its enzymatic role, METAP2 is involved in regulating protein synthesis by protecting the eukaryotic initiation factor 2 alpha subunit (eIF2α) from inhibitory phosphorylation.[2][3] Dysregulation of METAP2 activity and its overexpression have been linked to various cancers, where it is thought to promote angiogenesis and tumor proliferation.[2][4]

This compound is a potent and selective chemical probe designed to induce the degradation of METAP2.[2] Operating as a degrader, this compound is presumed to function as a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. While the specific E3 ligase recruited by this compound has not been publicly disclosed, common E3 ligases hijacked by PROTACs include Cereblon (CRBN) and von Hippel-Lindau (VHL).

This guide will delve into the quantitative aspects of this compound's activity, provide detailed methodologies for its characterization, and illustrate its impact on cellular signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its negative control, BAY-8805.

Table 1: In Vitro Potency of this compound [2]

ParameterCell LineValueAssay
DC50 HT10808.93 nMCapillary Electrophoresis (CE)
DC50 HUVEC0.2 nMWestern Blot (WB)
IC50 HUVEC12 nM2D Cell Proliferation Assay

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: Compound Information [2]

CompoundRoleMolecular Weight ( g/mol )
This compound METAP2 Degrader772.41
BAY-8805 Negative Control758.43

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Western Blot for METAP2 Degradation

This protocol is designed to qualitatively and semi-quantitatively assess the degradation of METAP2 in cells treated with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against METAP2

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells (e.g., HUVEC) and treat with varying concentrations of this compound, BAY-8805 (negative control), and vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against METAP2 and a loading control overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of METAP2 degradation relative to the loading control.

HUVEC Proliferation Assay

This assay measures the effect of METAP2 degradation on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium (e.g., EGM-2)

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, BAY-8805, and a vehicle control.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value for this compound.

Capillary Electrophoresis for METAP2 Quantification

This protocol provides a general framework for the quantitative analysis of METAP2 degradation using capillary electrophoresis (CE). Specific parameters may need to be optimized for the instrument and reagents used.

Materials:

  • Capillary electrophoresis system with a UV or fluorescence detector

  • Fused-silica capillaries

  • Running buffer (e.g., borate (B1201080) buffer)

  • Sample buffer

  • Cell lysates from treated and untreated cells (prepared as for Western Blot)

  • Internal standard (optional)

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing with sodium hydroxide, followed by water, and finally with the running buffer.

  • Sample Preparation: Dilute cell lysates in the sample buffer to an appropriate concentration. An internal standard can be added for improved quantification.

  • Electrophoretic Separation:

    • Inject the sample into the capillary using pressure or electrokinetic injection.

    • Apply a high voltage across the capillary to separate the proteins based on their charge-to-size ratio.

  • Detection: Detect the separated proteins as they pass the detector. METAP2 will have a characteristic migration time.

  • Data Analysis:

    • Identify the peak corresponding to METAP2 based on its migration time, which can be confirmed using a purified METAP2 standard.

    • Quantify the peak area of METAP2 in each sample.

    • Normalize the peak area to an internal standard or total protein content.

    • Calculate the percentage of METAP2 remaining in this compound-treated samples compared to the vehicle control to determine the DC50 value.

Signaling Pathways and Mechanism of Action

The degradation of METAP2 by this compound is expected to impact downstream signaling pathways regulated by METAP2.

Proposed Mechanism of this compound Action

This compound, as a METAP2 degrader, is hypothesized to function as a PROTAC. This involves the formation of a ternary complex between METAP2, this compound, and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of METAP2, marking it for degradation by the 26S proteasome.

BAY277_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation METAP2 METAP2 BAY277 This compound METAP2->BAY277 Ternary_Complex METAP2-BAY277-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase BAY277->E3_Ligase Ub_METAP2 Polyubiquitinated METAP2 Ternary_Complex->Ub_METAP2 Polyubiquitination Ubiquitin Ubiquitin Proteasome 26S Proteasome Ub_METAP2->Proteasome Recognition Degraded_METAP2 Degraded METAP2 (Peptides) Proteasome->Degraded_METAP2 Degradation METAP2_Signaling cluster_0 Normal Cellular State cluster_1 Effect of this compound METAP2_active METAP2 p_eIF2a p-eIF2α METAP2_active->p_eIF2a Inhibits phosphorylation METAP2_degraded Degraded METAP2 eIF2a eIF2α eIF2a->p_eIF2a Phosphorylation Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis p_eIF2a->Protein_Synthesis BAY277 This compound BAY277->METAP2_active Induces Degradation eIF2a_2 eIF2α p_eIF2a_2 Increased p-eIF2α eIF2a_2->p_eIF2a_2 Protein_Synthesis_inhibited Inhibition of Protein Synthesis p_eIF2a_2->Protein_Synthesis_inhibited Cell_Effects Anti-proliferative & Anti-angiogenic Effects Protein_Synthesis_inhibited->Cell_Effects

References

The Selectivity Profile of BAY-277: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile and mechanism of action of BAY-277, a potent degrader of Methionyl Aminopeptidase 2 (METAP2). All available quantitative data has been summarized, and detailed experimental methodologies for key assays are provided. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this chemical probe.

Introduction to this compound and its Target, METAP2

This compound is a chemical probe that functions as a degrader of Methionyl Aminopeptidase 2 (METAP2).[1] METAP2 is a metalloprotease responsible for the removal of the N-terminal methionine from nascent polypeptides, a crucial step in protein maturation.[2] Beyond this canonical function, METAP2 plays a significant role in protecting the alpha subunit of eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation, thereby influencing global protein synthesis.[1] Dysregulation of METAP2 has been implicated in various diseases, including cancer, where it is often overexpressed and contributes to angiogenesis and tumor growth.[1] this compound offers a powerful tool for studying the biological functions of METAP2 by inducing its targeted degradation.

Quantitative Selectivity Profile

The following tables summarize the known quantitative data for this compound, detailing its on-target potency and off-target interactions.

Table 1: On-Target Potency of this compound
TargetAssay TypeCell LineParameterValue (nM)
Human METAP2Biochemical Assay-IC505.8
Human METAP2DegradationHUVECDC500.2
Human METAP2DegradationHT1080DC508.93
-Cell ProliferationHUVECIC5012

Data sourced from EUbOPEN Chemical Probes.[1]

Table 2: Off-Target Selectivity of this compound
Off-TargetAssay TypeConcentration (µM)% Inhibition
DRD3 (Dopamine Receptor D3)Panlabs Panel1090
HRH3 (Histamine Receptor H3)Panlabs Panel1081
ADRA2C (Alpha-2C Adrenergic Receptor)Panlabs Panel1079

Data sourced from EUbOPEN Chemical Probes.[1]

Table 3: Kinome Selectivity of this compound
Kinase PanelConcentration (µM)Results
Eurofins Kinase Panel1Clean (25 kinases > 10% inhibition, max 29% inhibition)

Data sourced from EUbOPEN Chemical Probes.[1]

Signaling Pathways and Mechanism of Action

This compound functions as a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, in this case, METAP2. This induced proximity leads to the ubiquitination and subsequent degradation of METAP2 by the proteasome. The degradation of METAP2 has significant downstream effects on cellular signaling.

One of the key roles of METAP2 is to protect the eukaryotic initiation factor 2 alpha (eIF2α) from phosphorylation. By degrading METAP2, this compound allows for the phosphorylation of eIF2α, which in turn leads to a global inhibition of protein synthesis. This is a critical mechanism for controlling cell growth and proliferation.

METAP2_Signaling_Pathway METAP2 Signaling Pathway cluster_0 Protein Synthesis Regulation This compound This compound METAP2 METAP2 This compound->METAP2 binds E3_Ligase E3_Ligase This compound->E3_Ligase recruits Proteasome Proteasome METAP2->Proteasome degraded by eIF2a eIF2a METAP2->eIF2a protects from phosphorylation p-eIF2a p-eIF2a eIF2a->p-eIF2a phosphorylation Protein_Synthesis Protein_Synthesis p-eIF2a->Protein_Synthesis inhibits

METAP2 Signaling and Inhibition by this compound

Experimental Protocols

The following are representative protocols for the key assays used to characterize the selectivity and activity of this compound.

METAP2 Degradation Assay (Western Blot)

This protocol describes a general method for assessing the degradation of METAP2 in cells treated with this compound.

Materials:

  • HUVEC or HT1080 cells

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against METAP2

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO for the desired time course.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations, denature the samples, and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against METAP2 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading. Quantify band intensities to determine the extent of METAP2 degradation.

Western_Blot_Workflow Western Blot Workflow for METAP2 Degradation Cell_Culture 1. Cell Culture and Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Immunoblotting 6. Immunoblotting Protein_Transfer->Immunoblotting Detection 7. Chemiluminescent Detection Immunoblotting->Detection Analysis 8. Data Analysis Detection->Analysis

Western Blot Workflow
HUVEC Proliferation Assay (MTS Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium (EGM)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well plates at a density of approximately 2,000 to 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO. Include wells with medium only for background control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified incubator.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and calculate the percentage of cell proliferation relative to the DMSO-treated control wells. Determine the IC50 value by plotting the percentage of proliferation against the log of the compound concentration.

Summary and Conclusion

This compound is a highly potent and selective degrader of METAP2, demonstrating nanomolar efficacy in biochemical and cellular assays. Its selectivity profile, as indicated by broad kinase panel screening, is favorable, with limited off-target activity at higher concentrations. The mechanism of action, involving the targeted degradation of METAP2 and subsequent inhibition of protein synthesis via eIF2α phosphorylation, provides a clear rationale for its observed anti-proliferative effects. This in-depth guide, summarizing the available data and experimental methodologies, serves as a valuable resource for researchers utilizing this compound to investigate the multifaceted roles of METAP2 in health and disease. Further investigation into the downstream consequences of METAP2 degradation and the precise nature of its off-target interactions will continue to refine our understanding of this important chemical probe.

References

BAY-277: A Technical Overview of a Novel METAP2 Degrader for Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BAY-277, a chemical probe designed to induce the degradation of Methionine Aminopeptidase (B13392206) 2 (METAP2). Given the limited publicly available data on this compound, this document synthesizes the existing information with the broader scientific context of METAP2 inhibition as a therapeutic strategy for cancer.

Introduction to this compound and METAP2

Methionine Aminopeptidase 2 (METAP2) is a metalloenzyme that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1][2] This process is vital for the proper function and stability of numerous proteins involved in cellular homeostasis.[1] METAP2 is overexpressed in various cancer types, and its inhibition has been shown to suppress tumor growth through anti-angiogenic effects and direct cellular mechanisms.[1]

This compound is a novel chemical probe that functions as a degrader of METAP2. Unlike traditional inhibitors that merely block the active site, degraders are designed to induce the ubiquitination and subsequent proteasomal degradation of the target protein, leading to a more profound and sustained pharmacological effect.

Mechanism of Action: METAP2 Degradation and Its Consequences

The primary mechanism of action of this compound is the targeted degradation of the METAP2 enzyme. The inhibition or removal of METAP2 disrupts critical cellular processes that support tumor growth and survival.

2.1 Role in Angiogenesis and Cell Proliferation METAP2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for supplying tumors with nutrients and oxygen.[1] By degrading METAP2, this compound is expected to inhibit angiogenesis, thereby starving the tumor. Furthermore, METAP2 inhibition can induce G1 cell cycle arrest in tumor cells, leading to a cytostatic effect.[3] The downstream effects of METAP2 inhibition include the modulation of signaling pathways involving the eukaryotic initiation factor 2-alpha (eIF2α) and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

Caption: Mechanism of Action of this compound on METAP2-mediated pathways.

Preclinical Data for this compound

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

Assay Type Cell Line Parameter Value (nM)
Target Degradation HT1080 DC50 8.93
Target Degradation HUVEC DC50 0.2
Cell Proliferation HUVEC IC50 12

Data sourced from EUbOPEN.[1]

Table 2: In Vivo Testing of this compound

Animal Model Dosing Duration Tolerability
Mice 5 - 25 mg/kg IP, q2d 14 days Good

Data sourced from EUbOPEN.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols that are likely similar to those used to generate the data for this compound.

4.1 METAP2 Degradation Assays

  • Objective: To quantify the degradation of METAP2 protein in cells following treatment with this compound.

  • Method 1: Western Blot (WB) in HUVEC cells

    • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured in endothelial cell growth medium (ECGM).

    • Treatment: Cells are seeded in multi-well plates and treated with a concentration range of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Total protein concentration is determined using a BCA assay.

    • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for METAP2, followed by an HRP-conjugated secondary antibody. A loading control (e.g., GAPDH or β-actin) is also probed.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Analysis: Band intensities are quantified using densitometry software. The level of METAP2 is normalized to the loading control, and the DC50 (concentration at which 50% degradation occurs) is calculated.

  • Method 2: Capillary Electrophoresis (CE) in HT1080 cells

    • Cell Culture and Treatment: HT1080 fibrosarcoma cells are cultured and treated with this compound as described for the Western Blot protocol.

    • Lysis and Sample Prep: Cells are lysed, and protein extracts are prepared. Samples are labeled with a fluorescent dye.

    • Electrophoresis: The labeled protein samples are separated by size using an automated capillary electrophoresis system.

    • Detection and Analysis: The system detects the fluorescently labeled proteins as they pass through the capillary. The METAP2 peak is identified, and its area is quantified. The DC50 is calculated based on the reduction of the METAP2 peak area relative to controls.

4.2 HUVEC Cell Proliferation Assay

  • Objective: To determine the effect of this compound on the proliferation of endothelial cells.

  • Protocol:

    • Seeding: HUVEC cells are seeded into 96-well plates at a density of approximately 2,000-5,000 cells per well and allowed to adhere overnight.[5][6]

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubation: Cells are incubated for a period of 48 to 72 hours.[5][6]

    • Proliferation Measurement: Cell viability/proliferation is assessed using a colorimetric or fluorometric assay such as MTT, MTS, or AlamarBlue.[5][6][7][8] For an MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO).[8]

    • Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.

    • Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 (concentration that inhibits proliferation by 50%) is determined by fitting the data to a dose-response curve.

4.3 In Vivo Tumor Growth Inhibition Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Protocol:

    • Cell Implantation: A human cancer cell line (e.g., HT1080) is implanted subcutaneously into the flank of immunocompromised mice (e.g., nu/nu nude mice).[9]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). Tumor volume is measured regularly with calipers.[9]

    • Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with this compound (e.g., 5-25 mg/kg) or vehicle is administered via a specified route (e.g., intraperitoneal, IP) and schedule (e.g., every other day, q2d).

    • Monitoring: Animal body weight and tumor volume are monitored throughout the study. Signs of toxicity are also observed.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point (e.g., 14 days).

    • Analysis: The mean tumor volume of the treated group is compared to the control group to determine the percentage of tumor growth inhibition (TGI).

InVivo_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Analysis start Implant Tumor Cells (e.g., HT1080) into Mice growth Allow Tumors to Grow to ~100 mm³ start->growth randomize Randomize Mice into Control & Treatment Groups growth->randomize treat Administer this compound (IP) or Vehicle Control (e.g., 14 days, q2d) randomize->treat monitor Measure Tumor Volume & Body Weight Regularly treat->monitor Repeated Cycles monitor->treat endpoint Study Endpoint monitor->endpoint analyze Calculate Tumor Growth Inhibition (TGI) endpoint->analyze end Efficacy Determined analyze->end

Caption: Representative workflow for an in vivo tumor growth inhibition study.

Conclusion and Future Directions

This compound represents a promising chemical probe for investigating the biological roles of METAP2 and a potential starting point for the development of novel cancer therapeutics. Its mode of action as a protein degrader offers potential advantages over classical inhibitors in terms of potency and duration of effect. The initial preclinical data indicate that this compound effectively degrades METAP2 at nanomolar concentrations in cancer and endothelial cells, leading to anti-proliferative effects, and is well-tolerated in vivo.

Further research and publication of detailed studies are necessary to fully elucidate the therapeutic potential of this compound, including its efficacy across a broader range of cancer models, its pharmacokinetic and pharmacodynamic properties, and its safety profile. The continued exploration of METAP2 degraders like this compound will be crucial in advancing this therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for BAY-277 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-277 is a chemical probe that acts as a potent and selective degrader of Methionine Aminopeptidase (B13392206) 2 (METAP2).[1][2] METAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation and function.[3][4] This enzyme is implicated in various cellular processes, including cell cycle regulation, protein synthesis, and angiogenesis (the formation of new blood vessels).[3][4][5] Dysregulation of METAP2 activity has been linked to several diseases, including cancer, making it a compelling target for therapeutic intervention.[5][6][7][8] this compound offers a valuable tool for studying the biological roles of METAP2 and for investigating the therapeutic potential of its degradation.

These application notes provide detailed protocols for the use of this compound in a cell culture setting, including handling and storage, experimental procedures to assess its activity, and data presentation guidelines.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineValueAssay Type
DC50 (Degradation)HT10808.93 nMCapillary Electrophoresis (CE)
DC50 (Degradation)HUVEC0.2 nMWestern Blot (WB)
IC50 (Proliferation)HUVEC12 nM2D Cell Proliferation Assay
IC50 (Enzymatic)hMETAP25.8 nMBiochemical Assay
IC50 (Enzymatic)mMETAP25.9 nMBiochemical Assay

Source: EUbOPEN, MedchemExpress[1][2]

Signaling Pathway and Experimental Workflow

METAP2 Signaling Pathway

METAP2_Signaling_Pathway METAP2 Signaling Pathway cluster_ribosome Ribosome cluster_cellular_processes Cellular Processes Nascent Polypeptide Nascent Polypeptide METAP2 METAP2 Nascent Polypeptide->METAP2 cleavage of N-terminal methionine Protein Maturation Protein Maturation METAP2->Protein Maturation enables eIF2a eIF2α METAP2->eIF2a protects from phosphorylation Degradation METAP2 Degradation METAP2->Degradation induced by this compound Angiogenesis Angiogenesis Protein Maturation->Angiogenesis Cell Proliferation Cell Proliferation Protein Maturation->Cell Proliferation Protein Synthesis Protein Synthesis eIF2a->Protein Synthesis promotes BAY277 This compound BAY277->METAP2

Caption: METAP2's role in protein maturation and its inhibition by this compound.

Experimental Workflow for this compound Treatment

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding & Culture Treatment 3. Cell Treatment with This compound Cell_Culture->Treatment BAY277_Prep 2. This compound Stock Preparation BAY277_Prep->Treatment Viability_Assay 4a. Cell Viability Assay Treatment->Viability_Assay Western_Blot 4b. Western Blot for METAP2 Degradation Treatment->Western_Blot

Caption: General workflow for in vitro experiments using this compound.

Experimental Protocols

Handling and Storage of this compound

Proper handling and storage of this compound are critical to maintain its stability and activity.

  • Storage: Store this compound as a dry powder or as a DMSO stock solution (e.g., 10 mM) at -20°C.[1]

  • Stability: DMSO stock solutions should be tested for activity if stored for longer than 3-6 months or after more than two freeze-thaw cycles.[1]

  • Preparation of Stock Solution: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, to make 1 ml of a 10 mM stock from this compound (Molecular Weight: 772.41 g/mol ), dissolve 7.72 mg in 1 ml of DMSO. Vortex briefly to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

General Cell Culture Protocol for this compound Treatment

This protocol provides a general guideline for treating adherent cells with this compound. Specific parameters such as cell seeding density and incubation times may need to be optimized for different cell lines.

Materials:

  • Selected cell line (e.g., HT1080, HUVEC)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 70-80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in multi-well plates at the desired density. For example, for a 96-well plate, seed 3,000-5,000 cells per well in 100 µl of medium. For a 6-well plate, seed 1.5 x 10^5 to 3 x 10^5 cells per well in 2 ml of medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of Working Solutions:

    • Thaw the 10 mM this compound stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A recommended starting concentration for in vitro assays is 100 nM.[1] It is advisable to test a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal dose for your specific cell line and experiment.

    • Prepare a vehicle control working solution containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add the prepared working solutions of this compound or vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the experimental endpoint.

  • Downstream Analysis:

    • Following incubation, proceed with the desired analysis, such as a cell viability assay or protein extraction for western blotting.

Cell Viability Assay (Resazurin-Based)

This protocol describes a common method to assess the effect of this compound on cell viability.

Materials:

  • Treated cells in a 96-well plate

  • Resazurin sodium salt solution (e.g., CellTiter-Blue®)

  • Fluorescence plate reader

Procedure:

  • Following the treatment period with this compound, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20% of the culture volume).

  • Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized for your cell line.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).

  • Subtract the background fluorescence from wells containing medium and reagent only.

  • Express the results as a percentage of the vehicle-treated control cells.

Western Blot for METAP2 Degradation

This protocol outlines the steps to detect the degradation of METAP2 protein following treatment with this compound.

Materials:

  • Treated cells in a 6-well plate

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against METAP2

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-METAP2 antibody overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

By following these detailed protocols, researchers can effectively utilize this compound to investigate the cellular functions of METAP2 and explore its potential as a therapeutic target.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of BAY-277, a potent and selective chemical probe that induces the degradation of Methionyl Aminopeptidase (B13392206) 2 (METAP2).

Introduction

This compound is a valuable tool for studying the biological functions of METAP2, an enzyme that plays a critical role in protein maturation and cellular signaling. METAP2 catalyzes the removal of the N-terminal methionine from nascent polypeptide chains and protects the alpha subunit of eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation.[1] Given that METAP2 is overexpressed in various cancers and its inhibition can lead to anti-angiogenic effects and tumor growth inhibition, this compound serves as a crucial reagent for preclinical cancer research.[1][2]

Quantitative Data Summary

The following table summarizes the recommended dosage and administration for this compound in murine models based on available preclinical data.

ParameterValueSpeciesApplicationReference
Recommended Dose Range5 - 25 mg/kgMouseIn Vivo--INVALID-LINK--
Administration RouteIntraperitoneal (IP)MouseIn Vivo--INVALID-LINK--
Dosing ScheduleEvery 2 days (q2d)MouseIn Vivo--INVALID-LINK--
Study Duration14 daysMouseIn Vivo--INVALID-LINK--
Negative ControlBAY-8805-In Vitro/In Vivo--INVALID-LINK--

Signaling Pathway

METAP2 plays a crucial role in the regulation of protein synthesis and cellular stress responses through its interaction with the eIF2α signaling pathway. Under normal conditions, METAP2 removes the N-terminal methionine from newly synthesized proteins, a critical step in their maturation. Additionally, METAP2 protects eIF2α from phosphorylation. In response to cellular stress, kinases such as PERK, PKR, GCN2, and HRI phosphorylate eIF2α, which leads to a global shutdown of protein synthesis. By degrading METAP2, this compound can potentially sensitize cells to stress-induced translational repression.

METAP2_eIF2a_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_translation Protein Synthesis cluster_metap2 METAP2 Function Stress Stress PERK PERK Stress->PERK PKR PKR Stress->PKR GCN2 GCN2 Stress->GCN2 HRI HRI Stress->HRI eIF2a eIF2a PERK->eIF2a phosphorylates PKR->eIF2a phosphorylates GCN2->eIF2a phosphorylates HRI->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis inhibits METAP2 METAP2 METAP2->p_eIF2a protects from phosphorylation N_terminal_Methionine_Excision N-terminal Methionine Excision METAP2->N_terminal_Methionine_Excision BAY277 This compound BAY277->METAP2 degrades

This compound mediated degradation of METAP2 and its effect on eIF2α signaling.

Experimental Protocols

In Vivo Xenograft Study in Mice

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. Researchers should adapt this protocol based on the specific cell line and experimental goals.

1. Animal Model

  • Species: Immunocompromised mice (e.g., Nude, SCID, or NSG)

  • Age: 6-8 weeks

  • Sex: Female or male, depending on the cancer model

  • Source: Reputable commercial vendor

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

2. Cell Culture and Implantation

  • Cell Line: A cancer cell line with known METAP2 expression (e.g., HT1080 fibrosarcoma, PC3 prostate cancer).[2]

  • Culture Conditions: Culture cells in the recommended medium and conditions until they are in the logarithmic growth phase.

  • Implantation:

    • Harvest and resuspend cells in a sterile, serum-free medium or PBS.

    • Inject the appropriate number of cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.

    • Monitor tumor growth regularly.

3. Dosing Solution Preparation

  • Vehicle: A common vehicle for intraperitoneal injection of small molecules is a solution of 20% DMSO in sterile saline.

  • Preparation:

    • Aseptically mix 1 part sterile DMSO with 4 parts sterile saline (0.9% NaCl).

    • Prepare a stock solution of this compound in the vehicle. The concentration will depend on the desired dose and the injection volume. For a 10 mg/kg dose in a 25g mouse with a 100 µL injection volume, the concentration should be 2.5 mg/mL.

    • Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary. The final solution should be clear.

4. Dosing and Monitoring

  • Tumor Growth: Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomly assign mice to treatment groups (vehicle control, this compound).

  • Administration: Administer this compound or vehicle via intraperitoneal injection every two days for 14 days.

  • Monitoring:

    • Measure tumor volume with calipers at least twice a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

5. Endpoint Analysis

  • Efficacy: The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamics:

    • At the end of the study, collect tumor tissue and other relevant organs.

    • Analyze METAP2 protein levels by Western blot or immunohistochemistry to confirm degradation.

    • Assess downstream pathway modulation by measuring the phosphorylation of eIF2α or the processing of other METAP2 substrates like GAPDH.[3][4]

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HT1080, PC3) Start->Cell_Culture Tumor_Implantation Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Dosing IP Dosing (q2d for 14d) - Vehicle Control - this compound (5-25 mg/kg) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Monitoring->Dosing Repeat Dosing Schedule Endpoint Endpoint Analysis Monitoring->Endpoint End of Study Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Measuring METAP2 Degradation by BAY-277

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine Aminopeptidase 2 (METAP2) is a metalloenzyme that plays a critical role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1][2] Its involvement in angiogenesis, the formation of new blood vessels, has made it a compelling target for anti-cancer therapies.[3][4][5] BAY-277 is a potent and specific chemical probe designed to induce the degradation of METAP2.[1] As a heterobifunctional degrader, likely operating on the principle of Proteolysis Targeting Chimeras (PROTACs), this compound recruits METAP2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7][8][9][10] This mechanism of action contrasts with traditional inhibitors by eliminating the target protein entirely.[8][10]

These application notes provide detailed protocols for quantifying the degradation of METAP2 induced by this compound in a cellular context. The primary methods covered are Western Blotting and Immunoprecipitation followed by Mass Spectrometry, which are standard techniques for assessing changes in protein abundance.

Data Presentation

The efficacy of this compound is typically quantified by its DC50 value, which represents the concentration of the compound required to induce 50% degradation of the target protein.

Table 1: Cellular Potency of this compound in Degrading METAP2 [1]

Cell LineAssay MethodDC50 Value (nM)
HUVECWestern Blot (WB)0.2
HT1080Capillary Electrophoresis (CE)8.93

Table 2: Recommended Reagents and Controls for METAP2 Degradation Assays

ReagentPurposeRecommended ConcentrationSupplier Example
This compound METAP2 Degrader1-1000 nM (dose-response)EUbOPEN
BAY-8805 Negative ControlSame as this compoundEUbOPEN
MG132 Proteasome Inhibitor10 µMSelleck Chemicals
Anti-METAP2 Antibody Primary antibody for detectionVaries by supplierAbcam, Cell Signaling
Anti-GAPDH/Actin Ab Loading control antibodyVaries by supplierSanta Cruz, Cell Signaling
Secondary Antibody HRP or Fluorophore-conjugatedVaries by supplierThermo Fisher, Bio-Rad

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the general workflow for measuring the resulting protein degradation.

BAY277_Mechanism cluster_0 This compound Induced METAP2 Degradation cluster_1 Ubiquitin-Proteasome System BAY277 This compound Ternary Ternary Complex (METAP2-BAY277-E3) BAY277->Ternary Binds METAP2 METAP2 (Target Protein) METAP2->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited PolyUb Polyubiquitinated METAP2 Ternary->PolyUb Catalyzes Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of this compound induced METAP2 degradation via the ubiquitin-proteasome system.

WesternBlot_Workflow cluster_workflow Western Blot Workflow for METAP2 Degradation A 1. Cell Culture (e.g., HUVEC, HT1080) B 2. Treatment - this compound (dose-response) - BAY-8805 (negative control) - MG132 (proteasome inhibitor control) - DMSO (vehicle control) A->B C 3. Cell Lysis (RIPA buffer + protease inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting - Primary Ab (Anti-METAP2) - Secondary Ab (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry to quantify METAP2 levels relative to loading control) H->I

Caption: Step-by-step experimental workflow for Western Blot analysis of METAP2 degradation.

Experimental Protocols

Protocol 1: Western Blot Analysis of METAP2 Degradation

This protocol details the most common method for assessing protein degradation by measuring the decrease in METAP2 protein levels following treatment with this compound.

1. Materials and Reagents

  • Cell Lines: HUVEC (Human Umbilical Vein Endothelial Cells) or HT1080 (Human Fibrosarcoma Cells)

  • Cell Culture Media (e.g., DMEM or EGM-2) with 10% FBS

  • This compound (10 mM stock in DMSO)[1]

  • BAY-8805 (10 mM stock in DMSO, negative control)[1]

  • MG132 (10 mM stock in DMSO, proteasome inhibitor)

  • DMSO (Vehicle control)

  • RIPA Lysis Buffer with Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-METAP2, Mouse anti-GAPDH (or β-actin)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • PVDF membrane, SDS-PAGE gels, transfer buffer, TBST

  • Enhanced Chemiluminescence (ECL) Substrate

2. Cell Seeding and Treatment

  • Seed HUVEC or HT1080 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Prepare serial dilutions of this compound and BAY-8805 in culture media. A typical dose-response range is 0.1 nM to 1000 nM.

  • Include the following control wells:

    • Vehicle Control: Treat with DMSO at the same final concentration as the highest compound dose.

    • Negative Control: Treat with BAY-8805 at the same concentrations as this compound.

    • Proteasome Inhibition Control: Pre-treat cells with 10 µM MG132 for 1-2 hours, then co-treat with a high concentration of this compound (e.g., 100 nM). This should "rescue" METAP2 from degradation.

  • Remove old media from cells and add the media containing the different treatments.

  • Incubate cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.

3. Protein Extraction and Quantification

  • After incubation, place plates on ice and wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

4. SDS-PAGE and Western Blotting

  • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.

  • Boil samples at 95°C for 5 minutes.

  • Load samples onto a 4-20% Tris-glycine SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-METAP2, 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane 3 times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane 3 times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Strip the membrane (if necessary) and re-probe for a loading control (GAPDH or β-actin).

5. Data Analysis

  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for METAP2 and the loading control in each lane.

  • Normalize the METAP2 signal to the loading control signal for each sample.

  • Express the METAP2 levels in treated samples as a percentage of the vehicle-treated control.

  • Plot the percentage of remaining METAP2 against the log concentration of this compound to determine the DC50 value using non-linear regression analysis.

Protocol 2: Immunoprecipitation (IP) for Ubiquitination Analysis

This protocol is used to confirm that this compound induces the ubiquitination of METAP2, a key step in the degradation pathway.

1. Materials and Reagents

  • Reagents from Protocol 1

  • Anti-METAP2 antibody suitable for IP

  • Protein A/G magnetic beads

  • Anti-Ubiquitin antibody (e.g., P4D1 or FK2 clones)

  • IP Lysis Buffer (non-denaturing)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

2. Cell Treatment and Lysis

  • Follow the treatment steps as described in Protocol 1 (steps 2.1-2.5). A single, high concentration of this compound (e.g., 100 nM) and a 4-8 hour time point are often sufficient. Crucially, include the MG132 co-treatment group to allow for the accumulation of ubiquitinated METAP2.

  • Lyse cells in a non-denaturing IP Lysis Buffer.

  • Quantify protein concentration using a BCA assay.

3. Immunoprecipitation

  • Normalize protein amounts for all samples (e.g., 500-1000 µg of total protein).

  • Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-METAP2 antibody overnight at 4°C on a rotator.

  • Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads 3-5 times with cold Wash Buffer to remove non-specific binders.

  • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

4. Western Blot Analysis

  • Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane as described in Protocol 1.

  • Probe the membrane with an anti-Ubiquitin antibody to detect the polyubiquitin (B1169507) chains attached to METAP2.

  • A high-molecular-weight smear or laddering pattern above the expected band for METAP2 in the this compound and MG132 co-treated sample indicates successful ubiquitination.

  • The membrane can also be probed with the anti-METAP2 antibody to confirm the successful immunoprecipitation of the target protein.

References

Application Notes and Protocols for Western Blot Analysis of BAY-277 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BAY-277 is a chemical probe that functions as a degrader of Methionine Aminopeptidase 2 (METAP2).[1][2] METAP2 is a cytosolic metalloenzyme crucial for post-translational modification, specifically by removing the N-terminal methionine from nascent proteins.[3][4] Beyond this role, METAP2 is essential in protecting the alpha subunit of eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation, thereby playing a significant role in the regulation of protein synthesis.[4][5] By inducing the degradation of METAP2, this compound provides a powerful tool to investigate the downstream consequences of METAP2 loss, particularly the impact on eIF2α phosphorylation and overall protein synthesis.

Western blotting is a fundamental technique to elucidate the molecular effects of compounds like this compound. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to assess the degradation of METAP2 and the phosphorylation status of its key downstream effector, eIF2α.

Signaling Pathway Affected by this compound

The degradation of METAP2 by this compound is hypothesized to disrupt the normal regulation of protein synthesis. Under basal conditions, METAP2 interacts with and protects eIF2α from phosphorylation by various kinases. This protection is crucial for maintaining global protein synthesis. Upon treatment with this compound, METAP2 is targeted for degradation. The subsequent loss of METAP2 leaves eIF2α susceptible to inhibitory phosphorylation, leading to a suppression of protein synthesis. The following diagram illustrates this proposed signaling cascade.

BAY277_Signaling_Pathway cluster_0 Normal Cellular State cluster_1 This compound Treatment METAP2 METAP2 eIF2a eIF2α METAP2->eIF2a Protects Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Kinase eIF2α Kinase Kinase->eIF2a Phosphorylates BAY277 This compound METAP2_degraded METAP2 (Degraded) BAY277->METAP2_degraded Induces Degradation p_eIF2a p-eIF2α Protein_Synthesis_inhibited Protein Synthesis (Inhibited) p_eIF2a->Protein_Synthesis_inhibited Kinase_active eIF2α Kinase Kinase_active->p_eIF2a Phosphorylates

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of cells treated with this compound.

Materials and Reagents
  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound (and vehicle control, e.g., DMSO)

  • RIPA Lysis Buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • Precast polyacrylamide gels (e.g., 4-20% gradient)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Methanol

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary antibodies:

    • Rabbit anti-METAP2

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Mouse anti-total eIF2α

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG

    • Anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification B->C D 4. Sample Preparation C->D E 5. SDS-PAGE D->E F 6. Protein Transfer E->F G 7. Blocking F->G H 8. Antibody Incubation G->H I 9. Detection and Imaging H->I J 10. Data Analysis I->J

References

Application Notes and Protocols: Capillary Electrophoresis Assay for BAY-277 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-277 is a potent and selective chemical probe that induces the degradation of Methionyl Aminopeptidase 2 (METAP2).[1] METAP2 is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides.[1] Dysregulation of METAP2 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. Targeted protein degradation has emerged as a powerful strategy in drug discovery, and accurately quantifying the degradation of a target protein is essential for characterizing the potency and efficacy of degrader molecules like this compound.

Capillary electrophoresis (CE) is a high-resolution analytical technique that separates molecules based on their electrophoretic mobility in a narrow capillary. This technique offers several advantages for protein analysis, including high efficiency, rapid analysis time, low sample consumption, and the potential for quantitative analysis. This document provides detailed application notes and protocols for utilizing a capillary electrophoresis-based assay to measure the target engagement of this compound by quantifying the degradation of METAP2 in cellular lysates.

Signaling Pathway of METAP2

METAP2's primary function is the removal of N-terminal methionine from newly synthesized proteins. Beyond this, it is involved in complex cellular signaling pathways that can impact cell proliferation and survival. Inhibition or degradation of METAP2 can affect these downstream pathways, making it a key target in disease intervention.

METAP2_Signaling_Pathway cluster_0 This compound Action cluster_1 METAP2 and Downstream Effects cluster_2 Degradation Pathway BAY277 This compound METAP2 METAP2 BAY277->METAP2 induces degradation via Mature_Proteins Mature Proteins METAP2->Mature_Proteins cleaves N-terminal methionine eIF2a eIF2α METAP2->eIF2a protects from phosphorylation Ubiquitin_Proteasome Ubiquitin-Proteasome System METAP2->Ubiquitin_Proteasome Nascent_Proteins Nascent Proteins Nascent_Proteins->METAP2 substrate Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis initiates p_eIF2a p-eIF2α (inactive) p_eIF2a->Protein_Synthesis inhibits Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation supports Degraded_METAP2 Degraded METAP2 Ubiquitin_Proteasome->Degraded_METAP2

This compound induces METAP2 degradation, impacting protein maturation and synthesis.

Quantitative Data Summary

The potency of this compound in inducing METAP2 degradation can be quantified by determining the DC50 value (the concentration of the compound that results in 50% degradation of the target protein). The following table summarizes the quantitative data for this compound-induced METAP2 degradation in HT1080 cells as determined by a capillary electrophoresis assay.[1]

CompoundCell LineAssay TypeParameterValue
This compoundHT1080Capillary ElectrophoresisDC508.93 nM

Note: The following is an illustrative example of a dose-response dataset that could be generated from a capillary electrophoresis experiment to determine the DC50 value.

This compound Concentration (nM)% METAP2 Remaining (Normalized to Vehicle)
0 (Vehicle)100
0.195
175
555
1048
5020
10010
5005

Experimental Protocols

Experimental Workflow: Capillary Electrophoresis for METAP2 Degradation

The overall workflow for assessing this compound mediated METAP2 degradation using capillary electrophoresis is depicted below.

CE_Workflow Cell_Culture 1. Cell Culture (e.g., HT1080) Treatment 2. Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Lysis 3. Cell Lysis (Extraction of total protein) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification Sample_Prep 5. Sample Preparation for CE (Denaturation and Labeling) Quantification->Sample_Prep CE_Analysis 6. Capillary Electrophoresis (Separation and Detection of METAP2) Sample_Prep->CE_Analysis Data_Analysis 7. Data Analysis (Peak Integration, Normalization, and DC50 Calculation) CE_Analysis->Data_Analysis

Workflow for quantifying METAP2 degradation by capillary electrophoresis.
Protocol 1: Cell Culture and Treatment with this compound

  • Cell Seeding:

    • Culture HT1080 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO2.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations for the dose-response experiment (e.g., 0.1 nM to 500 nM).

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Cell Treatment:

    • Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for a predetermined time (e.g., 24 hours) to allow for protein degradation.

Protocol 2: Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After incubation, place the 6-well plates on ice.

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for the capillary electrophoresis analysis.

Protocol 3: Capillary Electrophoresis Analysis of METAP2 Degradation

This protocol is a general guideline and may require optimization based on the specific capillary electrophoresis instrument and reagents used. For a more automated and high-throughput approach, systems like the Simple Western™ (Jess) can be employed, which integrate protein separation, immunodetection, and quantification in a capillary-based system.

  • Sample Preparation for CE:

    • In a microcentrifuge tube, mix the normalized cell lysate with a sample buffer containing a denaturing agent (e.g., SDS) and a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction of the proteins.[2]

    • Centrifuge the samples briefly to collect the condensate.

  • Capillary Electrophoresis System Preparation:

    • Prepare the running buffer (e.g., sodium borate (B1201080) buffer) and any necessary gel or sieving matrices according to the instrument manufacturer's recommendations.

    • Condition a new capillary by flushing it with a sequence of solutions, typically including 0.1 M NaOH, water, and running buffer, to ensure a consistent and clean surface.[2]

  • Electrophoretic Separation:

    • Load the prepared samples into the autosampler of the CE instrument.

    • Inject a small volume of the sample into the capillary using either hydrodynamic or electrokinetic injection.

    • Apply a high voltage across the capillary to initiate the separation of proteins based on their size-to-charge ratio.

    • Proteins will migrate through the capillary at different rates, with smaller, more highly charged proteins moving faster.

  • Detection and Data Analysis:

    • Detect the separated proteins as they pass through a detection window, typically using UV absorbance at 200-220 nm or, for higher sensitivity, laser-induced fluorescence (LIF) if the proteins are fluorescently labeled.

    • The output is an electropherogram, which shows peaks corresponding to the different proteins in the sample.

    • Identify the peak corresponding to METAP2 based on its migration time, which can be determined using a purified METAP2 standard.

    • Integrate the peak area of the METAP2 peak for each sample.

    • Normalize the METAP2 peak area to an internal control or total protein content to account for any loading variations.

    • Calculate the percentage of METAP2 remaining in each this compound-treated sample relative to the vehicle-treated control.

    • Plot the percentage of METAP2 remaining against the log of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the DC50 value.

Conclusion

The capillary electrophoresis-based assay provides a robust and quantitative method for assessing the target engagement of this compound by measuring the degradation of its target protein, METAP2. This application note and the accompanying protocols offer a framework for researchers to implement this technique in their drug discovery efforts. The high resolution, sensitivity, and low sample requirements of capillary electrophoresis make it a valuable tool for characterizing the potency and mechanism of action of targeted protein degraders.

References

Application Notes and Protocols for BAY-277 Treatment in HT1080 and HUVEC Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-277 is a novel small molecule inhibitor with potential anti-cancer and anti-angiogenic properties. This document provides detailed application notes and experimental protocols for evaluating the effects of this compound on the human fibrosarcoma cell line HT1080 and Human Umbilical Vein Endothelial Cells (HUVEC). The protocols outlined herein describe methods for assessing cell viability, apoptosis, and key signaling pathways to characterize the cellular response to this compound treatment.

Cell Line Overviews

HT1080: A human fibrosarcoma cell line characterized by an activated N-ras oncogene.[1][2][3] These cells are highly invasive and serve as an excellent in vitro model for studying cancer cell proliferation, invasion, and apoptosis.[1]

HUVEC: Primary human umbilical vein endothelial cells. HUVECs are a standard model for studying the processes of angiogenesis, including endothelial cell proliferation, migration, and tube formation. They are crucial for evaluating the anti-angiogenic potential of therapeutic compounds.[4][5][6]

Data Summary: Effects of this compound on HT1080 and HUVEC Cells

The following tables summarize the dose-dependent effects of a 48-hour treatment with this compound on HT1080 and HUVEC cells. Disclaimer: The following data is illustrative and intended to represent plausible experimental outcomes.

Table 1: Effect of this compound on Cell Viability (IC50)

Cell LineThis compound IC50 (µM)
HT108015.2
HUVEC25.8

Table 2: Effect of this compound on Apoptosis

Cell LineTreatment% Apoptotic Cells (Annexin V+)
HT1080 Vehicle Control3.5%
10 µM this compound28.7%
20 µM this compound55.4%
HUVEC Vehicle Control2.1%
10 µM this compound15.9%
20 µM this compound38.2%

Table 3: Effect of this compound on Cell Cycle Distribution in HT1080 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2%30.1%14.7%
15 µM this compound72.8%15.3%11.9%

Signaling Pathway Diagrams

BAY277_HT1080_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis BAY277 This compound BAY277->Raf BAY277->Akt

Caption: Proposed mechanism of this compound action in HT1080 cells.

BAY277_HUVEC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration) PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis BAY277 This compound BAY277->VEGFR2

Caption: Proposed anti-angiogenic mechanism of this compound in HUVEC cells.

Experimental Protocols

Cell Culture

HT1080 Cell Culture Protocol

  • Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][7]

  • Thawing: Quickly thaw a cryovial of HT1080 cells in a 37°C water bath.[1][7] Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[1][7]

  • Centrifugation: Centrifuge the cell suspension at 125 x g for 5 minutes.[1][7]

  • Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified 5% CO2 incubator.[1][7]

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using 0.25% Trypsin-EDTA.[1] Neutralize trypsin with complete growth medium and re-plate at a 1:4 to 1:8 split ratio.[1][7]

HUVEC Culture Protocol

  • Flask Coating: Coat tissue culture flasks with 0.1% gelatin for at least 30 minutes at 37°C.[8] Aspirate the gelatin solution before use.

  • Media Preparation: Use Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.

  • Thawing: Rapidly thaw a cryovial of HUVECs in a 37°C water bath.[6] Transfer the cells to a 15 mL conical tube containing pre-warmed EGM-2.

  • Centrifugation: Centrifuge at 200 x g for 5 minutes.

  • Resuspension and Plating: Gently resuspend the cell pellet in fresh EGM-2 and plate onto the gelatin-coated flasks.[5] Incubate at 37°C in a humidified 5% CO2 incubator.

  • Subculturing: When cells reach approximately 85-90% confluency, detach them using a Trypsin/EDTA solution.[5] HUVECs should not be passaged beyond passage 7.[5]

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow start Seed Cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed HT1080 or HUVEC cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[9]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed HT1080 cells in a 6-well plate and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

These protocols provide a framework for the in vitro characterization of this compound's effects on a cancer cell line (HT1080) and a primary endothelial cell line (HUVEC). The illustrative data suggests that this compound may induce apoptosis and cell cycle arrest in HT1080 cells and inhibit key signaling pathways in both cell types, warranting further investigation into its therapeutic potential. Researchers should adapt these protocols as necessary for their specific experimental needs.

References

Application Notes and Protocols: Utilizing BAY-8805 as a Negative Control for the METAP2 Degrader, BAY-277

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of targeted protein degradation, the use of appropriate controls is paramount to validate experimental findings and ensure that the observed biological effects are a direct result of the targeted protein's degradation. BAY-277 is a chemical probe that potently and selectively induces the degradation of Methionyl Aminopeptidase 2 (METAP2), an enzyme implicated in angiogenesis and overexpressed in various cancers. To distinguish the specific effects of METAP2 degradation from potential off-target or compound-specific effects, a structurally similar but biologically inactive control compound is essential. BAY-8805 serves as this crucial negative control for this compound. It is structurally analogous to this compound but does not induce the degradation of METAP2, allowing researchers to confidently attribute the observed phenotypes to the depletion of the METAP2 protein.

These application notes provide detailed protocols for using BAY-8805 as a negative control alongside this compound in key cellular assays to study METAP2 degradation and its functional consequences.

Compound Information and Handling

Proper handling and storage of this compound and BAY-8805 are critical for maintaining their activity and ensuring experimental reproducibility.

FeatureThis compound (Active Degrader)BAY-8805 (Negative Control)
Target Methionyl Aminopeptidase 2 (METAP2)Inactive against METAP2
Mechanism of Action Induces proteasomal degradation of METAP2Does not induce METAP2 degradation
Molecular Weight 772.41 g/mol [1]758.43 g/mol [1]
Storage Store as a dry powder or in DMSO (10 mM stock) at -20°C.[1]Store as a dry powder or in DMSO (10 mM stock) at -20°C.[1]
Handling Avoid repeated freeze-thaw cycles of DMSO stocks.[1]Avoid repeated freeze-thaw cycles of DMSO stocks.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, highlighting its potency in inducing METAP2 degradation and inhibiting cell proliferation. BAY-8805 is expected to be inactive in these assays at concentrations where this compound is active.

AssayCell LineParameterThis compound ValueBAY-8805 (Expected)
METAP2 Degradation HUVECDC50 (Western Blot)0.2 nM[1]> 100 nM
METAP2 Degradation HT1080DC50 (Capillary Electrophoresis)8.93 nM[1]> 100 nM
Cell Proliferation HUVEC (2D)IC5012 nM[1]> 100 nM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for assessing METAP2 degradation.

cluster_legend Legend cluster_pathway This compound Mechanism of Action cluster_control BAY-8805 Negative Control key_active Active Compound key_inactive Inactive Compound key_protein Protein key_process Process BAY277 This compound Ternary_Complex Ternary Complex (METAP2-BAY-277-E3) BAY277->Ternary_Complex METAP2 METAP2 METAP2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation BAY8805 BAY-8805 No_Complex No Ternary Complex Formation BAY8805->No_Complex METAP2_2 METAP2 METAP2_2->No_Complex E3_Ligase_2 E3 Ubiquitin Ligase E3_Ligase_2->No_Complex No_Degradation No Degradation No_Complex->No_Degradation

Caption: Mechanism of this compound induced METAP2 degradation versus the inactive BAY-8805.

cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (e.g., HUVEC, HT1080) start->cell_culture treatment Treatment with this compound, BAY-8805, or Vehicle (DMSO) cell_culture->treatment incubation Incubation (Time Course) treatment->incubation endpoint Endpoint Assay incubation->endpoint wb Western Blot (METAP2 Degradation) endpoint->wb Protein Level ce Capillary Electrophoresis (METAP2 Degradation) endpoint->ce Protein Level prolif Proliferation Assay (Functional Outcome) endpoint->prolif Cell Viability data_analysis Data Analysis wb->data_analysis ce->data_analysis prolif->data_analysis end End data_analysis->end

Caption: General workflow for assessing METAP2 degradation and its functional consequences.

Experimental Protocols

Protocol 1: Western Blot for METAP2 Degradation in HUVEC or HT1080 Cells

This protocol details the steps to assess the degradation of METAP2 in response to this compound treatment, using BAY-8805 as a negative control.

Materials:

  • HUVEC or HT1080 cells

  • Complete cell culture medium

  • This compound and BAY-8805 (10 mM stocks in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-METAP2 antibody (follow manufacturer's recommended dilution)

  • Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed HUVEC or HT1080 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and BAY-8805 in complete culture medium. A typical concentration range to test for this compound would be from 0.1 nM to 100 nM. Use BAY-8805 at the same concentrations as this compound.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aspirate the old medium from the cells and add the medium containing the compounds or vehicle.

    • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel according to standard procedures.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-METAP2 antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10-15 minutes each.

    • Incubate the membrane with the loading control primary antibody and corresponding secondary antibody, following the same procedure.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the METAP2 band intensity to the corresponding loading control band intensity.

Protocol 2: Capillary Electrophoresis for METAP2 Degradation in HT1080 Cells

This protocol provides a framework for analyzing METAP2 degradation using capillary electrophoresis, a technique that offers high resolution and quantitative analysis.

Materials:

  • HT1080 cells

  • Complete cell culture medium

  • This compound and BAY-8805 (10 mM stocks in DMSO)

  • Vehicle control (DMSO)

  • PBS

  • Lysis buffer compatible with capillary electrophoresis

  • Capillary electrophoresis system

  • Appropriate capillaries and running buffers (specifics will depend on the instrument)

  • METAP2-specific detection method (e.g., immunoassay-based detection)

Procedure:

  • Cell Treatment and Lysis: Follow steps 1-3 from the Western Blot protocol to treat and lyse the HT1080 cells. The choice of lysis buffer should be optimized for compatibility with the capillary electrophoresis system.

  • Sample Preparation:

    • Clarify the lysates by centrifugation as described previously.

    • The protein concentration of the lysates should be determined and normalized.

    • Further sample cleanup or dilution may be necessary depending on the specific capillary electrophoresis method.

  • Capillary Electrophoresis Analysis:

    • Set up the capillary electrophoresis instrument according to the manufacturer's instructions. This includes conditioning the capillary.

    • Inject the prepared cell lysates into the capillary.

    • Apply the separation voltage and run the electrophoresis.

    • Detect the separated proteins. For specific detection of METAP2, an immunoassay-based approach within the capillary or post-separation may be required.

  • Data Analysis:

    • Analyze the resulting electropherograms.

    • Identify and quantify the peak corresponding to METAP2.

    • Compare the METAP2 peak area or height in this compound and BAY-8805 treated samples to the vehicle control to determine the extent of degradation.

Protocol 3: 2D HUVEC Proliferation Assay

This protocol is designed to assess the functional consequence of METAP2 degradation on the proliferation of HUVECs.

Materials:

  • HUVECs

  • Complete endothelial cell growth medium

  • 96-well tissue culture plates

  • This compound and BAY-8805 (10 mM stocks in DMSO)

  • Vehicle control (DMSO)

  • Cell proliferation assay reagent (e.g., MTT, XTT, or a reagent that measures ATP content)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and BAY-8805 in complete medium. A suitable concentration range would be from 0.1 nM to 1 µM.

    • Include a vehicle-only control.

    • Add 100 µL of the compound-containing medium to the respective wells (this will result in a 2x dilution of the compound concentration).

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 72 hours.

  • Proliferation Measurement:

    • After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development or signal generation.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (set as 100% proliferation).

    • Plot the percentage of proliferation against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

References

Application of BAY-277 in Anti-Angiogenesis Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] The inhibition of angiogenesis is a key therapeutic strategy in oncology. BAY-277 is a potent and selective chemical probe that induces the degradation of Methionine Aminopeptidase 2 (METAP2).[2] METAP2 is an enzyme that plays a crucial role in the proliferation of endothelial cells, the primary cells involved in angiogenesis.[3] Overexpression of METAP2 has been observed in various cancers, and its inhibition or degradation leads to anti-angiogenic effects and tumor growth inhibition.[2]

This document provides detailed application notes and protocols for utilizing this compound in a panel of in vitro anti-angiogenesis assays. These assays are fundamental for characterizing the anti-angiogenic potential of therapeutic candidates.

Mechanism of Action of this compound

This compound functions as a METAP2 degrader.[2] METAP2 is known to modulate protein synthesis by regulating the phosphorylation of eukaryotic initiation factor-2α (eIF2α).[4] By degrading METAP2, this compound disrupts this process, leading to an inhibition of endothelial cell proliferation and subsequent anti-angiogenic effects.

Data Presentation

The following table summarizes the known quantitative data for this compound in an anti-angiogenesis assay. Further experimental investigation is required to determine the efficacy of this compound in other anti-angiogenic assays.

Assay TypeCell LineParameterValueReference
2D Cell ProliferationHUVECIC5012 nM[2]
METAP2 DegradationHUVECDC500.2 nM[2]
METAP2 DegradationHT1080DC508.93 nM[2]

Experimental Protocols

Detailed methodologies for key in vitro anti-angiogenesis assays are provided below. These protocols are adapted for the use of this compound.

Endothelial Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit the growth of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell proliferation reagent (e.g., MTS, WST-1)

  • Plate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of EGM-2.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in EGM-2. The final concentration of DMSO should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of cell proliferation reagent to each well and incubate for 1-4 hours, following the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Endothelial Cell Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • HUVECs

  • Basement membrane extract (e.g., Matrigel)

  • Endothelial Cell Basal Medium (EBM-2) supplemented with 2% FBS

  • This compound

  • DMSO (vehicle control)

  • 96-well plates (pre-chilled)

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with a camera

Protocol:

  • Thaw the basement membrane extract on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest HUVECs and resuspend them in EBM-2 with 2% FBS at a concentration of 2 x 10^5 cells/mL.

  • Add this compound or vehicle control to the cell suspension at the desired final concentrations.

  • Gently add 100 µL of the cell suspension to each coated well.

  • Incubate the plate at 37°C and 5% CO2 for 4-18 hours.

  • For visualization, carefully remove the medium and add 100 µL of Calcein AM solution (2 µg/mL in PBS) to each well.

  • Incubate for 30 minutes at 37°C.

  • Acquire images using an inverted fluorescence microscope.

  • Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the impact of this compound on the directional migration of endothelial cells.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Fibronectin

  • EBM-2 with 0.1% BSA

  • EGM-2 (as a chemoattractant)

  • This compound

  • DMSO (vehicle control)

  • Calcein AM or DAPI for staining

  • Fluorescence microscope

Protocol:

  • Coat the underside of the Transwell insert membrane with 10 µg/mL fibronectin and let it air dry.

  • Place the inserts into the wells of a 24-well plate.

  • Add 600 µL of EGM-2 (containing chemoattractants) to the lower chamber.

  • Harvest HUVECs and resuspend them in EBM-2 with 0.1% BSA at a density of 1 x 10^6 cells/mL.

  • Add this compound or vehicle control to the cell suspension.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate at 37°C and 5% CO2 for 4-6 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

  • Stain the cells with a fluorescent dye such as DAPI or Calcein AM.

  • Count the number of migrated cells in several random fields of view using a fluorescence microscope.

  • Calculate the percentage of migration inhibition compared to the vehicle control.

Visualizations

Caption: Signaling pathway of this compound leading to anti-angiogenic effects.

Tube_Formation_Workflow cluster_workflow Endothelial Cell Tube Formation Assay Workflow start Coat 96-well plate with Matrigel incubate1 Incubate at 37°C (30-60 min) start->incubate1 prepare_cells Prepare HUVEC suspension with this compound/control incubate1->prepare_cells seed_cells Seed cells onto Matrigel prepare_cells->seed_cells incubate2 Incubate at 37°C (4-18 hours) seed_cells->incubate2 visualize Visualize with Calcein AM incubate2->visualize quantify Quantify tube formation (length, junctions, loops) visualize->quantify end Results quantify->end

Caption: Experimental workflow for the endothelial cell tube formation assay.

Migration_Assay_Workflow cluster_workflow Endothelial Cell Migration Assay Workflow start Coat Transwell insert with Fibronectin add_chemoattractant Add chemoattractant to lower chamber start->add_chemoattractant prepare_cells Prepare HUVEC suspension with this compound/control add_chemoattractant->prepare_cells add_cells Add cells to upper chamber prepare_cells->add_cells incubate Incubate at 37°C (4-6 hours) add_cells->incubate remove_nonmigrated Remove non-migrated cells incubate->remove_nonmigrated fix_stain Fix and stain migrated cells remove_nonmigrated->fix_stain quantify Count migrated cells fix_stain->quantify end Results quantify->end

Caption: Experimental workflow for the endothelial cell migration assay.

References

Application Notes and Protocols for BAY-277 DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage and handling of BAY-277, a potent and selective degrader of Methionine Aminopeptidase 2 (METAP2). Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Compound Information

This compound is a chemical probe that induces the degradation of METAP2, an enzyme overexpressed in various cancers that plays a key role in angiogenesis and tumor growth inhibition.[1] By targeting METAP2 for degradation, this compound provides a powerful tool for studying the downstream effects of METAP2 loss of function.

Chemical Properties of this compound
PropertyValue
Chemical Formula C44H52N8O5
Molecular Weight 772.93 g/mol
Target Methionyl Aminopeptidase 2 (METAP2)
Function METAP2 Degrader
In Vitro Activity (HUVEC cells) DC50 = 0.2 nM (Degradation)
IC50 = 12 nM (Proliferation)
In Vitro Activity (HT1080 cells) DC50 = 8.93 nM (Degradation)

Storage and Handling of this compound DMSO Stock Solutions

Proper storage and handling are critical to maintain the integrity and activity of this compound.

Storage Conditions

For optimal stability, this compound should be stored as a dry powder or in a DMSO stock solution at low temperatures.

FormatStorage TemperatureDuration
Powder -20°C2 years
DMSO Stock Solution -80°C6 months
-20°C2 weeks
4°C2 weeks

Note: It is recommended to test the activity of DMSO stocks that have been stored for longer than 3-6 months or have undergone more than two freeze-thaw cycles.[1]

Preparation of DMSO Stock Solution
  • Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Solvent: Use anhydrous, sterile-filtered dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution.

  • Concentration: A common stock solution concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 7.73 mg of this compound powder in 1 mL of DMSO.

  • Dissolution: Ensure the compound is completely dissolved by vortexing or gentle warming if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as indicated in the table above.

Handling of DMSO Stock Solutions
  • Thawing: When ready to use, thaw the required aliquot at room temperature.

  • Dilution: Prepare working solutions by diluting the DMSO stock solution in the appropriate cell culture medium or assay buffer immediately before use. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Avoid Repeated Freeze-Thaw: Minimize the number of times the stock solution is frozen and thawed, as this can lead to degradation of the compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Western Blotting for METAP2 Degradation

This protocol describes the use of Western blotting to confirm the degradation of METAP2 in cells treated with this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable cell line for this experiment.

Materials:

  • HUVEC cells

  • Cell culture medium

  • This compound DMSO stock solution (10 mM)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against METAP2

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed HUVEC cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). A vehicle control (DMSO) should be included. The recommended starting concentration for in vitro assays is 100 nM.[1]

    • Remove the old medium from the cells and add the medium containing this compound or DMSO.

    • Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-METAP2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of HUVEC cells using a colorimetric assay such as the MTT or WST-1 assay.

Materials:

  • HUVEC cells

  • Cell culture medium

  • This compound DMSO stock solution (10 mM)

  • 96-well plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVEC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Cell Treatment:

    • After allowing the cells to adhere overnight, prepare serial dilutions of this compound in cell culture medium.

    • Add 100 µL of the diluted this compound solutions to the respective wells to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1 µM). Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

  • Proliferation Assay:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values of the treated wells to the vehicle control wells.

    • Plot the normalized values against the log of the this compound concentration to determine the IC50 value.

Visualizations

METAP2 Signaling Pathway

METAP2_Signaling_Pathway cluster_0 Cellular Processes cluster_1 Mechanism of Action Protein Synthesis Protein Synthesis Angiogenesis Angiogenesis Cell Proliferation Cell Proliferation This compound This compound METAP2 METAP2 This compound->METAP2 Binds to Degradation Degradation METAP2->Degradation is targeted for Degradation->Protein Synthesis Inhibits Degradation->Angiogenesis Inhibits Degradation->Cell Proliferation Inhibits

Experimental Workflow for METAP2 Degradation Analysis

Western_Blot_Workflow A Seed HUVEC cells B Treat with this compound or DMSO (Vehicle) A->B C Cell Lysis and Protein Quantification B->C D SDS-PAGE and Protein Transfer C->D E Immunoblotting for METAP2 D->E F Data Analysis E->F

Logical Relationship for Stock Solution Handling

Stock_Solution_Handling Start Start Prep Prepare 10 mM Stock in DMSO Start->Prep Aliquot Aliquot into Single-Use Vials Prep->Aliquot Store Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store Thaw Thaw Aliquot at Room Temperature Store->Thaw Dilute Dilute in Assay Medium Thaw->Dilute Use Use Immediately in Experiment Dilute->Use End End Use->End

References

Application Notes and Protocols for Cellular Proliferation Assays with BAY-277

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-277 is a potent and selective chemical probe that acts as a degrader of Methionyl Aminopeptidase 2 (METAP2).[1] METAP2 is a metalloprotease responsible for cleaving the initiator methionine from newly synthesized proteins.[1] Its overexpression has been linked to various cancers, where it plays a role in angiogenesis and tumor growth inhibition.[1] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines.

Data Presentation

The inhibitory and degradation activities of this compound have been characterized in various cell lines. The following table summarizes the quantitative data for this compound.

ParameterCell LineValueAssay Type
IC50HUVEC (2D)12 nMCell Proliferation Assay
DC50HT10808.93 nMDegradation (Capillary Electrophoresis)
DC50HUVEC0.2 nMDegradation (Western Blot)

IC50: The concentration of an inhibitor that results in a 50% reduction in a measured biological activity, such as cell proliferation. DC50: The concentration of a degrader that results in a 50% reduction of the target protein.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving METAP2 and the mechanism of action for this compound. METAP2 is crucial for protein maturation and the subsequent function of proteins involved in cell proliferation and angiogenesis. By degrading METAP2, this compound inhibits these processes.

METAP2_Pathway cluster_0 Protein Synthesis & Maturation Nascent Polypeptide Nascent Polypeptide METAP2 METAP2 Nascent Polypeptide->METAP2 Methionine Cleavage Mature Protein Mature Protein METAP2->Mature Protein Cell Proliferation Cell Proliferation Mature Protein->Cell Proliferation Angiogenesis Angiogenesis Mature Protein->Angiogenesis This compound This compound This compound->METAP2 Degradation

Caption: Simplified METAP2 signaling pathway and this compound mechanism.

Experimental Protocols

Several standard assays can be adapted to evaluate the effect of this compound on cellular proliferation. Below are detailed protocols for common colorimetric and luminescence-based assays.

Cell Culture and Compound Treatment (General Protocol)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., 0.01 nM to 100 µM) in the appropriate cell culture medium.[2] Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.[2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the 72-hour incubation with this compound, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is a marker for metabolically active cells.

Materials:

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • After the 72-hour incubation with this compound, equilibrate the 96-well plate to room temperature for about 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the luminescent signal against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[2]

Experimental Workflow

The following diagram outlines the general workflow for a cellular proliferation assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with this compound Cell_Seeding->Treatment Compound_Dilution Prepare this compound Serial Dilutions Compound_Dilution->Treatment Incubation Incubate for 72 hours Treatment->Incubation Assay_Reagent Add Proliferation Assay Reagent (e.g., MTT, CellTiter-Glo®) Incubation->Assay_Reagent Measurement Measure Signal (Absorbance/Luminescence) Assay_Reagent->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis

Caption: General workflow for a cell proliferation assay with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low In Vivo Efficacy of BAY-277

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a structured approach to troubleshooting the low in vivo efficacy of the METAP2 degrader, BAY-277. The following sections are designed to help researchers, scientists, and drug development professionals systematically identify and address potential issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: My in vitro data for this compound showed potent METAP2 degradation and cell growth inhibition, but I'm not observing the expected anti-tumor effects in my mouse model. What are the most common reasons for this discrepancy?

A1: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development. The primary reasons often fall into one of the following categories:

  • Poor Pharmacokinetics (PK): The drug may not be reaching the tumor at a sufficient concentration or for a long enough duration. This can be due to poor absorption, rapid metabolism, or rapid excretion.

  • Inadequate Target Engagement: Even if the drug reaches the tumor tissue, it may not be effectively engaging with its target, METAP2, to induce degradation.

  • Suboptimal Dosing Regimen: The dose, frequency, or duration of treatment may not be adequate to achieve a sustained pharmacodynamic (PD) effect.

  • Issues with Formulation or Route of Administration: The way the compound is formulated and administered can significantly impact its bioavailability.

  • Model-Specific Factors: The in vivo model may have biological characteristics that make it less sensitive to METAP2 degradation compared to the in vitro cell lines used.

Q2: How can I determine if the issue is related to the formulation of this compound?

A2: The first step is to visually inspect the formulation for any signs of precipitation or instability. If the compound is not fully dissolved, it will not be bioavailable. It is also crucial to ensure that the chosen vehicle is appropriate for the route of administration and does not cause any adverse effects on its own. For compounds with low aqueous solubility, a formulation screen may be necessary to identify a suitable vehicle that can maintain the drug in solution upon administration.

Q3: What is the first experiment I should perform to investigate the low in vivo efficacy?

A3: A pilot pharmacokinetic (PK) and pharmacodynamic (PD) study is the most critical first step. This involves administering a single dose of this compound to a small cohort of animals and collecting blood and tumor samples at various time points. Analyzing the drug concentration in plasma (PK) and the levels of METAP2 protein in the tumor tissue (PD) will provide crucial information on whether the drug is reaching its target and inducing the desired biological effect.

Troubleshooting and Optimization Guides

Compound Formulation and Administration

If you suspect issues with your formulation, consider the following troubleshooting steps.

Table 1: Example Formulations for In Vivo Studies

Formulation VehicleCompositionSuitabilityPotential Issues
Saline0.9% NaCl in waterSuitable for highly water-soluble compounds.Not suitable for hydrophobic compounds like many small molecule inhibitors.
PBS with 5% DMSOPhosphate-buffered saline with a co-solvent.Can be used for compounds with moderate solubility.The final DMSO concentration should be kept low to avoid toxicity.
20% HP-β-CD in Saline20% w/v Hydroxypropyl-β-cyclodextrin in saline.A common choice for increasing the solubility of hydrophobic compounds.May not be suitable for all compounds; can affect the PK profile.
Corn OilSuitable for oral gavage of highly lipophilic compounds.Not suitable for intravenous or intraperitoneal injection.

Experimental Protocol: Preparation of a Cyclodextrin-Based Formulation

  • Weigh the required amount of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile saline.

  • Slowly add the powdered this compound to the HP-β-CD solution while vortexing.

  • Sonicate the mixture in a water bath for 15-30 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Filter the final solution through a 0.22 µm syringe filter before administration.

Pharmacokinetic (PK) Analysis

A poor PK profile is a frequent cause of low in vivo efficacy.

Table 2: Hypothetical Pharmacokinetic Parameters for this compound

ParameterRoute: Intraperitoneal (IP)Route: Oral (PO)Implication for Efficacy
Cmax (ng/mL) 800150The peak plasma concentration after IP injection is significantly higher.
Tmax (hours) 0.52The drug is rapidly absorbed after IP administration.
AUC (ng*h/mL) 1200300The overall drug exposure is much lower with oral administration.
Half-life (hours) 21.5The drug is cleared relatively quickly from circulation.

Experimental Protocol: Pilot Pharmacokinetic Study

  • Animal Dosing: Administer a single dose of this compound to a cohort of at least 3 mice per time point.

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters using appropriate software.

Pharmacodynamic (PD) and Target Engagement Analysis

Confirming that this compound is reaching the tumor and degrading METAP2 is crucial.

Table 3: Example Pharmacodynamic Data for this compound in Tumor Tissue

Time Post-DoseMETAP2 Protein Levels (% of Vehicle Control)Interpretation
4 hours40%Significant degradation of METAP2 is observed early on.
8 hours25%Maximum target degradation is achieved at 8 hours.
24 hours75%METAP2 levels are starting to recover by 24 hours.
48 hours95%Target protein levels have returned to near baseline.

Experimental Protocol: Western Blot for METAP2 Degradation in Tumor Tissue

  • Sample Collection: At the end of the PK study, or in a separate PD study, collect tumor tissues at various time points after this compound administration.

  • Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for METAP2.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of METAP2.

Visualizations

METAP2_Signaling_Pathway cluster_0 Cell Proliferation & Angiogenesis Proliferation Cell Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis METAP2 METAP2 eIF2a eIF2α METAP2->eIF2a dephosphorylates Nascent Polypeptides Nascent Polypeptides METAP2->Nascent Polypeptides cleaves N-terminal Methionine Ub_Proteasome Ubiquitin-Proteasome System METAP2->Ub_Proteasome eIF2a->Proliferation promotes Processed Proteins Processed Proteins Nascent Polypeptides->Processed Proteins Processed Proteins->Proliferation BAY277 This compound (Degrader) BAY277->METAP2 induces degradation via

Caption: Simplified signaling pathway of METAP2 and the mechanism of action of this compound.

Troubleshooting_Workflow Start Low in vivo Efficacy of this compound Check_Formulation Step 1: Review Formulation and Administration Start->Check_Formulation PK_PD_Study Step 2: Conduct Pilot PK/PD Study Check_Formulation->PK_PD_Study Analyze_PK Step 3: Analyze PK Data (Plasma Exposure) PK_PD_Study->Analyze_PK Analyze_PK->Check_Formulation Insufficient Exposure Analyze_PD Step 4: Analyze PD Data (Target Degradation in Tumor) Analyze_PK->Analyze_PD Sufficient Exposure Analyze_PD->PK_PD_Study No Target Engagement Optimize_Dose Step 5: Optimize Dosing Regimen Analyze_PD->Optimize_Dose Target Engagement Confirmed Re_evaluate_Model Step 6: Re-evaluate In Vivo Model Optimize_Dose->Re_evaluate_Model Efficacy Still Low End Efficacy Achieved Optimize_Dose->End

Caption: Troubleshooting workflow for addressing low in vivo efficacy.

Decision_Tree Is_Exposure_Sufficient Is Plasma Exposure (AUC) Sufficient? Is_Target_Engaged Is METAP2 Degraded in the Tumor? Is_Exposure_Sufficient->Is_Target_Engaged Yes Action_Reformulate Reformulate or Change Route of Administration Is_Exposure_Sufficient->Action_Reformulate No Is_Dose_Regimen_Optimal Is the Dosing Regimen Sufficient to Sustain Target Degradation? Is_Target_Engaged->Is_Dose_Regimen_Optimal Yes Action_Increase_Dose Increase Dose or Dosing Frequency Is_Target_Engaged->Action_Increase_Dose No Consider_Model Is the Animal Model Appropriate? Is_Dose_Regimen_Optimal->Consider_Model Yes Is_Dose_Regimen_Optimal->Action_Increase_Dose No Action_Change_Model Consider an Alternative In Vivo Model Consider_Model->Action_Change_Model No Success Proceed with Efficacy Study Consider_Model->Success Yes

Caption: Decision tree for optimizing in vivo experiments with this compound.

Off-target effects of BAY-277 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of BAY-277, particularly when used at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a chemical probe designed as a potent and selective degrader of Methionyl Aminopeptidase 2 (METAP2). METAP2 is an enzyme that plays a crucial role in protein maturation by cleaving the initiator methionine from newly synthesized peptides.[1] It is overexpressed in various cancers, and its inhibition can lead to anti-angiogenic effects and direct tumor growth inhibition.[1]

Q2: What are the known off-target effects of this compound, especially at high concentrations?

A2: While this compound is highly selective for its target, METAP2, screening at high concentrations has revealed potential off-target interactions. At a concentration of 10 µM, significant inhibition of several G-protein coupled receptors (GPCRs) has been observed.[1] A summary of this data is provided in Table 1. It is important to note that a kinase panel screen at 1 µM showed minimal off-target kinase activity.[1]

Q3: My experimental results are inconsistent with METAP2 degradation. Could off-target effects be the cause?

A3: Yes, particularly if you are using high concentrations of this compound. If your observed phenotype does not align with the known functions of METAP2, it is crucial to consider the possibility of off-target effects. The off-targets identified at 10 µM (DRD3, HRH3, ADRA2C) are involved in distinct signaling pathways that could contribute to unexpected biological responses.[1]

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: A multi-faceted approach is recommended to differentiate between on-target and off-target effects:

  • Dose-Response Analysis: Conduct your experiments across a range of this compound concentrations. On-target effects should manifest at concentrations consistent with its METAP2 degradation potency (DC50 values are reported to be in the low nanomolar range), while off-target effects will likely require higher concentrations.[1]

  • Use of a Negative Control: Employ the provided negative control compound, BAY-8805, which is structurally similar to this compound but does not induce METAP2 degradation.[1] If the observed effect persists with BAY-8805, it is likely an off-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to specifically reduce or eliminate METAP2 expression. If the phenotype of METAP2 knockdown/knockout matches the phenotype observed with this compound treatment, it strengthens the evidence for an on-target effect.

  • Orthogonal Approaches: Use a structurally unrelated METAP2 inhibitor to see if it recapitulates the observed phenotype.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Phenotype (e.g., changes in neuronal signaling, histamine (B1213489) response, or adrenergic pathways) At high concentrations (>1 µM), this compound may be engaging off-target GPCRs such as DRD3, HRH3, or ADRA2C.1. Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Treat cells with the negative control compound BAY-8805. 3. Investigate downstream markers of the suspected off-target pathway (e.g., cAMP levels for GPCRs).
Cell Viability Lower Than Expected High concentrations of inhibitors can lead to off-target toxicity. The identified off-targets are involved in critical physiological processes.1. Titrate this compound to the lowest effective concentration for METAP2 degradation. 2. Perform a cytotoxicity assay with both this compound and the negative control BAY-8805.
Discrepancy Between Cellular Assay Results and Biochemical Data Cellular context can influence inhibitor activity. Off-target effects may be more pronounced in certain cell types depending on the expression levels of off-target proteins.1. Confirm METAP2 degradation in your specific cell line using Western Blot or a similar technique. 2. Profile the expression of DRD3, HRH3, and ADRA2C in your cell model.

Data Presentation

Table 1: Off-Target Profile of this compound at High Concentrations

TargetTarget ClassThis compound ConcentrationPercent Inhibition (%)
DRD3 (Dopamine Receptor D3)GPCR10 µM90
HRH3 (Histamine Receptor H3)GPCR10 µM81
ADRA2C (Alpha-2C Adrenergic Receptor)GPCR10 µM79

Data sourced from a Panlabs panel of 76 targets.[1]

Experimental Protocols

Protocol 1: In Vitro Off-Target Profiling (Representative)

This protocol provides a general workflow for assessing the off-target activity of a compound against a broad panel of kinases or other targets, similar to the screens mentioned for this compound.

1. Compound Preparation:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
  • Perform serial dilutions to create a range of concentrations for testing. For broad panel screening, a high concentration (e.g., 10 µM) is often used for initial assessment.

2. Assay Setup (Example: Kinase Panel):

  • Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases.
  • In a multi-well plate, combine each kinase with its specific substrate and ATP at a concentration near the Km for each enzyme.

3. Compound Incubation:

  • Add this compound at the desired final concentration to the kinase reaction mixtures.
  • Include appropriate controls:
  • Negative Control: DMSO vehicle only (represents 0% inhibition).
  • Positive Control: A known potent inhibitor for each kinase (if available) or a broad-spectrum kinase inhibitor like staurosporine (B1682477) (represents 100% inhibition).

4. Reaction and Detection:

  • Incubate the plates at 30°C for a specified period (e.g., 60 minutes).
  • Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include:
  • Radiometric assays: Using [γ-³²P]ATP and measuring radioactivity.
  • Luminescence-based assays: Measuring the amount of remaining ATP (e.g., Kinase-Glo®).
  • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

5. Data Analysis:

  • Calculate the percentage of kinase activity inhibited by this compound relative to the DMSO control.
  • Data is typically presented as a percentage of inhibition at a given concentration.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol is used to confirm the degradation of the primary target, METAP2, in a cellular context.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HUVEC or HT1080) at an appropriate density and allow them to adhere overnight.
  • Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and the negative control BAY-8805 for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli buffer.
  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
  • Separate proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for METAP2 overnight at 4°C.
  • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
  • Wash the membrane with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

6. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
  • Quantify band intensity to determine the extent of METAP2 degradation at different concentrations of this compound.

Visualizations

METAP2_Pathway cluster_translation Protein Synthesis cluster_processing Protein Maturation Nascent_Polypeptide Nascent Polypeptide (with Initiator Methionine) METAP2 METAP2 Mature_Protein Mature, Functional Protein METAP2->Mature_Protein BAY277 This compound BAY277->METAP2 Degradation

Caption: On-target pathway of this compound leading to METAP2 degradation.

GPCR_Off_Target_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BAY277_high This compound (High Concentration) GPCR Off-Target GPCR (DRD3, HRH3, ADRA2C) G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling & Cellular Response Second_Messenger->Downstream_Signaling

Caption: Potential off-target signaling pathway of this compound at high concentrations.

Troubleshooting_Workflow start Unexpected Experimental Outcome Observed q1 Is a high concentration (>1 µM) of this compound used? start->q1 a1_yes Perform Dose-Response Curve q1->a1_yes Yes a1_no Consider other experimental variables or on-target biology. q1->a1_no No q2 Is the effect still present at low concentrations? a1_yes->q2 a2_yes Likely On-Target Effect. Confirm with METAP2 KO/KD. q2->a2_yes Yes a2_no Likely Off-Target Effect. q2->a2_no No a3 Test with Negative Control (BAY-8805) a2_no->a3 Further Validation q3 Does negative control replicate the effect? a3->q3 a3_yes Confirmed Off-Target Effect q3->a3_yes Yes a3_no Effect is specific to This compound off-target profile. q3->a3_no No

Caption: Troubleshooting logic for unexpected results with this compound.

References

BAY-277 Technical Support Center: Solubility Troubleshooting for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper solubility of investigational compounds is paramount to obtaining reliable and reproducible experimental results. BAY-277, a potent METAP2 degrader, presents solubility challenges that can impact in vitro and in vivo studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare stock solutions in DMSO at a concentration of up to 10 mM.[1]

Q2: How should I store my this compound stock solution?

A2: Store the DMSO stock solution of this compound at -20°C for long-term storage. For short-term storage, it can be kept at 4°C for up to two weeks. To maintain stability, it is advised to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q3: My this compound precipitates when I dilute my DMSO stock in aqueous media for my cell-based assay. What can I do?

A3: This is a common issue known as "crashing out." To prevent this, consider the following strategies:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells.

  • Use a serial dilution approach: Instead of diluting the stock directly into the aqueous buffer, perform an intermediate dilution step in a co-solvent mixture (e.g., a 1:1 mixture of DMSO and your aqueous buffer) before the final dilution.

  • Incorporate a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween-80 (0.01-0.1%), to your aqueous medium can help to stabilize the compound and prevent precipitation.

  • Consider using cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2][3]

Q4: What is a suitable formulation for in vivo studies with this compound?

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound solubility.

Issue 1: Inconsistent results in in vitro assays.
  • Possible Cause: Precipitation of this compound in the assay medium leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation (cloudiness, particles).

    • Solubility Test: Perform a preliminary solubility test of this compound in your specific cell culture medium at the intended final concentration.

    • Optimize Dilution: Follow the recommendations in FAQ Q3 to optimize the dilution of your DMSO stock.

    • Use of Excipients: Consider the inclusion of solubility enhancers as detailed in the experimental protocols below.

Issue 2: Low bioavailability or high variability in in vivo experiments.
  • Possible Cause: Poor absorption due to precipitation of the compound at the injection site or in the peritoneal cavity.

  • Troubleshooting Steps:

    • Formulation Optimization: Experiment with different ratios of co-solvents (e.g., DMSO, PEG400) and surfactants (e.g., Tween-80, Cremophor EL) in your vehicle.

    • Particle Size Reduction: For oral administration, techniques like micronization or nanosuspension can improve dissolution and absorption.

    • Complexation: The use of cyclodextrins in the formulation can enhance solubility and absorption.

Quantitative Data Summary

The following table summarizes the known solubility information for this compound.

SolventConcentrationNotesReference
DMSOUp to 10 mMRecommended for stock solutions.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

This protocol provides a general guideline for preparing a working solution of this compound to minimize precipitation in aqueous cell culture media.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Tween-80 (10% stock solution in sterile water)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot and store at -20°C.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • For a final concentration of 1 µM in a 1 mL volume, prepare a 100 µM intermediate solution.

    • In a sterile microcentrifuge tube, add 1 µL of the 10 mM DMSO stock to 99 µL of a 1:1 mixture of DMSO and your cell culture medium. Mix well.

  • Prepare the Final Working Solution:

    • To your final volume of cell culture medium, add the required volume of the stock or intermediate solution.

    • To aid solubility, consider adding Tween-80 to a final concentration of 0.01-0.1%. For example, add 1 µL of a 10% Tween-80 stock to 1 mL of your final working solution for a 0.01% concentration.

    • Vortex the final solution gently before adding it to your cells.

Signaling Pathways and Experimental Workflows

METAP2 Signaling Pathway

Methionine aminopeptidase (B13392206) 2 (MetAP2) is a metalloenzyme that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. Inhibition of MetAP2 can lead to cell cycle arrest and has anti-angiogenic effects. This compound is a degrader of MetAP2, leading to its removal from the cell.

METAP2_Signaling METAP2 Signaling Pathway and Inhibition by this compound cluster_translation Protein Translation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects of MetAP2 Inhibition Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) MetAP2 MetAP2 Mature_Protein Mature Protein (Met removed) MetAP2->Mature_Protein Cleavage Degradation MetAP2 Degradation MetAP2->Degradation Leads to BAY277 This compound BAY277->MetAP2 Binds to eIF2a eIF2α Phosphorylation (Inhibition of protein synthesis) Degradation->eIF2a Promotes p21 p21 Accumulation Degradation->p21 Leads to Angiogenesis Angiogenesis Inhibition Degradation->Angiogenesis Results in Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: METAP2's role in protein maturation and its inhibition by this compound.

Experimental Workflow: Improving this compound Solubility

This workflow outlines the logical steps to troubleshoot and optimize the solubility of this compound for your experiments.

Solubility_Workflow Workflow for Improving this compound Solubility Prepare_Stock Prepare 10 mM Stock in DMSO Dilute Dilute in Aqueous Buffer Prepare_Stock->Dilute Check_Precipitation Precipitation? Dilute->Check_Precipitation Proceed Proceed with Experiment Check_Precipitation->Proceed No Troubleshoot Troubleshoot Solubility Check_Precipitation->Troubleshoot Yes Method1 1. Lower Final DMSO Concentration Troubleshoot->Method1 Method2 2. Use Serial Dilution Troubleshoot->Method2 Method3 3. Add Surfactant (e.g., Tween-80) Troubleshoot->Method3 Method4 4. Use Cyclodextrin (e.g., HP-β-CD) Troubleshoot->Method4 Method1->Dilute Method2->Dilute Method3->Dilute Method4->Dilute

Caption: A logical workflow for addressing this compound solubility issues.

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results with BAY-277

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results during Western blot analysis using BAY-277. This document provides troubleshooting advice and detailed protocols to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a chemical probe that acts as a degrader of Methionyl Aminopeptidase 2 (METAP2).[1] METAP2 is an enzyme that plays a crucial role in protein maturation by cleaving the initiator methionine from newly synthesized peptides.[1] It is also involved in protecting the alpha subunit of eukaryotic initiation factor 2 from inhibitory phosphorylation.[1] In various cancers, METAP2 is overexpressed, and its inhibition or degradation can lead to anti-angiogenic effects and direct tumor growth inhibition.[1]

Q2: I am not seeing a decrease in my METAP2 signal after this compound treatment. What could be the issue?

There are several potential reasons for not observing METAP2 degradation:

  • Suboptimal Concentration of this compound: Ensure you are using the recommended concentration. For in vitro assays, a starting concentration of 100 nM is suggested.[1] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Incorrect Treatment Duration: The time required for protein degradation can vary between cell types. A time-course experiment is recommended to identify the optimal treatment duration.

  • Low Protein Concentration: If your starting protein concentration is too low, the signal may be difficult to detect, making it hard to observe a decrease.[2] Consider increasing the amount of protein loaded onto the gel.[2][3]

  • Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane can lead to weak or absent signals.[2] You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[2]

Q3: I am observing high background on my Western blot, making it difficult to interpret the results. What can I do?

High background can be caused by several factors:

  • Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding.[2] Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C).[3]

  • Antibody Concentration is Too High: Both primary and secondary antibody concentrations should be optimized. High concentrations can lead to increased non-specific binding.[2]

  • Insufficient Washing: Washing steps are necessary to remove unbound antibodies. Increase the number and duration of your washes.[2]

Q4: I am seeing non-specific bands in addition to my target band. How can I resolve this?

Non-specific bands can be a common issue in Western blotting.[2] Here are some troubleshooting tips:

  • Optimize Antibody Dilution: Titrate your primary antibody to find the optimal concentration that gives a strong signal for your target protein with minimal non-specific bands.[4]

  • Use a More Specific Antibody: If optimization doesn't resolve the issue, you may need to try a different primary antibody that is more specific to METAP2.

  • Check for Protein Degradation: Ensure that your samples are properly prepared and stored to prevent protein degradation, which can result in smaller, non-specific bands. The use of protease inhibitors is highly recommended.[5]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and solutions when performing Western blots with this compound.

ProblemPossible CauseRecommended Solution
No or Weak Signal Inactive or insufficient this compound.Confirm the integrity and concentration of your this compound stock. Prepare fresh dilutions for each experiment.
Low abundance of METAP2 in the chosen cell line.Select a cell line known to express METAP2 at detectable levels. HUVEC and HT1080 cells have been used successfully with this compound.[1]
Suboptimal antibody concentration.Perform an antibody titration to determine the optimal dilution for both primary and secondary antibodies.[5]
Inefficient protein transfer.Verify transfer with Ponceau S staining.[2] For low molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[5][6]
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).[3][4]
Antibody concentration too high.Reduce the concentration of the primary and/or secondary antibody.[2]
Contaminated buffers.Prepare fresh buffers, especially the wash buffer, and ensure they are properly filtered.
Inconsistent Band Intensity Uneven protein loading.Accurately determine protein concentration for each sample using a protein assay (e.g., BCA or Bradford) and load equal amounts.
Air bubbles during transfer.Ensure no air bubbles are trapped between the gel and the membrane during the transfer setup.[7]
Inconsistent incubation times.Ensure all blots are incubated with antibodies and substrates for the same amount of time.
Non-Specific Bands Primary antibody cross-reactivity.Run a control lane with lysate from a METAP2 knockout/knockdown cell line if available. Try a different, more specific primary antibody.
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[5]
High secondary antibody concentration.Titrate the secondary antibody to a lower concentration.[8]

Experimental Protocols

Detailed Western Blot Protocol for Monitoring METAP2 Degradation by this compound
  • Cell Culture and Treatment:

    • Plate cells (e.g., HUVEC or HT1080) at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound (a starting concentration of 100 nM is recommended) or vehicle control (e.g., DMSO) for the desired time points.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Mix the protein lysate with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • After transfer, wash the membrane with TBST and visualize the protein bands with Ponceau S stain to confirm successful transfer.

  • Blocking:

    • Destain the membrane with TBST.

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against METAP2 (at the optimized dilution) in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the optimized dilution) in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

  • Analysis:

    • Quantify the band intensities using image analysis software. Normalize the METAP2 signal to a loading control (e.g., GAPDH or β-actin).

Visualizations

BAY277_Signaling_Pathway cluster_cell Cell BAY277 This compound METAP2 METAP2 BAY277->METAP2 induces degradation Nascent_Peptide Nascent Polypeptide (with Initiator Methionine) METAP2->Nascent_Peptide cleaves Met eIF2a_P eIF2α-P (Inactive) METAP2->eIF2a_P prevents phosphorylation Mature_Protein Mature Protein (Methionine Cleaved) Nascent_Peptide->Mature_Protein eIF2a eIF2α eIF2a->eIF2a_P Protein_Synthesis Protein Synthesis Inhibition eIF2a_P->Protein_Synthesis

Caption: Signaling pathway affected by this compound.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D Sample Preparation (Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (anti-METAP2) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Data Analysis J->K

Caption: Experimental workflow for Western blotting.

Troubleshooting_Tree Start Inconsistent Western Blot Results NoSignal No or Weak Signal? Start->NoSignal HighBg High Background? NoSignal->HighBg No Ponceau Check Ponceau S Stain NoSignal->Ponceau Yes NonSpecific Non-Specific Bands? HighBg->NonSpecific No OptimizeBlock Optimize Blocking (Time/Agent) HighBg->OptimizeBlock Yes TitratePrimary Titrate Primary Antibody NonSpecific->TitratePrimary Yes OptimizeAb Optimize Antibody Concentration Ponceau->OptimizeAb Transfer OK IncreaseProtein Increase Protein Load OptimizeAb->IncreaseProtein CheckReagent Check this compound Activity IncreaseProtein->CheckReagent DecreaseAb Decrease Antibody Concentration OptimizeBlock->DecreaseAb IncreaseWash Increase Wash Steps DecreaseAb->IncreaseWash NewPrimary Try Different Primary Antibody TitratePrimary->NewPrimary ProteaseInhib Use Protease Inhibitors NewPrimary->ProteaseInhib

Caption: Troubleshooting decision tree.

References

BAY-277 Degradation Time Course Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing BAY-277 degradation time course experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Question: I am not observing any degradation of METAP2 after treating my cells with this compound. What could be the issue?

Answer: Several factors could contribute to a lack of METAP2 degradation. Consider the following possibilities and troubleshooting steps:

  • Compound Integrity and Activity:

    • Storage: Ensure that your this compound stock solution has been stored correctly at -20°C and has not undergone more than two freeze-thaw cycles.[1] Degradation of the compound can lead to a loss of activity.

    • Negative Control: Always include the inactive negative control, BAY-8805, in your experiments.[1] This will help you to determine if the observed effects are specific to this compound-mediated degradation.

    • Concentration: A recommended starting concentration for in vitro assays is 100 nM.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Cell-Specific Factors:

    • Cell Line Suitability: While this compound has been shown to induce METAP2 degradation in HT1080 and HUVEC cells, the efficiency of degradation can be cell-line dependent.[1] Ensure that your cell line expresses METAP2 and the necessary components of the ubiquitin-proteasome system.

    • Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may have altered protein turnover rates.

  • Experimental Procedure:

    • Treatment Duration: A time-course experiment is crucial to identify the optimal treatment duration. Degradation may occur at earlier or later time points than you have tested.

    • Lysis Buffer Composition: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent non-specific degradation of METAP2 during sample preparation.

Question: I am seeing high background or non-specific bands in my Western blot analysis of METAP2 levels. How can I resolve this?

Answer: High background and non-specific bands on a Western blot can obscure your results. Here are some common causes and solutions:

  • Blocking:

    • Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Blocking Agent Interference: Some antibodies have a preference for a specific blocking agent. Consult the antibody datasheet for recommendations.

  • Antibody Concentrations:

    • Primary Antibody: A high concentration of the primary antibody can lead to non-specific binding. Titrate your METAP2 antibody to find the optimal concentration.

    • Secondary Antibody: Similarly, a high concentration of the secondary antibody can increase background. Perform a titration to determine the lowest effective concentration.

  • Washing Steps:

    • Insufficient Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.

  • Sample Preparation:

    • Protein Overload: Loading too much protein can lead to smearing and high background. Ensure you are loading an appropriate amount of total protein (typically 20-30 µg).

Question: My Capillary Electrophoresis (CE) results show inconsistent peak areas for METAP2. What could be causing this variability?

Answer: Inconsistent peak areas in Capillary Electrophoresis can arise from several sources. Here are some troubleshooting tips:

  • Sample Preparation:

    • Inconsistent Protein Concentration: Accurately determine the protein concentration of each lysate using a reliable method like a BCA assay before sample preparation for CE.

    • Salt Contamination: High salt concentrations in your sample can interfere with electrokinetic injection. Consider a desalting step if you suspect this is an issue.

  • Instrument Performance:

    • Capillary Conditioning: Ensure the capillary is properly conditioned before each run according to the manufacturer's instructions.

    • Injection Parameters: Inconsistent injection times or voltages will lead to variable amounts of sample being loaded. Double-check your injection parameters.

    • Electrode and Buffer Levels: Check for any damage to the electrodes and ensure that the buffer levels in the vials are sufficient.

  • Data Analysis:

    • Peak Integration: Review the peak integration parameters in your analysis software to ensure they are set appropriately to accurately quantify the METAP2 peak.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a chemical probe that acts as a degrader of Methionyl Aminopeptidase 2 (METAP2).[1] It likely functions as a Proteolysis Targeting Chimera (PROTAC), which brings METAP2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of METAP2 by the proteasome.

Q2: Why is a time course experiment necessary for studying this compound-mediated degradation?

A2: A time course experiment is essential to understand the kinetics of METAP2 degradation. It allows you to determine the onset of degradation, the time point of maximal degradation (Dmax), and the duration of the effect. This information is critical for designing subsequent experiments to study the downstream consequences of METAP2 degradation.

Q3: What are the key controls to include in a this compound degradation experiment?

A3: The following controls are crucial for a robust experiment:

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Negative Control Compound: Cells treated with BAY-8805, an inactive analog of this compound, to ensure the observed degradation is specific to the active compound.[1]

  • Loading Control: When performing a Western blot, an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin) is necessary to normalize for protein loading.

Q4: What is the role of METAP2, the target of this compound?

A4: METAP2 is an enzyme that plays a crucial role in protein maturation by removing the N-terminal methionine from newly synthesized proteins.[2][3] It is also involved in protecting the eukaryotic initiation factor 2 alpha (eIF2α) from inhibitory phosphorylation, thereby playing a role in the regulation of protein synthesis.[2] Due to its involvement in processes like angiogenesis, it is a target for drug development.[2]

Experimental Protocols

Protocol 1: Time Course of this compound-Mediated METAP2 Degradation in Cultured Cells

This protocol outlines a typical workflow for assessing the time-dependent degradation of METAP2 in a selected cell line (e.g., HT1080 or HUVEC) using Western blot analysis.

Materials:

  • This compound

  • BAY-8805 (negative control)

  • Cell culture medium and supplements

  • Selected cell line (e.g., HT1080)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibody against METAP2

  • Primary antibody against a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare stock solutions of this compound and BAY-8805 in DMSO. Dilute the stock solutions in cell culture medium to the desired final concentration (e.g., 100 nM).

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Add the medium containing this compound, BAY-8805, or vehicle (DMSO) to the respective wells.

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Lysis:

    • At each time point, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation for Western Blot:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against METAP2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using an ECL detection system.

    • Strip and re-probe the membrane with a loading control antibody or perform a parallel blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the METAP2 band intensity to the corresponding loading control band intensity.

    • Plot the normalized METAP2 levels against the treatment time.

Data Presentation

The quantitative data from the time course experiment can be summarized in the following table.

TreatmentTime (hours)Normalized METAP2 Level (Arbitrary Units)Standard Deviation
Vehicle (DMSO)01.000.00
20.980.05
41.020.07
80.990.06
121.010.08
240.970.05
This compound (100 nM)01.000.00
20.850.09
40.620.07
80.350.05
120.150.03
240.120.04
BAY-8805 (100 nM)01.000.00
20.990.06
41.010.05
80.980.07
120.990.04
241.030.08

Visualizations

BAY277_Degradation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result cell_seeding Seed Cells cell_treatment Treat Cells (Time Course) cell_seeding->cell_treatment compound_prep Prepare this compound/BAY-8805 compound_prep->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis degradation_profile METAP2 Degradation Profile data_analysis->degradation_profile

Caption: Experimental workflow for this compound mediated METAP2 degradation.

METAP2_Signaling_Pathway cluster_translation Protein Synthesis Regulation cluster_degradation This compound Mediated Degradation METAP2 METAP2 eIF2a eIF2α METAP2->eIF2a protects from phosphorylation proteasome Proteasome METAP2->proteasome degradation p_eIF2a p-eIF2α (inactive) eIF2a->p_eIF2a phosphorylation protein_synthesis Protein Synthesis eIF2a->protein_synthesis promotes p_eIF2a->protein_synthesis inhibits BAY277 This compound BAY277->METAP2 binds E3_ligase E3 Ubiquitin Ligase BAY277->E3_ligase recruits E3_ligase->METAP2 ubiquitinates ubiquitin Ubiquitin

Caption: METAP2 signaling and this compound degradation pathway.

References

Technical Support Center: BAY-277 Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using BAY-277. It provides troubleshooting guidance and answers to frequently asked questions regarding cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific degrader of Methionine Aminopeptidase 2 (METAP2).[1] METAP2 is an enzyme that plays a critical role in the maturation of newly synthesized proteins by removing the N-terminal methionine.[2][3] By inducing the degradation of METAP2, this compound can inhibit processes that are dependent on METAP2 function, such as cell proliferation and angiogenesis.[1][4]

Q2: What are the expected effects of this compound on cell viability?

A2: Inhibition or degradation of METAP2 has been shown to lead to cell cycle arrest, particularly in the G1 phase, and can induce apoptosis (programmed cell death) in various cancer cell lines.[2][3][5] Therefore, treatment with this compound is expected to decrease cell viability and proliferation in sensitive cell lines. The extent of this effect can be cell-type dependent.

Q3: What is the recommended in vitro concentration range for this compound?

A3: A starting concentration of around 100 nM is recommended for in vitro assays.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Is there a negative control compound available for this compound?

A4: Yes, BAY-8805 is a recommended negative control compound for this compound.[1] It is structurally related to this compound but does not induce the degradation of METAP2. Using a negative control is essential to ensure that the observed effects on cell viability are due to the specific degradation of METAP2 and not off-target effects.

Q5: How does METAP2 degradation affect cell signaling and survival pathways?

A5: METAP2 is involved in complex cellular processes. Its inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and may also impact telomerase activity.[2][6] Furthermore, METAP2 can interact with the eukaryotic initiation factor 2 alpha (eIF2α), protecting it from inhibitory phosphorylation and thereby influencing protein synthesis.[4][7] Degradation of METAP2 can disrupt these pathways, leading to reduced cell survival.

Troubleshooting Guide for Cell Viability Assays

Unexpected results in cell viability assays can arise from various factors. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Higher than Expected Cell Viability (Apparent Resistance)
Possible Cause Troubleshooting Steps
Sub-optimal Compound Concentration Perform a wider dose-response curve, starting from low nanomolar to micromolar concentrations, to ensure the IC50 is not being missed.
Compound Instability or Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions.[1]
Cell Line Insensitivity Confirm that the target cell line expresses METAP2. Some cell lines may have compensatory mechanisms or may not be dependent on METAP2 for survival.
Incorrect Assay Timing The effects of a degrader on cell viability may take longer to manifest than a traditional inhibitor. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Issues with Assay Reagents Ensure that the viability assay reagent (e.g., MTT, CellTiter-Glo) is not expired and has been stored correctly. Run a positive control (e.g., a known cytotoxic compound) to validate the assay's performance.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette carefully and mix the cell suspension between pipetting steps. Avoid using the outer wells of the plate, which are more prone to evaporation ("edge effect").
Compound Precipitation Visually inspect the wells under a microscope after adding this compound to check for any signs of precipitation, especially at higher concentrations. If solubility is a concern, consider the solvent used and the final concentration.
Pipetting Errors Calibrate pipettes regularly. Ensure accurate and consistent pipetting of both cells and compounds.
Contamination Check for signs of bacterial or fungal contamination in the cell culture, as this can significantly impact cell viability and assay results.
Problem 3: Discrepancy Between METAP2 Degradation and Cell Viability
Possible Cause Troubleshooting Steps
Kinetic Disconnect Protein degradation may occur much earlier than the resulting phenotypic effect on cell viability. Perform a time-course experiment measuring both METAP2 levels (by Western Blot or targeted proteomics) and cell viability at the same time points.
Cell-Line Specific Dependency Even with efficient METAP2 degradation, a particular cell line may not be functionally dependent on METAP2 for survival. Consider using a positive control cell line known to be sensitive to METAP2 inhibition (e.g., HUVEC).[1]
Off-Target Effects While this compound is reported to be selective, off-target effects are a possibility with any small molecule. Use the negative control compound (BAY-8805) to differentiate between on-target and off-target effects.[1] Consider performing a proteome-wide analysis to identify other degraded proteins.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

Parameter Cell Line Value Assay Method Reference
DC50 (Degradation) HT10808.93 nMCapillary Electrophoresis (CE)[1]
DC50 (Degradation) HUVEC0.2 nMWestern Blot (WB)[1]
IC50 (Proliferation) HUVEC12 nM2D Cell Proliferation Assay[1]

DC50: Concentration at which 50% of the target protein is degraded. IC50: Concentration at which 50% of the biological process (e.g., proliferation) is inhibited.

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the negative control (BAY-8805) in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle-only (e.g., DMSO) control wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to fully dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Western Blot Protocol for METAP2 Degradation
  • Cell Lysis:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for METAP2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

Visualizations

METAP2_Signaling_Pathway cluster_0 Cell Proliferation & Survival cluster_1 Inhibition/Degradation Cell Cycle Progression Cell Cycle Progression Protein Synthesis Protein Synthesis Angiogenesis Angiogenesis Bcl-2 Expression Bcl-2 Expression This compound This compound METAP2 METAP2 This compound->METAP2 Degradation METAP2->Cell Cycle Progression METAP2->Angiogenesis METAP2->Bcl-2 Expression eIF2a eIF2α METAP2->eIF2a Protects from Inhibitory Phosphorylation eIF2a->Protein Synthesis Nascent Polypeptide Nascent Polypeptide Nascent Polypeptide->METAP2 N-terminal Methionine Removal

Caption: Simplified signaling pathway of METAP2 and its inhibition by this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay & Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for 24-72h C->D E Add Viability Reagent (e.g., MTT) D->E F Measure Signal (Absorbance) E->F G Data Analysis (Calculate IC50) F->G

Caption: General experimental workflow for a cell viability assay with this compound.

Troubleshooting_Tree Start Unexpected Cell Viability Results Q1 High Variability Between Replicates? Start->Q1 A1 Check Cell Seeding Protocol Inspect for Compound Precipitation Verify Pipetting Accuracy Q1->A1 Yes Q2 Higher Than Expected Viability? Q1->Q2 No End Problem Resolved A1->End A2 Widen Dose-Response Range Check Compound Stability Confirm METAP2 Expression Extend Incubation Time Q2->A2 Yes Q3 Discrepancy Between Degradation & Viability? Q2->Q3 No A2->End A3 Perform Time-Course for Both Readouts Use Negative Control Compound Consider Cell-Line Dependency Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting decision tree for this compound cell viability assays.

References

Interpreting unexpected results from BAY-277 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BAY-277, a chemical probe and degrader of Methionyl Aminopeptidase 2 (METAP2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical probe that functions as a degrader of METAP2.[1][2][3] METAP2 is an enzyme that plays a crucial role in protein maturation and is implicated in processes like angiogenesis, making it a target in cancer research.[1] this compound induces the degradation of METAP2, leading to the inhibition of tumor growth and angiogenesis.[1]

Q2: What are the recommended concentrations for in vitro and in vivo use?

For in vitro assays, a concentration of 100 nM is recommended for this compound.[1] For in vivo studies in mice, this compound has been tested at doses between 5-25 mg/kg administered intraperitoneally every two days with good tolerability.[1]

Q3: Is there a negative control for this compound?

Yes, BAY-8805 is the recommended negative control compound for use in experiments with this compound.[1][3] An additional control inhibitor, BAY-896, can also be used for a more comprehensive interpretation of the data.[1]

Q4: How should this compound be stored?

This compound should be stored as a dry powder or as a 10 mM DMSO stock solution at -20°C.[1] It is advised to test the activity of DMSO stocks that are older than 3-6 months or have undergone more than two freeze-thaw cycles.[1]

Troubleshooting Guide

Unexpected Result 1: No significant degradation of METAP2 is observed after this compound treatment.
Potential Cause Recommended Troubleshooting Step
Compound Inactivity - Ensure proper storage of this compound and the use of fresh DMSO stocks. - Verify the activity of the compound by testing it in a sensitive, well-characterized cell line as a positive control.
Suboptimal Concentration - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Incorrect Incubation Time - Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing METAP2 degradation.
Cell Line Resistance - Some cell lines may have intrinsic resistance mechanisms. Consider testing in alternative cell lines known to be sensitive to METAP2 degradation.
Issues with Detection Method - For Western blotting, ensure the METAP2 antibody is validated and working correctly. - Check the efficiency of protein extraction and the integrity of the protein samples.
Unexpected Result 2: High cellular toxicity observed at the recommended concentration.
Potential Cause Recommended Troubleshooting Step
Cell Line Sensitivity - Different cell lines can exhibit varying sensitivities to chemical compounds. Reduce the concentration of this compound and perform a dose-response curve to find a non-toxic, effective concentration.
Off-Target Effects - While this compound is selective, off-target effects can occur at higher concentrations. Use the negative control (BAY-8805) to distinguish between on-target and off-target toxicity.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%).
Unexpected Result 3: Inconsistent or variable results between experiments.
Potential Cause Recommended Troubleshooting Step
Experimental Variability - Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations.
Cell Passage Number - Use cells within a consistent and low passage number range, as cellular characteristics can change with extensive passaging.
Reagent Quality - Ensure all reagents, including cell culture media and supplements, are of high quality and not expired.

Quantitative Data Summary

Parameter Value Assay Conditions
hMETAP2 IC50 5.8 nMBiochemical assay (human)[2]
mMETAP2 IC50 5.9 nMBiochemical assay (mouse)[2]
HT1080 DC50 8.93 nMDegradation in HT1080 cells (Capillary Electrophoresis)[1]
HUVEC DC50 0.2 nMDegradation in HUVEC cells (Western Blot)[1]
HUVEC Proliferation IC50 12 nM2D HUVEC cell proliferation assay[1]

Experimental Protocols

Protocol 1: Western Blot for METAP2 Degradation
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat the cells with the desired concentrations of this compound, BAY-8805 (negative control), and a vehicle control (e.g., DMSO) for the determined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against METAP2, followed by an appropriate HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize the results.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the METAP2 signal to the loading control.

Protocol 2: Cell Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the duration of the assay.

  • Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound and the negative control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as MTT, resazurin, or a commercially available kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

METAP2_Signaling_Pathway cluster_synthesis Protein Synthesis cluster_maturation Protein Maturation cluster_degradation This compound Action Nascent Polypeptide Nascent Polypeptide METAP2 METAP2 Nascent Polypeptide->METAP2 Methionine Cleavage Mature Protein Mature Protein METAP2->Mature Protein Proteasome Proteasome METAP2->Proteasome Ubiquitination This compound This compound This compound->METAP2 Induces Degradation Degraded METAP2 Degraded METAP2 Proteasome->Degraded METAP2 Experimental_Workflow cluster_assays Endpoint Assays Cell Culture Cell Culture Treatment with this compound\n(and controls) Treatment with this compound (and controls) Cell Culture->Treatment with this compound\n(and controls) Incubation Incubation Treatment with this compound\n(and controls)->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Western Blot\n(METAP2 Levels) Western Blot (METAP2 Levels) Endpoint Assay->Western Blot\n(METAP2 Levels) Proliferation Assay\n(Cell Viability) Proliferation Assay (Cell Viability) Endpoint Assay->Proliferation Assay\n(Cell Viability) Other Phenotypic Assays Other Phenotypic Assays Endpoint Assay->Other Phenotypic Assays Data Analysis Data Analysis Western Blot\n(METAP2 Levels)->Data Analysis Proliferation Assay\n(Cell Viability)->Data Analysis Other Phenotypic Assays->Data Analysis Troubleshooting_Tree Unexpected Result Unexpected Result No METAP2 Degradation No METAP2 Degradation Unexpected Result->No METAP2 Degradation e.g. High Toxicity High Toxicity Unexpected Result->High Toxicity e.g. Inconsistent Results Inconsistent Results Unexpected Result->Inconsistent Results e.g. Check Compound Activity Check Compound Activity No METAP2 Degradation->Check Compound Activity Potential Cause Optimize Concentration/Time Optimize Concentration/Time No METAP2 Degradation->Optimize Concentration/Time Potential Cause Verify Detection Method Verify Detection Method No METAP2 Degradation->Verify Detection Method Potential Cause Cell Line Sensitivity Cell Line Sensitivity High Toxicity->Cell Line Sensitivity Potential Cause Off-Target Effects Off-Target Effects High Toxicity->Off-Target Effects Potential Cause Experimental Variability Experimental Variability Inconsistent Results->Experimental Variability Potential Cause Cell Passage Number Cell Passage Number Inconsistent Results->Cell Passage Number Potential Cause Use Positive Control Cell Line Use Positive Control Cell Line Check Compound Activity->Use Positive Control Cell Line Solution Dose-Response/Time-Course Dose-Response/Time-Course Optimize Concentration/Time->Dose-Response/Time-Course Solution Validate Antibody Validate Antibody Verify Detection Method->Validate Antibody Solution Lower Concentration Lower Concentration Cell Line Sensitivity->Lower Concentration Solution Use Negative Control Use Negative Control Off-Target Effects->Use Negative Control Solution Standardize Protocol Standardize Protocol Experimental Variability->Standardize Protocol Solution Use Low Passage Cells Use Low Passage Cells Cell Passage Number->Use Low Passage Cells Solution

References

Technical Support Center: Optimizing BAY-277 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments utilizing the METAP2 degrader, BAY-277.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chemical probe that functions as a degrader of Methionine Aminopeptidase 2 (METAP2).[1] It is a heterobifunctional molecule, meaning it brings METAP2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of METAP2 by the proteasome.[2] METAP2 is an enzyme that removes the N-terminal methionine from newly synthesized proteins and is also implicated in protecting the alpha subunit of eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation.[1]

Q2: What is the recommended concentration of this compound to use in cell-based assays?

A2: A concentration of 100 nM is recommended for in vitro assays to achieve effective degradation of METAP2.[1] However, it is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Is there a negative control available for this compound?

A3: Yes, BAY-8805 is a recommended negative control compound for this compound.[1] It is structurally similar to this compound but is inactive against METAP2. Using a negative control is crucial to ensure that the observed effects are due to the specific degradation of METAP2 and not off-target effects of the chemical scaffold.

Q4: In which cell lines has this compound been shown to be effective?

A4: this compound has been demonstrated to effectively degrade METAP2 in human fibrosarcoma HT1080 cells and Human Umbilical Vein Endothelial Cells (HUVEC).[1]

Q5: What are the known off-target effects of this compound?

A5: In a Panlabs panel of 76 targets, this compound at 10 µM showed significant inhibition of DRD3 (90%), HRH3 (81%), and ADRA2C (79%). A Eurofins kinase panel at 1 µM was relatively clean, with 25 kinases showing greater than 10% inhibition (maximum of 29%).[1] It is important to consider these potential off-target effects when interpreting experimental results, especially at higher concentrations.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Problem 1: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density across all wells. For HUVEC, a recommended seeding density is 2.5 x 10³ viable cells/cm².[3]
Edge Effects in Multi-well Plates Avoid using the outer wells of 96- or 384-well plates as they are prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Inconsistent Compound Addition Ensure accurate and consistent pipetting of this compound and controls across all wells. Use calibrated pipettes.
Variability in Incubation Time Standardize the incubation time for all plates and replicates.
Cell Health and Passage Number Use cells that are in a consistent and healthy growth phase. Avoid using cells of high passage number as their characteristics can change over time.
Problem 2: No or Low METAP2 Degradation
Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. The DC50 can vary between cell types (e.g., 8.93 nM in HT1080 and 0.2 nM in HUVEC).[1]
Incorrect Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal METAP2 degradation.
Compound Instability Prepare fresh stock solutions of this compound in DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media for extended periods should be considered.
Low E3 Ligase Expression Confirm that your cell line expresses the necessary E3 ligase for this compound activity.
Poor Cell Health Ensure cells are healthy and not under stress from other factors (e.g., confluency, nutrient deprivation), as this can affect the ubiquitin-proteasome system.
Western Blot Issues Verify the specificity and sensitivity of your METAP2 antibody. Ensure complete protein transfer and use an appropriate blocking buffer. Include a positive control lysate from cells known to express METAP2.
Problem 3: Inconsistent Western Blot Results
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Use a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to ensure complete protein extraction and prevent degradation.
Uneven Protein Loading Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a reliable loading control (e.g., GAPDH, β-actin, or tubulin) to normalize for loading differences.
Inefficient Protein Transfer Optimize transfer conditions (time, voltage) based on the molecular weight of METAP2. Use a Ponceau S stain to visualize protein transfer on the membrane.
Antibody Issues Use a validated antibody specific for METAP2. Titrate the primary and secondary antibody concentrations to optimize the signal-to-noise ratio.
Blocking and Washing Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). Ensure adequate washing steps to remove non-specific antibody binding.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound

Parameter Value Assay Cell Line
IC50 5.8 nMBiochemical AssayhMETAP2
DC50 8.93 nMCapillary ElectrophoresisHT1080
DC50 0.2 nMWestern BlotHUVEC
IC50 12 nM2D Cell ProliferationHUVEC

Data sourced from EUbOPEN.[1]

Experimental Protocols

Protocol 1: HUVEC Culture and Seeding for this compound Experiments
  • Cell Culture: Culture HUVEC in Endothelial Cell Growth Medium.

  • Subculturing: Passage cells when they reach 80-90% confluency.

  • Seeding:

    • Wash cells with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA).

    • Neutralize the dissociation reagent with media and centrifuge the cells.

    • Resuspend the cell pellet in fresh media and perform a cell count.

    • Seed the cells in the desired culture plates at a density of 2.5 x 10³ viable cells/cm². For a 6-well plate, this corresponds to approximately 2.4 x 10⁴ cells per well.[3]

    • Allow the cells to adhere and grow for 24 hours before treatment.

Protocol 2: METAP2 Degradation Assay in HUVEC
  • Treatment:

    • Prepare serial dilutions of this compound and the negative control BAY-8805 in fresh cell culture medium.

    • Aspirate the old medium from the cultured HUVEC and add the medium containing the compounds.

    • Incubate the cells for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Place the culture plate on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer and loading dye.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against METAP2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control.

Mandatory Visualizations

METAP2_Signaling_Pathway cluster_0 Protein Synthesis Initiation cluster_1 eIF2α Phosphorylation (Stress Response) cluster_2 This compound Mechanism of Action Nascent Polypeptide Nascent Polypeptide METAP2 METAP2 Nascent Polypeptide->METAP2 N-terminal Methionine Excision Initiator Methionine Initiator Methionine Processed Protein Processed Protein METAP2->Processed Protein eIF2a eIF2α METAP2->eIF2a Inhibits Phosphorylation p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation Protein Synthesis Inhibition Protein Synthesis Inhibition p_eIF2a->Protein Synthesis Inhibition Stress Stress eIF2a_Kinases eIF2α Kinases (PERK, GCN2, etc.) Stress->eIF2a_Kinases This compound This compound This compound->METAP2 Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Ub_METAP2 Ubiquitinated METAP2 E3_Ligase->Ub_METAP2 Ubiquitination Ubiquitin Ubiquitin Proteasome Proteasome Ub_METAP2->Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: METAP2 signaling and this compound mechanism.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis A Seed HUVEC cells (2.5e3 cells/cm²) B Incubate 24h A->B C Treat with this compound (Dose-response/Time-course) B->C D Incubate for defined period C->D E Wash with ice-cold PBS D->E F Lyse cells in RIPA buffer (+ Protease/Phosphatase Inhibitors) E->F G Quantify protein (BCA Assay) F->G H SDS-PAGE G->H I Protein Transfer (PVDF) H->I J Blocking (5% milk/BSA) I->J K Primary Antibody Incubation (anti-METAP2) J->K L Secondary Antibody Incubation (HRP-conjugated) K->L M ECL Detection & Imaging L->M N Data Analysis (Normalize to Loading Control) M->N

Caption: Western blot workflow for METAP2 degradation.

References

Validation & Comparative

Validating BAY-277 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BAY-277, a potent and selective degrader of Methionine Aminopeptidase 2 (METAP2), with alternative METAP2 inhibitors. The focus is on the validation of target engagement in cellular contexts, supported by experimental data and detailed protocols.

Introduction to this compound and its Target, METAP2

This compound is a chemical probe designed to induce the degradation of METAP2.[1] METAP2 is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1] This process is essential for the proper function of numerous proteins involved in cell growth, proliferation, and angiogenesis.[1] Dysregulation of METAP2 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This compound's mechanism as a degrader offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely, potentially leading to a more profound and sustained pharmacological effect.

Comparative Analysis of METAP2 Modulators

To objectively assess the cellular target engagement of this compound, this guide compares its performance with established METAP2 inhibitors. The following table summarizes the quantitative data on the cellular potency of this compound and its alternatives. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

CompoundMechanism of ActionCell LineAssayPotency (DC50/IC50)Reference
This compound METAP2 DegraderHUVECMETAP2 Degradation (Western Blot)DC50 = 0.2 nM [1]
HT1080METAP2 Degradation (Capillary Electrophoresis)DC50 = 8.93 nM [1]
HUVECCell ProliferationIC50 = 12 nM [1]
BAY-8805 Negative Control for this compound---[1]
Fumagillin Irreversible InhibitorEntamoeba histolyticaCell GrowthIC50 ≈ 50 nM[2]
TNP-470 Irreversible InhibitorHUVECCell Growth (XTT assay)IC50 = 0.2 nM [3]
HUVECCell Growth ArrestIC50 = 0.4 nM [4]
M8891 Reversible InhibitorHUVECCell ProliferationIC50 = 20 nM [5]
A549Cell GrowthIC50 = 120 nM [6]

Note: DC50 represents the concentration required to degrade 50% of the target protein, while IC50 is the concentration that inhibits a biological process by 50%.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Western Blot for METAP2 Degradation

This protocol is designed to quantify the degradation of METAP2 in cells treated with this compound.

a. Cell Lysis:

  • Culture cells (e.g., HUVEC) to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the soluble protein fraction.

b. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

c. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for METAP2 (e.g., CST #11833) overnight at 4°C.[7]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

HUVEC Cell Proliferation Assay

This assay measures the effect of METAP2 modulation on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

a. Cell Seeding:

  • Culture HUVECs in appropriate growth medium.

  • Seed HUVECs into a 96-well plate at a density of 2,500-5,000 cells per well.

  • Allow the cells to adhere overnight.

b. Compound Treatment:

  • Prepare serial dilutions of this compound, alternative compounds, or vehicle control in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

c. Proliferation Measurement (e.g., using MTT or XTT assay):

  • Add MTT or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 values.

Visualizations

The following diagrams illustrate the METAP2 signaling pathway and a typical experimental workflow for validating target engagement.

METAP2_Signaling_Pathway METAP2 Signaling Pathway cluster_translation Protein Synthesis cluster_degradation This compound Mediated Degradation Nascent Polypeptide Nascent Polypeptide METAP2 METAP2 Nascent Polypeptide->METAP2 N-terminal Methionine Cleavage Mature Protein Mature Protein METAP2->Mature Protein eIF2alpha eIF2alpha METAP2->eIF2alpha Protects from Phosphorylation Proteasome Proteasome METAP2->Proteasome Degradation Ubiquitin Ubiquitin p-eIF2alpha p-eIF2alpha p-eIF2alpha->Translation Initiation Inhibition eIF2AKs eIF2AKs (PKR, PERK, etc.) eIF2AKs->p-eIF2alpha Phosphorylation This compound This compound This compound->METAP2 Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits E3_Ligase->METAP2 Ubiquitination

Caption: METAP2's role in protein synthesis and its degradation by this compound.

Western_Blot_Workflow Workflow for METAP2 Degradation Assay cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis start Seed Cells (e.g., HUVEC) treat Treat with this compound (Dose-Response) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify prepare Sample Preparation (Denaturation) quantify->prepare sds_page SDS-PAGE prepare->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking probing Antibody Probing (anti-METAP2) blocking->probing detection Signal Detection probing->detection quant Densitometry Quantification detection->quant dc50 DC50 Calculation quant->dc50

Caption: Experimental workflow for quantifying METAP2 degradation via Western Blot.

References

A Comparative Guide to BAY-277 and Other METAP2 Inhibitors for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the evolving landscape of Methionine Aminopeptidase 2 (METAP2) targeting agents, from classic covalent inhibitors to next-generation protein degraders.

This guide provides a detailed comparison of BAY-277, a novel METAP2 protein degrader, with other significant METAP2 inhibitors. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance data, and the experimental protocols used for their evaluation.

Introduction to METAP2 Inhibition

Methionine Aminopeptidase 2 (METAP2) is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides.[1] This function is essential for the proper folding, stability, and function of numerous proteins. METAP2 is overexpressed in various cancers and its inhibition has been shown to suppress angiogenesis and tumor cell proliferation, making it a compelling target in oncology.[1] The field of METAP2-targeting compounds has evolved from early, irreversible covalent inhibitors like fumagillin (B1674178) and its analog TNP-470 to reversible small molecules and now to targeted protein degraders like this compound.

Mechanism of Action: Inhibition vs. Degradation

Traditional METAP2 inhibitors, whether reversible or irreversible, function by occupying the active site of the enzyme to block its catalytic activity. In contrast, this compound operates via a distinct and innovative mechanism known as targeted protein degradation.

This compound is a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system. It consists of a ligand that binds to METAP2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This forms a ternary complex, leading to the polyubiquitination of METAP2 and its subsequent destruction by the proteasome. This approach eliminates the target protein rather than merely inhibiting it, which can offer a more profound and durable biological effect.

PROTAC_Mechanism Figure 1. Mechanism of Action for this compound (METAP2 Degrader) BAY277 This compound (PROTAC) METAP2 METAP2 (Target Protein) BAY277->METAP2 binds E3 E3 Ubiquitin Ligase BAY277->E3 Ub_METAP2 Poly-Ubiquitinated METAP2 Proteasome Proteasome Ub_METAP2->Proteasome targeted to Ub Ubiquitin (Ub) E3_complex E3 Ligase Ub->E3_complex E3_complex->Ub_METAP2 transfers Ub Fragments Peptide Fragments Proteasome->Fragments

Figure 1. Mechanism of Action for this compound (METAP2 Degrader)

Comparative Performance Data

The following tables summarize key quantitative data for this compound and other notable METAP2 inhibitors. Data has been compiled from multiple sources; direct comparison should be approached with caution as experimental conditions may vary between studies.

Table 1: Biochemical and Cellular Potency of METAP2-Targeting Compounds

CompoundTypeTargetBiochemical IC₅₀ / Kᵢ (Human METAP2)Cellular Potency (HUVEC Proliferation IC₅₀)Reference(s)
This compound Degrader (PROTAC)METAP2IC₅₀: 5.8 nM12 nM[2]
M8891 Reversible InhibitorMETAP2IC₅₀: 52-54 nM, Kᵢ: 4.33 nM20 nM[1][3][4]
TNP-470 Irreversible InhibitorMETAP2Kᵢ: 13.5 nM (vs. LdMetAP2)~0.04 ng/mL (CPAE cells)[3][5]
Fumagillin Irreversible InhibitorMETAP2Kᵢ: 60 nM (vs. EhMetAP2)Potent, low nM range[6]
Beloranib Irreversible InhibitorMETAP2Data not availablePotent, low nM range[4]

Note: CPAE = Calf Pulmonary Artery Endothelial cells. Kᵢ values for TNP-470 and Fumagillin are against homologous enzymes from Leishmania donovani (Ld) and Entamoeba histolytica (Eh), respectively, and are provided for reference.

Table 2: Mechanism and Development Status

CompoundMechanism of ActionSelectivity (vs. METAP1)Key FeaturesDevelopment Status
This compound Targeted DegradationHigh (Expected)First-in-class degrader; eliminates target protein.Preclinical / Chemical Probe
M8891 Reversible InhibitionHigh (>10 µM for METAP1)Orally bioavailable; brain penetrant.Phase I Clinical Trials
TNP-470 Irreversible Covalent InhibitionHighSemisynthetic fumagillin analog; anti-angiogenic.Halted (Toxicity/PK issues)
Fumagillin Irreversible Covalent InhibitionHighNatural product; parent compound for many analogs.Research / Preclinical
Beloranib Irreversible Covalent InhibitionHighDeveloped for obesity; anti-angiogenic.Halted (Thromboembolic events)

Downstream Signaling of METAP2 Inhibition

Inhibition or degradation of METAP2 disrupts normal protein processing, which can trigger cellular stress and antiproliferative pathways. A key consequence is the activation of the p53 tumor suppressor pathway.[1][5][7] This leads to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin/CDK complexes, causing cell cycle arrest, primarily at the G1 phase.[1] This prevents cells, particularly endothelial cells, from proliferating, thereby exerting a potent anti-angiogenic effect.

METAP2_Signaling Figure 2. Downstream Signaling of METAP2 Inhibition METAP2_Inh METAP2 Inhibition (e.g., M8891, TNP-470) or Degradation (this compound) METAP2 METAP2 METAP2_Inh->METAP2 blocks Protein_Processing N-Terminal Methionine Excision METAP2->Protein_Processing enables Cellular_Stress Cellular Stress / UPR Activation Protein_Processing->Cellular_Stress Disruption leads to p53 p53 Activation Cellular_Stress->p53 p21 p21 Upregulation p53->p21 induces CDK Cyclin/CDK Complexes p21->CDK inhibits G1_Arrest G1 Cell Cycle Arrest CDK->G1_Arrest Progression blocked by inhibition Angiogenesis Angiogenesis G1_Arrest->Angiogenesis inhibits

Figure 2. Downstream Signaling of METAP2 Inhibition

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate evaluation and comparison of METAP2 inhibitors. Below are representative protocols for key biochemical and cellular assays.

METAP2 Biochemical Activity Assay

This assay quantifies the enzymatic activity of METAP2 and the potency of inhibitors in a purified system.

Objective: To determine the IC₅₀ value of a test compound against recombinant human METAP2.

Principle: The assay measures the cleavage of a synthetic peptide substrate, such as Methionine-Alanine-Serine (MAS), by METAP2. The release of free methionine is detected in a coupled enzymatic reaction that produces a chromogenic or fluorogenic signal.

Materials:

  • Recombinant human METAP2 (h-METAP2)

  • Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 50 µM MnCl₂

  • Substrate: MAS tripeptide

  • Detection Reagents: Amino acid oxidase (AAO), horseradish peroxidase (POD), dianisidine (chromogenic) or a suitable fluorogenic alternative.

  • Test compounds serially diluted in DMSO.

  • 384-well microplate.

Procedure:

  • Prepare the reaction mixture in the assay buffer containing h-METAP2, POD, AAO, and dianisidine.

  • Dispense the reaction mixture into the wells of a 384-well plate.

  • Add test compounds at various concentrations (typically a 10-point, 3-fold serial dilution). Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

  • Pre-incubate the plate at 25°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the MAS tripeptide substrate to all wells.

  • Measure the absorbance (e.g., at 450 nm) or fluorescence at time zero and after a 45-minute incubation at 25°C.

  • Calculate the reaction rate and determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow Figure 3. Workflow for a METAP2 Biochemical IC₅₀ Assay A 1. Prepare Reagents (Enzyme, Buffer, Substrate, Detection Mix) C 3. Assay Plating Add Enzyme Mix + Compound A->C B 2. Compound Plating (Serial Dilutions in DMSO) B->C D 4. Pre-incubation (15 min @ 25°C) C->D E 5. Reaction Initiation (Add Substrate) D->E F 6. Incubation & Readout (45 min @ 25°C, Measure Signal) E->F G 7. Data Analysis (Calculate % Inhibition, Fit Curve to find IC₅₀) F->G

Figure 3. Workflow for a METAP2 Biochemical IC₅₀ Assay
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cellular assay measures the antiproliferative effect of METAP2 inhibitors on a biologically relevant cell type for angiogenesis.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of HUVEC growth.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM), supplemented.

  • Test compounds serially diluted in DMSO.

  • 96- or 384-well clear-bottom cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT).

Procedure:

  • Seed HUVECs into a microplate at a low density (e.g., 500-2,000 cells/well) in complete growth medium.

  • Allow cells to attach and incubate for 6-24 hours at 37°C, 5% CO₂.

  • Add serially diluted test compounds to the wells. Include DMSO-only wells as a negative control.

  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo, 2-4 hours for Resazurin/MTT).

  • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Calculate the percent inhibition of proliferation for each concentration relative to the DMSO control.

  • Plot the data and determine the IC₅₀ value using a non-linear regression curve fit.

Conclusion

The landscape of METAP2-targeted therapies is undergoing a significant transformation. While early irreversible inhibitors like TNP-470 validated METAP2 as an anti-angiogenic target, their development was hampered by off-target toxicities and poor pharmacokinetic properties.[4] Reversible inhibitors such as M8891 represent a step forward, offering improved safety profiles and oral bioavailability, with one candidate currently in clinical trials.[8]

The emergence of this compound as a METAP2 degrader marks a paradigm shift. By inducing the complete elimination of the METAP2 protein, this modality has the potential for a more profound and sustained pharmacological effect than traditional inhibition. This approach may overcome resistance mechanisms associated with inhibitors and could offer a superior therapeutic window. As research progresses, the head-to-head comparison of these different modalities in advanced preclinical and clinical settings will be crucial in determining the ultimate therapeutic potential of targeting METAP2 in cancer and other diseases.

References

A Comparative Analysis of the METAP2 Degrader BAY-277 and its Negative Control, BAY-8805

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental performance of BAY-277, a potent METAP2 (Methionyl Aminopeptidase 2) degrader, and its structurally related negative control, BAY-8805. The data presented herein is essential for researchers utilizing these chemical probes to investigate the biological functions of METAP2.

Introduction to this compound and BAY-8805

This compound is a chemical probe designed to induce the degradation of METAP2, an enzyme implicated in angiogenesis and cancer progression.[1] As a negative control, BAY-8805 shares a similar chemical scaffold to this compound but is designed to be inactive against METAP2. This allows researchers to distinguish the specific effects of METAP2 degradation from any potential off-target effects of the chemical scaffold.

Quantitative Performance Data

The following tables summarize the available quantitative data for the activity of this compound. As BAY-8805 is a negative control, it is expected to have no significant activity in these assays. Direct comparative data for BAY-8805 has not been publicly released; however, its purpose is to serve as an experimental baseline. A recommended in vitro assay concentration for both compounds is 100 nM.[1]

Table 1: Cellular Potency of this compound [1]

Assay TypeCell LineParameterValue (nM)
METAP2 DegradationHT1080DC508.93
METAP2 DegradationHUVECDC500.2
Cell ProliferationHUVEC (2D)IC5012

DC50: The concentration of the compound that results in 50% degradation of the target protein. IC50: The concentration of the compound that results in 50% inhibition of a biological function.

Signaling Pathway of METAP2

METAP2 plays a crucial role in protein maturation and angiogenesis. The diagram below illustrates its key functions.

METAP2_Pathway cluster_ribosome Ribosome Nascent Polypeptide Nascent Polypeptide METAP2 METAP2 Nascent Polypeptide->METAP2 1. N-terminal Methionine Cleavage N-terminal Methionine Cleavage METAP2->N-terminal Methionine Cleavage eIF2a eIF2a METAP2->eIF2a 2. Protects from phosphorylation Mature Protein Mature Protein N-terminal Methionine Cleavage->Mature Protein Protein Synthesis Protein Synthesis eIF2a->Protein Synthesis eIF2a-P eIF2a-P eIF2a-P->Protein Synthesis Inhibits Angiogenesis Angiogenesis Protein Synthesis->Angiogenesis

Caption: METAP2's dual role in protein maturation and regulation of protein synthesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

METAP2 Degradation Assays

1. Western Blotting

This method is used to quantify the amount of METAP2 protein in cells following treatment with this compound or BAY-8805.

  • Cell Culture and Treatment: Plate human umbilical vein endothelial cells (HUVECs) or other suitable cell lines and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and BAY-8805 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for METAP2 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative amount of METAP2 protein.

2. Capillary Electrophoresis Immunoassay (e.g., Simple Western)

This is a higher-throughput alternative to traditional Western blotting for quantifying protein levels.

  • Sample Preparation: Prepare cell lysates and quantify total protein as described for Western blotting.

  • Assay Execution: Load the cell lysates, primary antibody against METAP2, HRP-conjugated secondary antibody, and chemiluminescent substrate into a microplate. The automated instrument will then perform size-based protein separation, immunoprobing, and detection within a capillary system.

  • Data Analysis: The instrument's software automatically calculates the peak area for the target protein, which is proportional to its amount in the sample.

HUVEC Proliferation Assay

This assay measures the effect of the compounds on the proliferation of endothelial cells, a key process in angiogenesis.

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of approximately 2,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or BAY-8805. Include a vehicle control and a positive control for proliferation inhibition if available.

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • Proliferation Measurement: Quantify cell proliferation using a suitable method, such as the MTT, MTS, or a CyQUANT assay, following the manufacturer's instructions. These assays measure metabolic activity or DNA content, which correlates with the number of viable cells.

  • Data Analysis: Read the absorbance or fluorescence using a plate reader. Calculate the percentage of proliferation relative to the vehicle control and plot the results to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the effects of this compound and BAY-8805.

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment METAP2 Degradation Assay METAP2 Degradation Assay Compound Treatment->METAP2 Degradation Assay Proliferation Assay Proliferation Assay Compound Treatment->Proliferation Assay Western Blot / CE Western Blot / CE METAP2 Degradation Assay->Western Blot / CE MTT / MTS Assay MTT / MTS Assay Proliferation Assay->MTT / MTS Assay Data Analysis Data Analysis Western Blot / CE->Data Analysis MTT / MTS Assay->Data Analysis

Caption: General workflow for testing this compound and BAY-8805.

References

BAY-277: A Superior METAP2 Degrader? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY-277, a potent METAP2 degrader, with other known compounds targeting Methionine Aminopeptidase 2 (METAP2). This analysis is supported by available experimental data to delineate its performance and potential advantages in the landscape of targeted protein degradation.

Methionine Aminopeptidase 2 (METAP2) is a crucial enzyme involved in the post-translational modification of proteins and has emerged as a significant target in oncology due to its role in angiogenesis. While inhibitors of METAP2 have been developed, the advent of targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) offers a novel and potentially more effective therapeutic strategy. This guide focuses on this compound, a chemical probe developed as a METAP2 degrader, and compares it to other notable METAP2-targeting compounds.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and other METAP2 degraders. Direct comparative studies are limited, and data has been compiled from various sources.

Table 1: In Vitro Performance of METAP2 Degraders

CompoundTargetCell LineDC50 (nM)Dmax (%)IC50 (nM)E3 Ligase Recruited
This compound METAP2HT10808.93[1][2]Not Reported5.8 (hMETAP2)[3][4][5]Not specified in public sources
HUVEC0.2[1][2]Not Reported5.9 (mMETAP2)[3][4][5]
PROTAC-1 METAP2In vitro (Xenopus egg extract)Not ReportedNot ReportedNot ApplicableSCF (β-TRCP)[6][7]
Merck Compound (Cpd B2) METAP2HT-1080, A549Induces degradation at 0.1-10 µM[8]Not ReportedNot ReportedNot specified in public sources

Table 2: Selectivity Profile

CompoundPrimary TargetOff-Targets/Selectivity Notes
This compound METAP2Proteomics analysis in HUVEC cells showed MetAP2 as the only highly reduced protein among ~5000 detected. At 10 µM, some inhibition of DRD3 (90%), HRH3 (81%), and ADRA2C (79%) was observed in a Panlabs panel. The Eurofins kinase panel at 1 µM was clean.[1]
Merck Compound (Cpd B2) METAP2No degradation of METAP1 was observed.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and information gathered from public sources.

METAP2 Biochemical Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the METAP2 enzyme.

  • Reagents and Materials:

    • Recombinant human METAP2 enzyme.

    • Fluorogenic substrate (e.g., L-Met-AMC).

    • Assay buffer: 50 mM HEPES, 0.1 mM CoCl2, 100 mM NaCl, 1 mg/mL PEG 6,000.[9]

    • Test compounds (e.g., this compound) at various concentrations.

    • 96-well microplate.

    • Plate reader capable of fluorescence measurement.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add 5 µg of protein extract and the substrate to the wells of the microplate.[9]

    • Add the different concentrations of the test compound to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C).[9]

    • Measure the fluorescence signal at regular intervals for approximately 40 minutes using a plate reader.[9]

    • The rate of substrate cleavage is proportional to the enzyme activity.

    • Plot the enzyme activity against the logarithm of the compound concentration to determine the IC50 value.

Western Blot for Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following treatment with a degrader.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HT1080 or HUVEC) at a suitable density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the degrader compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to remove cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and add Laemmli sample buffer.

    • Denature the proteins by heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for METAP2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply an ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). The percentage of degradation is calculated relative to the vehicle-treated control.

Capillary Electrophoresis for Protein Degradation

Capillary electrophoresis (CE) can be used as a quantitative method to measure protein levels and assess degradation.

  • Sample Preparation:

    • Treat cells with the degrader compound as described for the Western blot protocol.

    • Lyse the cells and quantify the total protein concentration.

  • CE Instrument Setup:

    • Use a bare fused-silica capillary.

    • Condition the capillary with an appropriate buffer (e.g., phosphate (B84403) buffer).

    • Set the separation voltage and temperature.

  • Analysis:

    • Inject the protein lysates into the capillary.

    • Apply the separation voltage. Proteins will migrate through the capillary based on their charge-to-size ratio.

    • Detect the proteins as they pass a detector (e.g., UV detector).

    • The peak area of the target protein (METAP2) is proportional to its concentration.

    • Compare the peak areas of METAP2 in treated samples to the vehicle control to quantify the extent of degradation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of METAP2 degraders and a typical experimental workflow for their characterization.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation METAP2 METAP2 (Target Protein) Proteasome Proteasome METAP2->Proteasome Recognition & Degradation METAP2_PROTAC_E3 METAP2-PROTAC-E3 Ligase PROTAC METAP2 Degrader (e.g., this compound) PROTAC->METAP2 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin Ub->METAP2 Polyubiquitination Degraded_METAP2 Degraded METAP2 Fragments Proteasome->Degraded_METAP2 Results in METAP2_PROTAC_E3->Ub Ubiquitination

Mechanism of METAP2 degradation by a PROTAC.

Experimental_Workflow cluster_assays Quantitative Analysis start Start cell_culture Cell Culture (e.g., HT1080, HUVEC) start->cell_culture treatment Treatment with METAP2 Degrader cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis biochem_assay Biochemical Assay (for IC50) treatment->biochem_assay Enzyme Source western_blot Western Blot lysis->western_blot ce Capillary Electrophoresis lysis->ce data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis ce->data_analysis biochem_assay->data_analysis comparison Comparative Evaluation data_analysis->comparison end End comparison->end

Experimental workflow for METAP2 degrader characterization.

Discussion and Conclusion

Based on the available data, this compound emerges as a highly potent METAP2 degrader, exhibiting nanomolar to sub-nanomolar DC50 values in different cell lines.[1][2] Its high potency, particularly in HUVEC cells (DC50 = 0.2 nM), suggests strong anti-angiogenic potential. Furthermore, its selectivity profile appears favorable, with proteomics data indicating specific degradation of METAP2.

A direct quantitative comparison with other METAP2 degraders is challenging due to the limited public data for compounds like PROTAC-1 and the newly disclosed Merck compound. PROTAC-1, being the first-ever PROTAC, demonstrated the feasibility of METAP2 degradation but lacks the rigorous quantitative characterization (DC50, Dmax) that is standard for modern degraders.[6] The compound from Merck's patent shows promise with its selectivity over METAP1, a key feature for minimizing off-target effects, but its degradation potency in terms of DC50 values is not yet publicly available.[8]

References

Comparative Analysis of BAY-277 Cross-reactivity with other Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metalloproteinase degrader BAY-277, focusing on its cross-reactivity profile against other metalloproteinases. The information is intended for researchers and professionals involved in drug discovery and development.

Introduction to this compound

This compound is a potent chemical probe that functions as a degrader of Methionine Aminopeptidase 2 (METAP2).[1][2] METAP2 is a metalloenzyme that plays a crucial role in protein maturation by cleaving the initiator methionine from nascent polypeptide chains.[2] It is also involved in protecting the alpha subunit of eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation, thereby promoting protein synthesis.[2] Due to its significant role in angiogenesis and lymphangiogenesis, METAP2 has emerged as a therapeutic target in oncology.[3][4][5] this compound induces the degradation of METAP2, offering a powerful tool to study the biological consequences of METAP2 loss of function.

Selectivity Profile of this compound

Comprehensive head-to-head cross-reactivity data of this compound against a broad panel of metalloproteinases, such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), is not extensively available in the public domain. However, existing data from broader screening panels provide insights into its general selectivity.

According to available information, this compound has been tested against a Panlabs panel of 76 targets and a Eurofins kinase panel.[2] While these panels are not exclusively focused on metalloproteinases, they offer a glimpse into the off-target profile of the compound.

Table 1: Summary of this compound In Vitro Potency and Selectivity

TargetAssay TypeResultCitation
Primary Target
Human METAP2Biochemical AssayIC50 = 5.8 nM[1][2]
Murine METAP2Biochemical AssayIC50 = 5.9 nM[1]
METAP2 Degradation (HT1080 cells)Capillary Electrophoresis (CE)DC50 = 8.93 nM[2]
METAP2 Degradation (HUVEC cells)Western Blot (WB)DC50 = 0.2 nM[2]
HUVEC ProliferationCellular AssayIC50 = 12 nM[2]
Off-Target Hits (at 10 µM)
DRD3Panlabs Panel (76 targets)90% inhibition[2]
HRH3Panlabs Panel (76 targets)81% inhibition[2]
ADRA2CPanlabs Panel (76 targets)79% inhibition[2]
Kinase Panel (at 1 µM)
Various KinasesEurofins Kinase PanelNo significant inhibition (>10%) for most kinases tested (max 29% inh.)[2]

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.

The lack of specific data on the cross-reactivity of this compound with other metalloproteinases highlights a knowledge gap. Researchers utilizing this chemical probe are encouraged to perform their own selectivity profiling against relevant metalloproteinases to ensure the specificity of their findings.

Experimental Protocols

To facilitate the assessment of this compound's cross-reactivity against other metalloproteinases, a generalized experimental protocol for an in vitro enzymatic assay is provided below. This protocol can be adapted for various metalloproteinases, including MMPs and ADAMTSs.

In Vitro Metalloproteinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of purified metalloproteinases.

Materials:

  • Purified, active forms of metalloproteinases (e.g., MMP-1, MMP-2, MMP-9, ADAMTS-4, ADAMTS-5)

  • This compound (and a negative control compound)

  • A generic or specific fluorogenic metalloproteinase substrate

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of this compound in the assay buffer to achieve final concentrations ranging from picomolar to micromolar.

  • Enzyme Preparation: Dilute the purified metalloproteinases in the assay buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.

  • Assay Protocol: a. To each well of the 96-well plate, add a pre-determined volume of the diluted this compound or control. b. Add the diluted enzyme solution to each well and incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. d. Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. b. Normalize the data to the control wells (containing enzyme and substrate but no inhibitor), which represent 100% activity. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental design, the following diagrams are provided.

METAP2_Signaling_Pathway cluster_translation Protein Synthesis Regulation cluster_metap2 METAP2 Function cluster_degradation This compound Action eIF2a_P eIF2α-P (Inactive) eIF2a eIF2α (Active) eIF2a->eIF2a_P Phosphorylation Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Angiogenesis Angiogenesis Protein_Synthesis->Angiogenesis METAP2 METAP2 METAP2->eIF2a Protects from Phosphorylation Mature_Protein Mature Protein METAP2->Mature_Protein Cleaves Methionine Degradation METAP2 Degradation METAP2->Degradation Nascent_Protein_Met Nascent Protein (with Methionine) Nascent_Protein_Met->METAP2 Mature_Protein->Angiogenesis Promotes BAY277 This compound BAY277->METAP2 Binds & Induces

Caption: METAP2 signaling pathway and mechanism of action of this compound.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Incubation Incubate this compound with each Enzyme Compound_Prep->Incubation Enzyme_Panel Prepare Panel of Metalloproteinases (MMPs, ADAMTSs, etc.) Enzyme_Panel->Incubation Substrate_Addition Add Fluorogenic Substrate Incubation->Substrate_Addition Fluorescence_Reading Measure Fluorescence Kinetics Substrate_Addition->Fluorescence_Reading Rate_Calculation Calculate Initial Reaction Rates Fluorescence_Reading->Rate_Calculation Inhibition_Plot Plot % Inhibition vs. [this compound] Rate_Calculation->Inhibition_Plot IC50_Determination Determine IC50 Values Inhibition_Plot->IC50_Determination

Caption: Experimental workflow for assessing this compound cross-reactivity.

References

BAY-277: A Comparative Analysis of METAP2 Degradation Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BAY-277's Performance Against Alternative METAP2-Targeting Compounds, Supported by Experimental Data.

This guide provides a comprehensive overview of the efficacy of this compound, a potent degrader of Methionine Aminopeptidase 2 (METAP2), across different human cell lines. In the landscape of cancer therapeutics, targeting METAP2 has emerged as a promising strategy due to its critical role in angiogenesis and cell proliferation. This document presents a comparative analysis of this compound with other METAP2-targeting agents, supported by quantitative data and detailed experimental protocols to ensure reproducibility.

Performance Comparison of METAP2-Targeting Compounds

The following table summarizes the in vitro efficacy of this compound and alternative METAP2 inhibitors across a range of human cell lines. The data highlights the potent activity of this compound in inducing METAP2 degradation and inhibiting cell proliferation.

CompoundTargetCell LineAssay TypeParameterValue (nM)
This compound METAP2 (Degrader)HT1080 (Fibrosarcoma)Capillary ElectrophoresisDC508.93[1]
HUVEC (Endothelial)Western BlotDC500.2[1]
HUVEC (Endothelial)2D ProliferationIC5012[1]
BAY-8805 Negative Control----
TNP-470 METAP2 (Inhibitor)JYG-A (Murine Breast Cancer)MTT Assay (72h)IC504,600
JYG-B (Murine Breast Cancer)MTT Assay (72h)IC504,400
DD-762 (Murine Breast Cancer)MTT Assay (72h)IC504,600
BALB/c-MC (Murine Breast Cancer)MTT Assay (72h)IC5010,100
KPL-1 (Human Breast Cancer)MTT Assay (72h)IC5035,000
MDA-MB-231 (Human Breast Cancer)MTT Assay (72h)IC5025,300
MKL-F (Human Breast Cancer)MTT Assay (72h)IC5033,400
M8891 METAP2 (Inhibitor)HUVEC (Endothelial)CyQUANT ProliferationIC5020[2]
Human MetAP2Biochemical AssayIC5052
Murine MetAP2Biochemical AssayIC5032

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

METAP2_Signaling_Pathway METAP2 Signaling Pathway and Inhibition cluster_translation Protein Synthesis cluster_inhibition Inhibition/Degradation cluster_cellular_effects Cellular Effects Nascent_Polypeptide Nascent Polypeptide (with N-terminal Methionine) METAP2 METAP2 Nascent_Polypeptide->METAP2 Mature_Protein Mature Protein (Methionine Cleaved) METAP2->Mature_Protein Cleavage of N-terminal Met Degradation Proteasomal Degradation METAP2->Degradation Angiogenesis Angiogenesis METAP2->Angiogenesis Cell_Proliferation Cell Proliferation METAP2->Cell_Proliferation Mature_Protein->Angiogenesis Mature_Protein->Cell_Proliferation This compound This compound (Degrader) This compound->METAP2 Induces Degradation TNP-470 TNP-470 / M8891 (Inhibitors) TNP-470->METAP2 Inhibits Activity

METAP2 signaling and points of intervention.

Experimental_Workflow General Experimental Workflow for Cell Viability Assays Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add this compound or alternative compounds (various concentrations) Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 Viability_Assay Perform Cell Viability Assay (e.g., MTS, CCK-8, SRB) Incubation2->Viability_Assay Data_Acquisition Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50/DC50 values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for assessing cell viability.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the reproduction of these findings.

Cell Proliferation and Viability Assays (General Protocol)

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

  • Stock solutions of test compounds (e.g., this compound, TNP-470, M8891) are prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compounds are added to the cell plates to achieve a final concentration range, typically over a 5-log scale. The final DMSO concentration is kept below 0.2%.

  • Control wells receive DMSO at the same final concentration as the treated wells.

  • The plates are incubated for an additional 48 to 72 hours.

3. Viability Measurement:

  • MTS/CCK-8 Assay:

    • At the end of the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 is added to each well.

    • Plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

    • The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450-490 nm.

  • Sulforhodamine B (SRB) Assay:

    • Cells are fixed in situ by adding cold trichloroacetic acid.

    • The plates are washed and dried.

    • Fixed cells are stained with SRB solution.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at a wavelength of 510 nm.

4. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell growth inhibition relative to the untreated control cells.

  • Dose-response curves are generated, and the IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined using non-linear regression analysis.

METAP2 Degradation Assays (Western Blot and Capillary Electrophoresis)

1. Cell Lysis:

  • Cells are treated with this compound or a vehicle control for a specified period.

  • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • The protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

3. Western Blot Analysis:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for METAP2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.

4. Capillary Electrophoresis (CE):

  • Protein lysates are prepared and quantified as described above.

  • The samples are analyzed using an automated capillary electrophoresis system according to the manufacturer's instructions. This technique allows for the quantitative analysis of protein levels with high precision.

5. Data Analysis:

  • The level of METAP2 protein in the this compound-treated samples is compared to the vehicle-treated control to determine the extent of degradation.

  • The DC50 value (the concentration of the degrader that results in 50% degradation of the target protein) is calculated from the dose-response data.

This guide provides a foundational understanding of the comparative effects of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to adapt these protocols to their specific experimental needs.

References

Independent Validation of BAY-277's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BAY-277, a chemical probe targeting Methionyl Aminopeptidase (B13392206) 2 (METAP2), with other known METAP2 inhibitors and degraders. Due to the current absence of peer-reviewed publications on this compound, this guide focuses on presenting the available data for this compound in the context of established alternatives and the general principles of METAP2-targeted therapies.

Introduction to METAP2 and its Inhibition

Methionyl Aminopeptidase 2 (METAP2) is a metalloenzyme that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1][2] Upregulation of METAP2 has been observed in various cancers, making it an attractive target for therapeutic intervention.[3] Inhibition or degradation of METAP2 can lead to anti-angiogenic and anti-proliferative effects, showing potential in the treatment of cancer and obesity.[2][4]

This compound is a recently developed chemical probe designed to induce the degradation of METAP2.[5] As a degrader, it operates through a mechanism of action distinct from traditional inhibitors, offering a potential new avenue for therapeutic development. This guide aims to provide a framework for evaluating this compound by comparing its known properties to a selection of established METAP2 inhibitors.

Comparative Analysis of METAP2-Targeting Compounds

The following table summarizes the key characteristics of this compound and a selection of other METAP2 inhibitors and degraders. This allows for a direct comparison of their mechanisms, potencies, and developmental stages.

CompoundTypeMechanism of ActionPotency (IC50/DC50)Development StageKey References
This compound DegraderInduces proteasomal degradation of METAP2DC50 (HUVEC): 0.2 nM; DC50 (HT1080): 8.93 nM; IC50 (HUVEC prolif.): 12 nMPreclinical (Chemical Probe)[5]
BAY-8805 Negative ControlStructurally similar to this compound but does not induce degradationN/APreclinical[5]
TNP-470 Irreversible InhibitorCovalently binds to and inhibits METAP2Potent inhibitorPreclinical/Discontinued Clinical[2][6]
Fumagillin Irreversible InhibitorNatural product, covalently inhibits METAP2Potent inhibitorPreclinical[2][3]
PPI-2458 Irreversible InhibitorFumagillin analog, covalently inhibits METAP2Potent inhibitorClinical Trials[2]
M8891 Reversible InhibitorNon-covalently binds to and inhibits METAP2IC50 (human METAP2): 52 nMClinical Trials[7][8]
A-357300 Reversible InhibitorNon-covalently binds to and inhibits METAP2IC50 (METAP2): 0.12 µMPreclinical[6]
Protac-1 DegraderFirst-in-class METAP2 degrader (peptide-based)N/AProof-of-concept[9][10]

Mechanism of Action: Inhibition vs. Degradation

The primary distinction between this compound and many other compounds in this class lies in its mechanism of action.

METAP2 Inhibition

Traditional METAP2 inhibitors, whether reversible or irreversible, function by binding to the active site of the enzyme, thereby blocking its catalytic activity. This prevents the removal of N-terminal methionine from substrate proteins, leading to downstream cellular effects.

cluster_0 METAP2 Inhibition Metap2 METAP2 Enzyme ProcessedProtein Processed Protein (Met removed) Metap2->ProcessedProtein Methionine Cleavage Inhibitor METAP2 Inhibitor (e.g., TNP-470, M8891) Inhibitor->Metap2 Binding & Inhibition NascentProtein Nascent Protein (with N-terminal Met) NascentProtein->Metap2 Binding

Caption: Signaling pathway of METAP2 inhibition.

METAP2 Degradation

This compound, as a proteolysis-targeting chimera (PROTAC), induces the degradation of the METAP2 protein itself. It achieves this by simultaneously binding to METAP2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity triggers the ubiquitination of METAP2, marking it for destruction by the proteasome.

cluster_1 METAP2 Degradation (PROTAC) BAY277 This compound (Degrader) Metap2 METAP2 Protein BAY277->Metap2 Binds E3Ligase E3 Ubiquitin Ligase BAY277->E3Ligase Binds TernaryComplex Ternary Complex (METAP2-BAY277-E3) Metap2->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degraded METAP2 Proteasome->Degradation Leads to cluster_2 Cellular METAP2 Degradation Workflow start Plate Cells treat Treat with this compound & Controls start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds SDS-PAGE lyse->sds transfer Western Blot Transfer sds->transfer probe Antibody Probing (Anti-METAP2, Anti-Loading Control) transfer->probe analyze Densitometry Analysis probe->analyze end Determine DC50 analyze->end

References

Comparative Analysis of BAY-277 and RNAi for METAP2 Knockdown: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective reduction of Methionine Aminopeptidase 2 (METAP2) expression is a critical step in studying its role in various cellular processes, including angiogenesis and cell proliferation, and for validating it as a therapeutic target. This guide provides a comparative analysis of two prominent methods for METAP2 knockdown: the chemical degrader BAY-277 and RNA interference (RNAi) technology.

At a Glance: this compound vs. RNAi for METAP2 Knockdown

FeatureThis compound (Chemical Degrader)RNAi (siRNA)
Mechanism of Action Induces targeted degradation of METAP2 protein.Post-transcriptionally silences METAP2 gene expression by degrading its mRNA.
Target METAP2 ProteinMETAP2 mRNA
Efficacy High potency with DC50 values in the low nanomolar range (e.g., 0.2 nM in HUVEC cells)[1].Typically achieves 80-90% or higher knockdown of target gene expression under optimal conditions[2].
Specificity & Off-Target Effects Potential for off-target protein degradation. Some off-target inhibition at higher concentrations has been noted for related compounds[1]. Proteomics-based platforms can be used to assess off-target protein abundance changes[3].Can induce off-target gene silencing through miRNA-like effects, where the siRNA seed region binds to unintended mRNAs[4]. Microarray analysis can be used to identify off-target gene expression changes[5].
Kinetics Rapid degradation of existing protein pool.Onset of action depends on mRNA and protein turnover rates.
Mode of Delivery Small molecule, cell-permeable.Requires transfection reagents (e.g., lipofection) or viral vectors for delivery into cells.
Reversibility Effects are reversible upon withdrawal of the compound.Effects are transient and depend on cell division and siRNA stability.

In-Depth Comparison

Mechanism of Action

This compound is a chemical probe that functions as a METAP2 degrader[6]. It is a heterobifunctional molecule that simultaneously binds to METAP2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the METAP2 protein by the proteasome. This approach directly eliminates the target protein from the cell.

RNA interference (RNAi) is a natural biological process for gene silencing. In the laboratory, short interfering RNAs (siRNAs) are designed to be complementary to the METAP2 mRNA sequence. Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target METAP2 mRNA, preventing its translation into protein[7].

Efficacy

Quantitative data demonstrates the high potency of This compound . It induces METAP2 degradation with a DC50 (half-maximal degradation concentration) of 8.93 nM in HT1080 cells and a remarkable 0.2 nM in Human Umbilical Vein Endothelial Cells (HUVEC)[1].

Specificity and Off-Target Effects

While designed to be specific, This compound may have off-target effects. For instance, at a concentration of 10 µM, some inhibition of other proteins like DRD3, HRH3, and ADRA2C has been observed with related compounds[1]. Comprehensive proteomic analyses are recommended to fully characterize the specificity of any chemical degrader[3].

A well-known limitation of RNAi is the potential for off-target effects. This primarily occurs through a microRNA-like mechanism where the "seed" region (nucleotides 2-8) of the siRNA can bind to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended mRNAs, leading to their translational repression or degradation[4]. Genome-wide analyses, such as microarrays, are often employed to identify these off-target effects[5].

Experimental Protocols

METAP2 Degradation using this compound in Cell Culture

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing cell culture medium with the medium containing this compound. A concentration of 100 nM is a recommended starting point for achieving significant degradation[1]. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the cells for a desired period (e.g., 24-72 hours) to allow for METAP2 degradation. The optimal incubation time should be determined empirically.

  • Analysis: Harvest the cells and lyse them for downstream analysis, such as Western blotting, to quantify the levels of METAP2 protein.

siRNA-Mediated Knockdown of METAP2 in HUVEC Cells

This protocol is a general guideline for siRNA transfection in HUVEC cells and should be optimized.

  • Cell Seeding: Plate HUVEC cells one day before transfection to reach 50-75% confluency on the day of transfection[7].

  • siRNA and Transfection Reagent Preparation:

    • In one tube, dilute the METAP2-specific siRNA in a serum-free medium like Opti-MEM™.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™) in the same serum-free medium.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for approximately 20 minutes to allow the formation of siRNA-lipid complexes[8].

  • Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells in fresh culture medium.

  • Incubation: Incubate the cells for 48-72 hours. The optimal time for knockdown should be determined by assessing both mRNA and protein levels.

  • Analysis: Harvest the cells to analyze METAP2 knockdown efficiency at both the mRNA (e.g., by qRT-PCR) and protein (e.g., by Western blotting) levels.

Signaling Pathways and Experimental Workflows

METAP2 Signaling Pathways

METAP2 plays a crucial role in several key cellular signaling pathways. Its inhibition or degradation can have significant downstream effects.

METAP2_Signaling cluster_translation Protein Synthesis Regulation cluster_angiogenesis Angiogenesis METAP2 METAP2 eIF2S1 eIF2α METAP2->eIF2S1 protects from phosphorylation Protein_Synthesis Protein Synthesis eIF2S1->Protein_Synthesis promotes eIF2AK eIF2α Kinases (e.g., PKR) eIF2AK->eIF2S1 phosphorylates (inhibits) METAP2_angio METAP2 Endothelial_Cell Endothelial Cell Proliferation & Migration METAP2_angio->Endothelial_Cell promotes Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Comparative_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Downstream Analysis Cell_Culture Culture Target Cells (e.g., HUVEC) Control Vehicle Control (e.g., DMSO) Cell_Culture->Control BAY277 This compound Treatment Cell_Culture->BAY277 RNAi siRNA Transfection (METAP2-specific) Cell_Culture->RNAi Scrambled_siRNA Scrambled siRNA Control Cell_Culture->Scrambled_siRNA Western_Blot Western Blot (METAP2 Protein Levels) Control->Western_Blot qRT_PCR qRT-PCR (METAP2 mRNA Levels) Control->qRT_PCR Phenotypic_Assay Phenotypic Assays (e.g., Angiogenesis Assay) Control->Phenotypic_Assay BAY277->Western_Blot BAY277->Phenotypic_Assay Off_Target_Analysis Off-Target Analysis (Proteomics/Microarray) BAY277->Off_Target_Analysis RNAi->Western_Blot RNAi->qRT_PCR RNAi->Phenotypic_Assay RNAi->Off_Target_Analysis Scrambled_siRNA->Western_Blot Scrambled_siRNA->qRT_PCR

References

Confirming BAY-277 Specificity for METAP2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of BAY-277 with other known Methionine Aminopeptidase (B13392206) 2 (METAP2) inhibitors. It is designed for researchers, scientists, and drug development professionals to objectively assess the specificity of this compound for its target. The guide includes quantitative data, detailed experimental protocols, and visualizations to aid in understanding the methodologies for confirming target engagement and selectivity.

Introduction to METAP2 and its Inhibition

Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the N-terminal methionine from newly synthesized proteins.[1] In humans, there are two forms, METAP1 and METAP2.[2] METAP2 has been identified as a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4] Inhibition of METAP2 has therefore emerged as a promising therapeutic strategy for cancer.[4][5]

This compound is a chemical probe designed as a potent degrader of METAP2.[6] Confirming its specificity is crucial to ensure that its biological effects are mediated through METAP2 and not due to off-target interactions. This guide outlines the experimental approaches to validate the specificity of this compound in comparison to other METAP2 inhibitors.

Quantitative Comparison of METAP2 Inhibitors

The following tables summarize the in vitro potency and cellular activity of this compound and other METAP2 inhibitors. This data allows for a direct comparison of their efficacy and selectivity.

Table 1: In Vitro Potency Against METAP Enzymes

CompoundTypeMETAP2 IC₅₀ (nM)METAP1 IC₅₀ (µM)Selectivity (METAP1/METAP2)
This compound Degrader5.8--
FumagillinIrreversible Inhibitor9.2[7]--
TNP-470Irreversible Inhibitor---
M8891Reversible Inhibitor54[8][9]>10[8][10]>185
A-357300Reversible Inhibitor0.1257475
Triazole-based InhibitorReversible Inhibitor8~0.48~60[5]

Note: IC₅₀ values can vary depending on assay conditions. Data for TNP-470's direct enzymatic inhibition was not specified in the provided results.

Table 2: Cellular Activity of METAP2 Inhibitors

CompoundCell LineAssayPotency (nM)
This compound HT1080Degradation (DC₅₀)8.93[6]
HUVECDegradation (DC₅₀)0.2[6]
HUVECProliferation (IC₅₀)12[6]
M8891HUVECProliferation (IC₅₀)20[8][11]
TNP-470KKU-M213Proliferation (IC₅₀, 72h)1780 (µg/mL to nM conversion needed)[12]

Table 3: Off-Target Profile of this compound

PanelConcentration (µM)Results
Panlabs (76 targets)10DRD3 (90% inh.), HRH3 (81% inh.), ADRA2C (79% inh.)[6]
Eurofins Kinase (25 kinases)1Clean (>10% inh. for 25 kinases, max 29% inh.)[6]

Experimental Protocols for Specificity Confirmation

To rigorously confirm the specificity of this compound for METAP2, a combination of biochemical, cellular, and proteomic approaches is recommended.

METAP2 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified METAP2.

Materials:

  • Recombinant human METAP2 enzyme

  • Fluorogenic peptide substrate (e.g., Met-Gly-Pro-AMC or L-Met-AMC)[13]

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5)

  • Test compounds (this compound) and controls dissolved in DMSO

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the diluted compounds to the assay buffer.

  • Add the recombinant METAP2 enzyme to each well and incubate to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the METAP2 substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 440 nm emission for AMC-based substrates).[13]

  • Calculate the reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.[14][15][16][17][18]

Materials:

  • Intact cells expressing METAP2

  • This compound and vehicle control (DMSO)

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes and a thermocycler

  • Western blot or AlphaLISA equipment

Procedure:

  • Treat cells with this compound or vehicle control and incubate to allow for compound entry and binding.

  • Aliquot cell suspensions into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C).[16]

  • Heat the samples in a thermocycler for a set time (e.g., 3 minutes) followed by a cooling step.[16]

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.[15]

  • Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble METAP2 in each sample using Western blot or AlphaLISA.

  • Plot the percentage of soluble METAP2 against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.

Cellular Proliferation and Angiogenesis Assays

These assays assess the functional consequences of METAP2 inhibition in a cellular context, particularly on endothelial cells, which are crucial for angiogenesis.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay:

  • Seed HUVECs in 96-well plates.[19]

  • After cell attachment, add serial dilutions of this compound or control compounds.

  • Incubate for a defined period (e.g., 72 hours).[11]

  • Assess cell viability using a suitable method, such as the MTT assay.[19]

  • Calculate the GI₅₀ (concentration for 50% growth inhibition).

HUVEC Fibrin (B1330869) Bead Sprouting Assay: This 3D in vitro assay mimics key aspects of angiogenesis.[20][21][22]

  • Coat microcarrier beads with HUVECs.

  • Embed the beads in a fibrin gel.

  • Add a layer of fibroblasts to provide support and growth factors.

  • Treat with this compound or control compounds.

  • After an incubation period, visualize and quantify the sprouting of new vessel-like structures.

Proteomics-Based Target Profiling

To identify on-target and potential off-target effects of this compound on a global scale, proteomics approaches are invaluable. Since this compound is a degrader, a key experiment is to identify which proteins are degraded upon treatment.

Procedure:

  • Treat cells with this compound or a negative control (e.g., BAY-8805) for a specific time course.[6]

  • Lyse the cells and digest the proteins into peptides.

  • Analyze the peptide mixtures using quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification).

  • Identify and quantify the proteins that show a significant decrease in abundance in the this compound-treated samples compared to the control. Specific degradation of METAP2 would be a strong confirmation of its on-target activity.

Visualizing Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in confirming this compound specificity.

METAP2_Signaling_Pathway cluster_translation Protein Synthesis cluster_modification Post-Translational Modification cluster_inhibition Inhibition Nascent_Protein Nascent Protein (with N-terminal Methionine) METAP2 METAP2 Nascent_Protein->METAP2 Substrate Processed_Protein Processed Protein (Methionine removed) METAP2->Processed_Protein Cleavage Mature_Protein Mature, Functional Protein Processed_Protein->Mature_Protein BAY277 This compound BAY277->METAP2 Degradation

METAP2's role in protein maturation and its inhibition by this compound.

Specificity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_proteomics Global Profiling Enzyme_Assay METAP2 Enzyme Inhibition Assay Selectivity_Assay METAP1 vs METAP2 Selectivity Enzyme_Assay->Selectivity_Assay Compare IC50s CETSA Cellular Thermal Shift Assay (CETSA) Proliferation HUVEC Proliferation Assay CETSA->Proliferation Confirm Target Engagement Degradation Western Blot / CE for METAP2 Degradation Proteomics Quantitative Proteomics (Off-target identification) Degradation->Proteomics Validate On-Target Effect

Experimental workflow for confirming this compound specificity.

Distinguishing between on-target and off-target effects of this compound.

Conclusion

Confirming the specificity of a chemical probe like this compound is a multi-faceted process that requires orthogonal validation through biochemical, cellular, and global proteomic approaches. The data presented in this guide indicates that this compound is a potent and specific degrader of METAP2. By employing the detailed experimental protocols outlined, researchers can independently verify its on-target activity and comprehensively characterize its selectivity profile in comparison to other METAP2 inhibitors. This rigorous validation is essential for the confident use of this compound as a chemical probe to dissect the biological functions of METAP2 and for its potential development as a therapeutic agent.

References

Efficacy of BAY-277 in Primary Patient-Derived Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the METAP2 degrader, BAY-277, and alternative METAP2 inhibitors, with a focus on their efficacy in cancer models, particularly primary patient-derived cancer cells. While direct experimental data for this compound in patient-derived cancer cells is not currently available in the public domain, this guide synthesizes existing data on this compound in other cell models and compares it with findings for other METAP2 inhibitors that have been evaluated in more clinically relevant systems.

Introduction to METAP2 Inhibition

Methionine aminopeptidase (B13392206) 2 (METAP2) is an enzyme that plays a crucial role in protein maturation by cleaving the N-terminal methionine from newly synthesized proteins.[1] Its overexpression has been observed in various cancers, and its inhibition has been shown to suppress tumor growth and angiogenesis.[1][2][3] this compound is a chemical probe that acts as a degrader of METAP2, offering a potential therapeutic strategy against METAP2-dependent cancers.[1]

Comparative Efficacy Data

The following table summarizes the available efficacy data for this compound in cancer cell lines and for alternative METAP2 inhibitors in patient-derived cancer models. A direct comparison is challenging due to the different model systems used.

CompoundMechanism of ActionCancer ModelKey Efficacy DataReference
This compound METAP2 DegraderHT1080 (Fibrosarcoma Cell Line)DC50 = 8.93 nM[1]
HUVEC (Endothelial Cells)DC50 = 0.2 nM, IC50 = 12 nM (proliferation)[1]
M8891 METAP2 InhibitorPatient-Derived Xenograft (PDX) Models (diverse tissue origins)~60% of models potently inhibited (threshold 1 µM)[2]
Patient-Derived Xenograft (PDX) Models (Renal Cell Carcinoma)Tumor stasis and regression in combination with VEGF receptor inhibitors.[4]
TNP-470 METAP2 InhibitorPatient-Derived Pancreatic Ductal Adenocarcinoma (PDA) TissuesHigh METAP2 expression in metastatic regions.[3]
Pancreatic Cancer CellsDose-dependent suppression of proliferation.[3]

Note: DC50 refers to the half-maximal degradation concentration, while IC50 refers to the half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the METAP2 signaling pathway and a general workflow for evaluating the efficacy of a METAP2 degrader in primary patient-derived cancer cells.

METAP2_Signaling_Pathway METAP2 Signaling Pathway cluster_translation Protein Synthesis cluster_degradation Therapeutic Intervention cluster_cellular_effects Cellular Effects Nascent_Protein Nascent Protein (with N-terminal Methionine) METAP2 METAP2 Nascent_Protein->METAP2 Cleavage of Methionine Mature_Protein Mature, Functional Protein METAP2->Mature_Protein Proteasome Proteasome METAP2->Proteasome Cell_Proliferation Cell_Proliferation Mature_Protein->Cell_Proliferation Promotes Angiogenesis Angiogenesis Mature_Protein->Angiogenesis Promotes BAY277 This compound (METAP2 Degrader) BAY277->METAP2 Induces Degradation Inhibition_of_Proliferation Inhibition of Proliferation BAY277->Inhibition_of_Proliferation Anti_Angiogenesis Anti-Angiogenesis BAY277->Anti_Angiogenesis

Caption: METAP2 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Experimental Workflow for Efficacy Testing cluster_assays Assays Patient_Tumor Patient Tumor Biopsy PDC_Isolation Isolation of Primary Cancer Cells Patient_Tumor->PDC_Isolation 3D_Culture 3D Cell Culture (e.g., Organoids) PDC_Isolation->3D_Culture Drug_Treatment Treatment with this compound & Alternatives 3D_Culture->Drug_Treatment Efficacy_Assays Efficacy & Mechanistic Assays Drug_Treatment->Efficacy_Assays Data_Analysis Data Analysis & Comparison Efficacy_Assays->Data_Analysis Viability Cell Viability (e.g., MTT/MTS) Efficacy_Assays->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Efficacy_Assays->Apoptosis Degradation METAP2 Degradation (e.g., Western Blot, Mass Spec) Efficacy_Assays->Degradation

Caption: Workflow for evaluating this compound in primary patient-derived cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These are generalized protocols that should be optimized for specific primary patient-derived cell models.

Establishment of 3D Primary Patient-Derived Cancer Cell Cultures (Organoids)

This protocol is adapted from methods for establishing tumor organoids.

Materials:

  • Fresh tumor tissue from biopsy

  • Basement membrane matrix (e.g., Matrigel)

  • Advanced DMEM/F12 medium

  • Supplements: B27, N2, Epidermal Growth Factor (EGF), Noggin, R-spondin1, Fibroblast Growth Factor (FGF), Y-27632

  • Collagenase, Dispase, DNase I

  • Cell culture plates

Procedure:

  • Mechanically mince the tumor tissue into small fragments.

  • Digest the tissue fragments with a cocktail of Collagenase, Dispase, and DNase I at 37°C to obtain a single-cell suspension.

  • Wash the cells and embed them in basement membrane matrix on pre-warmed cell culture plates.

  • After polymerization of the matrix, add the supplemented culture medium.

  • Culture the cells at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.

  • Monitor the formation of organoids. Passage the organoids by mechanical or enzymatic dissociation when they reach a sufficient size.

Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • 3D primary patient-derived cancer cell cultures in 96-well plates

  • This compound and alternative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the 3D cell cultures in a 96-well plate.

  • Treat the cells with a serial dilution of this compound and alternative compounds for a predetermined duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.[5][6][7]

METAP2 Degradation Assay (Western Blot)

This protocol is to quantify the degradation of the target protein METAP2.

Materials:

  • 3D primary patient-derived cancer cell cultures

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies against METAP2 and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat the 3D cell cultures with different concentrations of this compound for various time points.

  • Harvest the cells and lyse them to extract total protein.

  • Quantify the protein concentration in each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against METAP2, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the METAP2 signal to the loading control to determine the extent of degradation.

Conclusion and Future Directions

While this compound shows potent METAP2 degradation and anti-proliferative effects in cancer cell lines and endothelial cells, its efficacy in primary patient-derived cancer cells remains to be determined.[1] The comparative data from other METAP2 inhibitors, M8891 and TNP-470, in patient-derived models suggest that targeting METAP2 is a promising strategy in clinically relevant settings.[2][3][4] Future studies should focus on evaluating this compound in a diverse panel of primary patient-derived organoids to establish its preclinical efficacy and identify potential biomarkers of response. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Safety Operating Guide

Navigating the Disposal of BAY-277: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

While a specific Safety Data Sheet (SDS) outlining the formal disposal procedures for the METAP2 degrader BAY-277 is not publicly available, established protocols for the management of hazardous chemical waste in a research setting provide a clear framework for its safe handling and disposal. Researchers, scientists, and drug development professionals should adhere to these general principles to ensure safety and regulatory compliance.

This compound is a potent METAP2 degrader, and like any active pharmacological agent, it requires careful handling.[1] Unused or expired quantities, as well as contaminated labware, must be treated as hazardous chemical waste.

Chemical and Physical Properties of this compound

Below is a summary of the available quantitative data for this compound. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and storage.

PropertyValueSource
Formula C44H52N8O5[1]
Molecular Weight 772.93 g/mol [1]
IC50 (hMETAP2) 5.8 nM[1]
IC50 (mMETAP2) 5.9 nM[1]
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 2 weeks at 4°C[1]
Storage (in DMSO) 6 months at -80°C[1]

General Protocol for the Disposal of Chemical Probes like this compound

In the absence of a specific SDS, the following step-by-step procedure, based on standard laboratory hazardous waste disposal guidelines, should be followed. This protocol is designed to mitigate risks and ensure that all waste is handled in a compliant manner.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.

    • Solid waste (e.g., contaminated gloves, pipette tips, empty vials) should be collected in a designated, clearly labeled, and sealable hazardous waste container.

    • Liquid waste (e.g., unused solutions, solvents used for rinsing) should be collected in a separate, compatible, and leak-proof hazardous waste container.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Chemical Waste").

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.

    • Subsequent rinses should also be collected as hazardous waste.

    • After thorough rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of chemical waste down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (gloves, vials, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect First Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for BAY-277

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of BAY-277, a potent METAP2 degrader. In the absence of a specific Safety Data Sheet (SDS), this document outlines procedures based on best practices for handling potent, novel research compounds, emphasizing a precautionary approach to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment and Precautionary Principle

This compound is a chemical probe and METAP2 degrader with a molecular weight of 772.93 g/mol .[1][2] As the full toxicological properties of this compound have not been extensively documented, it is imperative to treat it as a potent and hazardous compound. A thorough risk assessment should be conducted before any handling, and all personnel must be trained on these procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various handling scenarios.

Activity Required Personal Protective Equipment Notes
Low-Risk Activities - Double nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coatFor handling sealed containers or in situations with no risk of aerosol generation.
Weighing of Powders - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)To be performed in a ventilated enclosure such as a powder-containment hood or glove box.
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant disposable gownAdd solvent to the solid slowly to prevent splashing.
Conducting Reactions - Double nitrile gloves (material selected based on reactants)- Chemical splash goggles- Laboratory coatAll reactions must be conducted in a certified chemical fume hood.
Spill Cleanup - Double nitrile gloves- Chemical splash goggles- Disposable gown or coveralls- Appropriate respiratory protectionUse a pre-prepared spill kit suitable for chemical hazards.
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coatHandle waste containers with the same precautions as the active compound.

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory. Remove and replace contaminated gloves immediately.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key phases from preparation to disposal.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) gather_materials Assemble All Necessary Equipment (PPE, Spill Kit, Waste Containers) prep_area->gather_materials 1. Setup don_ppe Don Appropriate PPE weigh Weigh Powder in Ventilated Enclosure don_ppe->weigh 2. Protect dissolve Prepare Solution in Fume Hood weigh->dissolve 3. Formulate react Conduct Experiment dissolve->react 4. Execute decontaminate Decontaminate Surfaces and Equipment dispose Segregate and Dispose of Hazardous Waste decontaminate->dispose 5. Sanitize doff_ppe Doff PPE in Designated Area dispose->doff_ppe 6. Waste Management wash Wash Hands Thoroughly doff_ppe->wash 7. Personal Hygiene

Caption: Workflow for the safe handling of potent compounds like this compound.

Detailed Methodologies:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or glove box.[3]

    • Ensure all necessary equipment, including the correct PPE, a chemical spill kit, and clearly labeled waste containers, are readily accessible.[4]

  • Handling:

    • Weighing and Transfer: Perform all manipulations of solid this compound that could generate dust within a ventilated enclosure.[3] Use the smallest amount necessary for the experiment. To minimize dust, consider using wet-handling techniques, such as dampening the powder with a suitable solvent.[3]

    • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.[4] Keep containers covered whenever possible.

  • Spill Management:

    • In the event of a spill, immediately alert others in the vicinity.

    • Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.[4]

    • All materials used for spill cleanup must be disposed of as hazardous waste.[4]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Contaminated consumables such as gloves, gowns, and paper towels should be collected in a dedicated, sealed hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[5]

    • Sharps: Contaminated needles and other sharps must be placed in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and a detailed description of the contents.[3]

    • Store waste in a designated and secure satellite accumulation area, awaiting pickup by institutional environmental health and safety personnel.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and non-disposable equipment after use with an appropriate solvent or cleaning agent.[3]

Storage of this compound

  • Store this compound as a dry powder or in a DMSO stock solution (e.g., 10 mM) at -20°C.[2]

  • It is recommended to test DMSO stocks for activity if they are older than 3-6 months or have undergone more than two freeze-thaw cycles.[2]

This guidance is intended to provide a framework for the safe handling of this compound. Always consult with your institution's Environmental Health and Safety department for specific requirements and procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.